Diphenyl(vinyl)phosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
[ethenyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGPNRIAFVNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329449 | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-78-8 | |
| Record name | Phosphine oxide, ethenyldiphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatility of a Core Phosphine Oxide Reagent
An In-Depth Technical Guide to the Synthesis and Characterization of Diphenyl(vinyl)phosphine Oxide
This compound (DPVPO) is a key organophosphorus compound featuring a phosphorus(V) center double-bonded to an oxygen atom and single-bonded to two phenyl groups and one vinyl group. Its chemical formula is C₁₄H₁₃OP, with a molecular weight of approximately 228.23 g/mol [1]. This compound serves as a valuable intermediate and reagent in a multitude of organic synthesis applications.
The vinyl group, activated by the electron-withdrawing diphenylphosphine oxide moiety, makes DPVPO an excellent Michael acceptor, readily participating in conjugate addition reactions. It is also a critical precursor for the synthesis of more complex phosphine ligands, which are ubiquitous in transition metal catalysis. Its applications extend to its use as a polymer additive, where it can function as a stabilizer, antioxidant, or flame retardant[1].
This guide provides an in-depth exploration of the primary synthetic routes to DPVPO and a detailed overview of the analytical techniques required for its comprehensive characterization, designed for researchers and professionals in chemical synthesis and drug development.
Part 1: Synthesis of this compound
The synthesis of DPVPO can be accomplished through several effective methods. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will detail two of the most robust and commonly employed strategies.
Method 1: Grignard Reaction Followed by Oxidation (Two-Step)
This is arguably the most prevalent method, involving the initial synthesis of diphenyl(vinyl)phosphine, which is then oxidized to the target phosphine oxide. The separation into two distinct steps allows for high purity of the intermediate and final product.
Step 1a: Synthesis of Diphenyl(vinyl)phosphine
The core of this step is the nucleophilic substitution of a chlorine atom on chlorodiphenylphosphine by a vinyl group supplied by a Grignard reagent.
-
Causality: Vinylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic phosphorus center of chlorodiphenylphosphine. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because Grignard reagents and the phosphine product are highly reactive towards water and oxygen, respectively.
Experimental Protocol:
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with chlorodiphenylphosphine.
-
Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the chlorodiphenylphosphine.
-
Grignard Addition: A solution of vinylmagnesium bromide in THF is added dropwise from the dropping funnel to the stirred solution at 0°C (ice bath). The controlled temperature mitigates exothermic reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction & Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield crude diphenyl(vinyl)phosphine, which can be purified by vacuum distillation or chromatography.
Step 1b: Oxidation to this compound
The trivalent phosphorus in diphenyl(vinyl)phosphine is readily oxidized to the pentavalent phosphine oxide.
Experimental Protocol:
-
Dissolution: The diphenyl(vinyl)phosphine from the previous step is dissolved in a suitable solvent like acetone or dichloromethane.
-
Oxidation: A 30% aqueous solution of hydrogen peroxide is added dropwise to the solution while stirring, typically at room temperature. An ice bath can be used to control the exotherm.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is fully consumed.
-
Workup: The excess hydrogen peroxide is decomposed by adding a small amount of sodium sulfite solution. The organic solvent is removed, and the product is extracted.
-
Purification: The crude DPVPO is purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield a colorless or pale yellow crystalline solid[1].
Diagram: Synthesis via Grignard Reaction and Oxidation
References
Physical and chemical properties of Diphenyl(vinyl)phosphine oxide
An In-Depth Technical Guide to Diphenyl(vinyl)phosphine Oxide: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of this compound (DPVPO), a versatile organophosphorus reagent. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships behind the compound's properties and reactivity. We will delve into its physicochemical characteristics, core reactivity principles, synthetic methodologies, and its emerging applications as a valuable building block in modern organic and medicinal chemistry.
Core Compound Profile
This compound is a crystalline solid at room temperature. The central phosphorus(V) atom is bonded to two phenyl rings, one vinyl group, and an oxygen atom, forming a tetrahedral geometry. This structure is fundamental to its chemical behavior.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | Ethenyldiphenylphosphine Oxide | [1] |
| CAS Number | 2096-78-8 | [1] |
| Molecular Formula | C₁₄H₁₃OP | [3] |
| Molecular Weight | 228.23 g/mol | [3] |
| Appearance | Colorless or pale yellow crystal/powder | [1] |
Part 1: Physicochemical and Spectroscopic Properties
The physical properties of DPVPO are a direct consequence of its molecular structure. The two phenyl rings create a rigid, bulky framework, while the polar phosphine oxide group (P=O) allows for strong intermolecular interactions, resulting in a relatively high melting point for a molecule of its size.
Physical Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 115-117.5 °C | Experimental | [1][3] |
| Boiling Point | 397.6 ± 15.0 °C | Predicted | [1] |
| Density | 1.11 ± 0.1 g/cm³ | Predicted | [1] |
| Solubility | Soluble in THF, CH₂Cl₂, toluene. Slightly soluble in alcohols, ethers. Insoluble in water. | Qualitative | [1] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the two phenyl groups. The vinyl group protons would appear as a distinct set of multiplets in the olefinic region (approx. 5.5-7.0 ppm), with characteristic splitting patterns due to both proton-proton (geminal, cis, trans) and proton-phosphorus couplings.
-
¹³C NMR: Aromatic carbons would resonate in the 128-133 ppm range, showing coupling to the phosphorus atom (J-P). The vinyl carbons would also exhibit P-C coupling, a key diagnostic feature.
-
³¹P NMR: As a phosphine oxide, DPVPO is expected to exhibit a single resonance in the approximate range of δ 20–35 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of pentavalent phosphorus in this chemical environment.
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a very strong absorption band around 1180-1200 cm⁻¹ , corresponding to the P=O stretching vibration. Other significant bands would include C=C stretching for the vinyl group (~1620 cm⁻¹) and C-H and C=C bands for the aromatic rings.
Part 2: Chemical Properties & Core Reactivity
The reactivity of DPVPO is dominated by the electronic influence of the diphenylphosphinoyl [P(O)Ph₂] group. This group is strongly electron-withdrawing and activates the vinyl moiety, making it an excellent Michael acceptor.
Causality of Reactivity: The P=O Activation
The phosphorus-oxygen double bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This polarization, combined with the electronegativity of the oxygen atom, creates a powerful inductive and mesomeric electron-withdrawing effect. This effect is transmitted to the vinyl group, polarizing the C=C bond and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
References
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to Diphenyl(vinyl)phosphine oxide (CAS 2096-78-8)
This compound (DVPO), identified by CAS number 2096-78-8, is a crystalline solid organophosphorus compound with the chemical formula C₁₄H₁₃OP.[1][2][3] While seemingly a simple molecule, its true value lies in the unique reactivity imparted by the phosphoryl group (P=O) in conjugation with a vinyl moiety. The strong electron-withdrawing nature of the phosphine oxide activates the carbon-carbon double bond, making DVPO a highly versatile and valuable reagent in organic synthesis.[4][5] This guide provides a comprehensive overview of its synthesis, properties, core reactivity, and applications, with a focus on its utility for researchers in synthetic chemistry and drug development. Historically, research into vinyl phosphine oxides began in the early 1960s to explore their polymerization reactivity.[5] Over time, the focus has shifted from polymerization to harnessing its rich and diverse reactivity as a versatile intermediate for constructing complex molecular architectures.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. DVPO is typically a white to pale yellow crystalline powder.[1][6] It exhibits good solubility in chlorinated solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF), as well as aromatic solvents such as toluene, but is insoluble in water.[1][7]
| Property | Value | Source(s) |
| CAS Number | 2096-78-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃OP | [2][3][8] |
| Molecular Weight | 228.23 g/mol | [2][3][8] |
| Appearance | White to pale yellow crystals or powder | [1][6] |
| Melting Point | 115-117.5 °C | [3][9] |
| Boiling Point | 397.6 °C at 760 mmHg | [3] |
| Density | 1.11 g/cm³ | [3] |
| Solubility | Soluble in THF, CH₂Cl₂, toluene; insoluble in H₂O | [1][7] |
Spectroscopic analysis is crucial for confirming the identity and purity of DVPO. Key spectral features include characteristic signals in ¹H, ¹³C, and ³¹P NMR spectroscopy, which are invaluable for monitoring reactions involving this reagent.[10][11]
Synthesis of this compound
Several reliable methods have been established for the synthesis of DVPO, allowing researchers to choose a route that best suits their available starting materials and laboratory capabilities.[7]
Key Synthetic Pathways
-
Oxidation of Diphenyl(vinyl)phosphine: This is a straightforward approach involving the oxidation of the commercially available corresponding phosphine.[7]
-
Reaction of a Grignard Reagent: The reaction of vinylmagnesium bromide with diphenylphosphinic chloride provides a direct route to DVPO.[7][12]
-
Dehydrohalogenation: Elimination of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor is another effective method.[7]
-
Palladium-Catalyzed Coupling: Modern cross-coupling techniques allow for the formation of the C-P bond by reacting diphenylphosphine oxide with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst.[7]
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of DVPO from diphenylphosphinic chloride and vinylmagnesium bromide, a common and effective laboratory-scale method.[7]
Materials:
-
Diphenylphosphinic chloride
-
Vinylmagnesium bromide (typically 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Dissolve diphenylphosphinic chloride in anhydrous THF and add it to the flask.
-
Grignard Reaction: Cool the flask to 0 °C in an ice bath. Add the vinylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Core Reactivity and Mechanistic Insights
The synthetic utility of DVPO stems from its predictable and versatile reactivity, primarily centered around the activated vinyl group.
Michael Addition Reactions
DVPO is an excellent Michael acceptor.[4] The electron-withdrawing phosphine oxide group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and other P-nucleophiles.[4][13] This reaction is a powerful tool for carbon-heteroatom and carbon-carbon bond formation.[14]
This reactivity is foundational for synthesizing β-functionalized ethyldiphenylphosphine oxides, which are valuable intermediates in their own right.[13] For example, the addition of secondary amines to DVPO is a common method for preparing 2-(N-dialkylamino)ethyldiphenylphosphine oxides.[4]
Cycloaddition Reactions
The activated double bond of DVPO can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions.[15] This allows for the construction of complex cyclic and bicyclic phosphine oxide scaffolds, which can be further elaborated into valuable molecules like phosphorylated naphthyl and biaryl structures.[15]
Horner-Wittig and Baylis-Hillman Type Reactions
DVPO is classified as a Horner-Wittig reagent, which is useful for the preparation of allylic amines.[7] Furthermore, it can undergo Baylis-Hillman style reactions. When reacted with an aldehyde in the presence of a lithium amide base, it can form hydroxyphosphine oxides, which can then undergo Horner-Wittig elimination to produce allenes.[4]
Applications in Research and Drug Development
The unique reactivity of DVPO translates into a broad range of applications, from materials science to medicinal chemistry.
Precursor to Ligands and Catalysts
DVPO is a key starting material for the synthesis of more complex phosphine ligands.[1] The phosphine oxide can be reduced to the corresponding phosphine, which is a widely used ligand type in transition metal catalysis. Its ability to undergo Michael additions allows for the straightforward introduction of functional groups, which can be used to tune the steric and electronic properties of the final phosphine ligand.[4]
Role in Medicinal Chemistry
The phosphine oxide functional group has gained significant attention in drug development for its ability to act as a strong hydrogen bond acceptor and improve key pharmacokinetic properties.[16][17] Incorporating a phosphine oxide moiety can dramatically increase a molecule's polarity and aqueous solubility while decreasing lipophilicity.[16][18] This often leads to improved metabolic stability and an increased half-life in human liver microsomes.[16][17]
A prominent example is the anticancer drug Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor.[16] The inclusion of a dimethylphosphine oxide group was a critical design element that improved the drug's activity and selectivity, ultimately leading to its approval for treating non-small cell lung cancer.[16] While DVPO itself is not in the final structure, its chemistry is emblematic of the reactions used to build complex molecules containing the valuable phosphine oxide pharmacophore.
Other Applications
-
Polymer Additives: DVPO can be used as a stabilizer, antioxidant, and flame retardant for polymers.[1]
-
Sorbent Synthesis: It serves as a starting material for creating sorbents designed for the selective recovery of specific metal ions from solution.[3]
Safety and Handling
While having low acute toxicity, this compound should be handled with appropriate care in a laboratory setting.[1]
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[1][19] Avoid formation of dust and aerosols.[2][19]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[2][20]
-
Incompatibilities: Avoid contact with strong oxidizing or reducing agents.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][20]
Researchers should always consult the latest Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[1][2]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and enabling tool for modern organic synthesis. Its well-defined reactivity, particularly as a Michael acceptor and a precursor in Horner-Wittig type reactions, provides reliable pathways for constructing complex molecules. For researchers and drug development professionals, the phosphine oxide moiety offers a strategic advantage for optimizing the physicochemical properties of drug candidates. The continued exploration of DVPO and related vinyl phosphine oxides will undoubtedly lead to new synthetic methodologies and novel molecular entities with significant scientific and therapeutic potential.
References
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2096-78-8・Diphenylvinylphosphine Oxide・358-33961・354-33963[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. This compound | 2096-78-8 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. rsc.org [rsc.org]
- 11. X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 17. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]
- 19. echemi.com [echemi.com]
- 20. DIPHENYLVINYLPHOSPHINE - Safety Data Sheet [chemicalbook.com]
Diphenyl(vinyl)phosphine oxide molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of Diphenyl(vinyl)phosphine Oxide
Abstract
This compound (DPVPO) is a tetracoordinate, pentavalent organophosphorus compound of significant interest in synthetic chemistry, materials science, and medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the phosphoryl group, two phenyl rings, and a reactive vinyl moiety, make it a versatile building block and a subject of fundamental study. This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic signature, and synthesis of DPVPO. We delve into the theoretical underpinnings of its electronic structure, present practical experimental protocols, and discuss its relevance as a scaffold in modern drug discovery, where the phosphine oxide functional group is increasingly valued for its ability to modulate physicochemical properties.
Introduction: The Significance of the Diphenylphosphine Oxide Scaffold
The diphenylphosphine oxide moiety is a cornerstone in the design of functional molecules. Unlike its phosphine precursor, the phosphine oxide is air-stable, highly polar, and acts as a strong hydrogen bond acceptor. These properties are not merely incidental; they are pivotal to its function. In materials science, this polarity and thermal stability are exploited in the development of high-performance polymers and flame retardants.[1] In medicinal chemistry, the incorporation of a phosphine oxide group can dramatically enhance aqueous solubility and metabolic stability, critical parameters in drug design.[2] The landmark approval of the anticancer drug brigatinib, which features a dimethylphosphine oxide group, has catalyzed a resurgence of interest in this functional class, validating its utility in overcoming common drug development hurdles.[2][3]
This compound extends this utility by incorporating a synthetically versatile vinyl group. This olefinic handle allows for a multitude of subsequent chemical transformations—including Michael additions, polymerizations, and cycloadditions—positioning DPVPO as a key intermediate for constructing complex molecular architectures.[4] Understanding its fundamental structure and bonding is therefore essential for rationally designing new materials, catalysts, and therapeutic agents.
Molecular Structure and Geometry
The central phosphorus atom adopts a pseudo-tetrahedral geometry. It is covalently bonded to the oxygen atom, two phenyl carbons, and one vinyl carbon. The steric bulk of the two phenyl rings and the planar vinyl group dictates the conformational arrangement of the molecule.
Key Geometric Parameters
Based on experimental data from analogous phosphine oxides, the following structural parameters are expected.[5] The P=O bond is notably short, indicating significant double-bond character, a topic explored further in the bonding section.
Table 1: Expected Geometric Parameters for this compound
| Parameter | Expected Value Range | Rationale & Commentary |
| Bond Lengths | ||
| P=O | 1.48 - 1.51 Å | Shorter than a P-O single bond (~1.6 Å), indicative of strong π-character. Data from TVPO shows a P-O length of ~1.49 Å.[5] |
| P-C (phenyl) | 1.79 - 1.82 Å | Typical length for a P-C(sp²) bond. |
| P-C (vinyl) | 1.78 - 1.81 Å | Similar to the P-C(phenyl) bond, reflecting the sp² hybridization of the vinyl carbon. |
| C=C (vinyl) | 1.31 - 1.34 Å | Standard double bond length, largely unperturbed by the phosphine oxide group. |
| Bond Angles | ||
| O=P-C | ~112 - 115° | These angles are typically larger than the C-P-C angles due to the steric and electronic influence of the phosphoryl oxygen. |
| C-P-C | ~104 - 108° | These angles are compressed relative to an ideal tetrahedron (109.5°) to accommodate the larger O=P-C angles. |
Structural Representation
The three-dimensional arrangement of DPVPO is crucial for its reactivity and intermolecular interactions. The following diagram illustrates its connectivity and tetrahedral nature.
References
An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Diphenyl(vinyl)phosphine Oxide
Introduction
Diphenyl(vinyl)phosphine oxide (DPVPO) is an organophosphorus compound of significant interest in synthetic chemistry, serving as a versatile building block and ligand in catalysis.[1] Its chemical structure, featuring a phosphorus(V) center bonded to two phenyl rings and a vinyl group, gives rise to a rich and informative Nuclear Magnetic Resonance (NMR) signature. Understanding the ¹H and ³¹P NMR spectra of DPVPO is paramount for confirming its identity, assessing its purity, and studying its reactivity.
This technical guide provides a detailed analysis of the ¹H and ³¹P NMR spectroscopic data for DPVPO. As a complete, assigned experimental dataset for this specific molecule is not consistently available in peer-reviewed literature, this guide synthesizes data from closely related structural analogs and first principles of NMR spectroscopy to present a robust, predictive model of the expected spectrum. This approach offers researchers a reliable framework for the interpretation of experimental data. The discussion emphasizes the causal relationships between molecular structure and spectral parameters, grounded in established principles of organophosphorus NMR.[2][3]
Molecular Structure and Spectroscopic Assignment
The unique structural features of DPVPO—the stereochemically distinct protons of the vinyl group and the aromatic protons of the phenyl rings—are all influenced by the central phosphorus atom. The following diagram illustrates the standard IUPAC numbering and the proton labeling (Hₐ, Hₑ, Hₑ') used for spectral assignment in this guide.
Caption: Molecular structure of this compound with proton labels.
¹H NMR Spectroscopic Data Analysis
The ¹H NMR spectrum of DPVPO is characterized by two main regions: the downfield aromatic region corresponding to the ten phenyl protons and the olefinic region corresponding to the three vinyl protons. Both regions exhibit complex splitting patterns due to proton-proton (H-H) and proton-phosphorus (H-P) spin-spin coupling.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for DPVPO in a standard solvent like CDCl₃, based on analysis of structural analogs such as trivinylphosphine oxide and various aryldiphenylphosphine oxides.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Phenyl-H (ortho, meta, para) | 7.45 – 7.85 | m | - |
| Hₐ (P-CH =CH₂) | 6.5 – 6.8 | ddd | ³JHₐHₑ' (cis) ≈ 12-14 Hz³JHₐHₑ (trans) ≈ 18-20 Hz²JPHₐ ≈ 20-25 Hz |
| Hₑ (P-CH=CH ₂, trans) | 6.2 – 6.4 | ddd | ³JHₐHₑ (trans) ≈ 18-20 Hz²JHₑHₑ' (gem) ≈ 1-2 Hz³JPHₑ ≈ 40-45 Hz |
| Hₑ' (P-CH=CH ₂, cis) | 6.0 – 6.2 | ddd | ³JHₐHₑ' (cis) ≈ 12-14 Hz²JHₑHₑ' (gem) ≈ 1-2 Hz³JPHₑ' ≈ 18-22 Hz |
Expertise & Causality: Interpreting the ¹H NMR Spectrum
-
Phenyl Protons (7.45 – 7.85 ppm): The ten protons of the two phenyl rings appear as a complex, overlapping multiplet in the aromatic region. Their downfield shift is expected due to the aromatic ring current. The electron-withdrawing nature of the phosphoryl group (P=O) deshields the ortho protons more than the meta and para protons, contributing to the complexity of the multiplet. Furthermore, these protons exhibit small couplings to the phosphorus nucleus (³JPCCH and ⁴JPCCCH), which further broadens the signals.[5]
-
Vinyl Protons (6.0 – 6.8 ppm): This is the most diagnostic region of the spectrum. The three vinyl protons (Hₐ, Hₑ, Hₑ') form a complex spin system, often referred to as an AMX system, which is further split by the ³¹P nucleus.
-
Chemical Shift Rationale: The vinyl protons are significantly deshielded and appear downfield relative to those in simple alkenes (typically 5-6 ppm). This is a direct consequence of the electron-withdrawing and anisotropic effects of the adjacent diphenylphosphoryl group.
-
H-H Coupling: The magnitude of the proton-proton coupling constants is stereochemically dependent. The trans-coupling constant (³JHₐHₑ) is expected to be the largest (≈18-20 Hz), followed by the cis-coupling (³JHₐHₑ', ≈12-14 Hz), and finally the geminal coupling (²JHₑHₑ'), which is typically very small (≈1-2 Hz).
-
P-H Coupling: The coupling between the phosphorus nucleus and the vinyl protons is transmitted through the chemical bonds. The magnitude is highly dependent on the number of bonds and the dihedral angle. The three-bond coupling to the trans proton (³JPHₑ) is typically the largest, often in the range of 40-45 Hz. The two-bond coupling (²JPHₐ) and the three-bond cis coupling (³JPHₑ') are smaller but significant.
-
Each vinyl proton signal thus appears as a doublet of doublet of doublets (ddd) , reflecting its coupling to the other two vinyl protons and the ³¹P nucleus.
³¹P NMR Spectroscopic Data Analysis
³¹P NMR is an exceptionally powerful tool for characterizing organophosphorus compounds, as the ³¹P nucleus has a spin of ½ and is 100% naturally abundant.
Predicted ³¹P NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Referencing |
| ³¹P | +25 to +30 | Singlet | External 85% H₃PO₄ at 0.0 ppm |
Expertise & Causality: Interpreting the ³¹P NMR Spectrum
-
Chemical Shift Rationale: The chemical shift of a phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the electronic nature of its substituents. For a tetracoordinate phosphine oxide like DPVPO, the chemical shift is expected in the positive (downfield) region of the spectrum.[2] Based on data for structurally similar aryldiphenylphosphine oxides, which typically resonate between +28 and +33 ppm, a shift in the range of +25 to +30 ppm is predicted for DPVPO in CDCl₃.[5] The slight upfield shift relative to triphenylphosphine oxide (approx. +29 ppm) can be attributed to the different electronic properties of the vinyl group compared to a phenyl group.
-
Multiplicity: In a standard proton-decoupled (³¹P{¹H}) experiment, the signal for DPVPO will appear as a sharp singlet . This is because all couplings to the nearby ¹H nuclei are removed by broadband irradiation, simplifying the spectrum and enhancing the signal-to-noise ratio.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data requires careful sample preparation and parameter selection. The following protocol is a self-validating system for the characterization of DPVPO.
Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of purified DPVPO. Causality: This mass ensures adequate concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility or line-broadening issues.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a standard, relatively non-polar solvent for organophosphorus compounds. TMS provides the internal reference for the ¹H spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks for the solvent and TMS signals. Causality: A homogeneous field is critical for high resolution, allowing for the accurate measurement of chemical shifts and coupling constants.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set to cover a range from -1 to 10 ppm.
-
Acquisition Time (at): Set to 2-4 seconds. Causality: This ensures sufficient data points are collected to resolve fine splitting patterns.
-
Relaxation Delay (d1): Set to 2-5 seconds. Causality: This allows the nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient.
-
-
³¹P NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30).
-
Spectral Width: Set to cover a wide range, e.g., from +100 to -50 ppm, to ensure the signal is captured.
-
Transmitter Frequency Offset (o1p): Center the frequency on the expected phosphine oxide region (approx. +30 ppm).
-
Relaxation Delay (d1): Use a longer delay of 5-10 seconds. Causality: Phosphorus nuclei can have long relaxation times (T₁), and a sufficient delay is crucial for quantitative accuracy, although less critical for simple identification.
-
Number of Scans (ns): Typically 64 to 128 scans are required due to the lower sensitivity of ³¹P compared to ¹H.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections for both spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ³¹P spectrum by referencing it to an external 85% H₃PO₄ standard at 0.00 ppm.
-
References
- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory [mdpi.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to the Crystal Structure Analysis of Diphenyl(vinyl)phosphine Oxide
This guide provides a comprehensive overview of the methodologies and scientific rationale involved in the single-crystal X-ray diffraction analysis of Diphenyl(vinyl)phosphine Oxide (DPVPO). It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural characterization of organophosphorus compounds. This document delves into the causal relationships behind experimental choices, from material synthesis to final structural elucidation, ensuring a robust and self-validating scientific narrative.
Introduction: The Significance of Structural Elucidation
This compound is a versatile organophosphorus compound with significant applications as a synthetic intermediate, a ligand in catalysis, and a functional monomer in polymer chemistry.[1][2] The vinyl group provides a reactive site for polymerization and addition reactions, while the diphenylphosphine oxide moiety imparts unique electronic and steric properties, as well as the potential for strong intermolecular interactions.[3]
Understanding the precise three-dimensional arrangement of atoms within a crystal of DPVPO is paramount. The crystal structure dictates the material's bulk properties, such as its melting point, solubility, and stability, and governs how molecules interact with each other in the solid state.[4] For pharmaceutical applications, polymorphism—the ability to exist in multiple crystal forms—can dramatically affect a drug's bioavailability and efficacy.[4] Therefore, a definitive crystal structure analysis provides the foundational knowledge for rational material design, reaction mechanism studies, and quality control. This guide outlines the complete workflow for achieving this, grounded in established principles of crystallography and chemical synthesis.
Experimental Methodology: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A reliable method for synthesizing DPVPO is the oxidation of the commercially available Diphenyl(vinyl)phosphine. This approach is often preferred due to its high yield and straightforward procedure.[5]
Protocol: Oxidation of Diphenyl(vinyl)phosphine
-
Dissolution: Dissolve Diphenyl(vinyl)phosphine (1 equivalent) in a suitable organic solvent, such as acetone or dichloromethane, in a round-bottom flask equipped with a magnetic stir bar. The choice of solvent is critical; it must fully dissolve the starting material without reacting with it or the oxidizing agent.
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.1 equivalents) dropwise over 15-20 minutes. The exothermic nature of the oxidation requires slow addition and cooling to prevent side reactions and ensure controlled conversion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift from the phosphine signal to the characteristic phosphine oxide signal.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining peroxide. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure DPVPO.
Growing Diffraction-Quality Single Crystals
The success of X-ray diffraction analysis is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered growth of a single lattice, free from defects. Slow evaporation is a robust and widely used technique.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent system in which DPVPO is moderately soluble. A common strategy is to use a binary solvent system, such as ethyl acetate/hexane. DPVPO should be soluble in the more polar solvent (ethyl acetate) and poorly soluble in the less polar "anti-solvent" (hexane).
-
Preparation of Saturated Solution: In a clean vial, dissolve the purified DPVPO in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature to create a near-saturated solution.
-
Inducing Crystallization: Add the anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid, indicating the onset of precipitation. Add a few more drops of the primary solvent to redissolve the precipitate, resulting in a perfectly saturated solution.
-
Slow Growth: Cover the vial with a cap or parafilm, and pierce it with a needle a few times. This allows the solvent to evaporate very slowly over several days to weeks in an undisturbed, vibration-free environment. As the solvent evaporates, the solution becomes supersaturated, promoting the slow formation of large, well-ordered crystals. Colorless, block-shaped crystals are typically formed.[1]
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its internal structure.
Experimental Workflow
The process follows a logical sequence from data collection to structure validation. This workflow ensures the integrity and accuracy of the final crystallographic model.
Caption: Workflow for Crystal Structure Analysis of DPVPO.
Step-by-Step Data Collection and Refinement Protocol
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, ensuring it has sharp edges and no visible cracks. It is mounted on a cryoloop with a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen (100 K). This cooling minimizes thermal motion of the atoms, leading to higher resolution data.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6] A series of diffraction images are collected as the crystal is rotated through various angles.
-
Data Processing: The raw diffraction spots on the images are indexed to determine the unit cell parameters and Bravais lattice. The intensities of all spots are then integrated and scaled.[7]
-
Structure Solution: The space group is determined from the systematic absences in the diffraction data. The initial atomic positions are then determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).
Results and Discussion: The Structure of this compound
Crystallographic Data Summary
The expected crystallographic data for DPVPO would be summarized in a standard format as shown below. The values are hypothetical placeholders pending experimental determination.
| Parameter | Value (Illustrative) |
| Chemical Formula | C₁₄H₁₃OP |
| Formula Weight | 228.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 14.0 |
| β (°) | 95.0 |
| Volume (ų) | 1244 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.22 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-fit (S) | 1.05 |
Molecular Structure
The core of the DPVPO molecule is a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl rings and one vinyl group.
Caption: Simplified Molecular Structure of DPVPO.
Key anticipated features include:
-
P=O Bond: This bond is expected to be short and highly polarized, making the oxygen atom a strong hydrogen bond acceptor. This is a defining characteristic of phosphine oxides.[10]
-
Conformation: The two phenyl rings and the vinyl group will be arranged in a propeller-like fashion around the P-C bonds. The exact torsion angles will be determined by steric hindrance and crystal packing forces.
-
Vinyl Group: The C=C double bond will be essentially planar. Its orientation relative to the phosphoryl group (P=O) is of interest for understanding its reactivity in solid-state polymerization.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is likely dominated by weak intermolecular interactions, particularly C-H···O hydrogen bonds.[8] The polarized P=O group is a potent hydrogen bond acceptor, and it will likely interact with hydrogen atoms from the phenyl and vinyl groups of neighboring molecules. These interactions create a robust three-dimensional network that stabilizes the crystal lattice. Additionally, π-π stacking interactions between the aromatic phenyl rings of adjacent molecules may further contribute to the overall packing efficiency.[4] The interplay between these forces dictates the final crystal form.
Conclusion
The crystal structure analysis of this compound provides indispensable information for understanding its chemical behavior and physical properties. The systematic approach detailed in this guide—encompassing rational synthesis, meticulous crystal growth, and rigorous X-ray diffraction analysis—represents a gold-standard protocol for the structural elucidation of organophosphorus compounds. The resulting structural model, detailing precise bond lengths, angles, and intermolecular interactions, serves as a critical foundation for advanced material design, catalyst development, and pharmaceutical formulation.
References
- 1. chembk.com [chembk.com]
- 2. Cas 2096-78-8,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 2096-78-8 [chemicalbook.com]
- 6. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Diphenyl(vinyl)phosphine Oxide: A Technical Guide to its Discovery and Historical Preparation
This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of diphenyl(vinyl)phosphine oxide (DPVPO), a versatile organophosphorus compound. Geared towards researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic methodologies, the rationale behind experimental choices, and the evolution of its preparation.
Introduction: The Emergence of a Versatile Reagent
This compound, with the chemical formula (C₆H₅)₂P(O)CH=CH₂, is a valuable building block in organic synthesis. Its utility stems from the presence of the vinyl group, which can participate in a variety of chemical transformations, and the diphenylphosphine oxide moiety that influences the reactivity of the double bond and imparts unique properties to the resulting molecules. DPVPO serves as a key intermediate in the synthesis of ligands for transition metal catalysis, as a monomer in the creation of flame-retardant polymers, and as a versatile reagent in various organic reactions.[1] This guide will trace the historical development of its synthesis, from early pioneering work to more refined methodologies.
Historical Perspective: The Foundational Syntheses
The initial preparations of this compound in the early 1960s laid the groundwork for its widespread use. Two principal routes emerged from this period: the dehydrohalogenation of a β-haloethyl precursor and the reaction of a vinyl Grignard reagent with a phosphorus electrophile.
The Dehydrohalogenation Approach: A Two-Step Pathway
One of the earliest documented methods for the synthesis of DPVPO involves a two-step process commencing with the isomerization of beta-chloroethyl diphenylphosphinite to beta-chloroethyl diphenylphosphine oxide, followed by dehydrohalogenation. This method was detailed in a 1962 patent and represents a significant early contribution to the field.
The underlying principle of this synthesis is the elimination of hydrogen chloride from the β-chloroethyl diphenylphosphine oxide intermediate. The choice of a suitable base and reaction conditions is critical to favor the elimination reaction over potential side reactions. Triethylamine is a commonly employed base for this transformation due to its sufficient basicity to abstract the acidic proton alpha to the phosphoryl group and its volatility, which simplifies purification.
Core Synthetic Methodologies: A Comparative Analysis
Over the years, several methods for the synthesis of this compound have been developed and refined. The following sections provide a detailed examination of the most significant historical and contemporary approaches, including step-by-step protocols and a discussion of their relative merits.
Method 1: The Grignard Route
This method, which is a cornerstone of organophosphorus chemistry, involves the reaction of a vinyl Grignard reagent with an electrophilic phosphorus species, typically diphenylphosphinic chloride. The Grignard reagent, vinylmagnesium bromide, acts as a nucleophile, attacking the electrophilic phosphorus center and displacing the chloride leaving group.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols. Therefore, the reaction must be carried out under strictly anhydrous conditions using dried solvents and glassware to prevent the quenching of the Grignard reagent.
-
Low Temperature: The addition of the Grignard reagent to diphenylphosphinic chloride is typically performed at low temperatures (e.g., -78 °C) to control the exothermicity of the reaction and minimize the formation of side products.
-
Inert Atmosphere: To prevent the oxidation of the Grignard reagent and other reactive intermediates, the reaction is conducted under an inert atmosphere, such as nitrogen or argon.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Diphenylphosphinic chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by gentle heating.
-
Once the reaction starts, continue the addition of vinyl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diphenylphosphinic Chloride:
-
In a separate flame-dried flask under an inert atmosphere, dissolve diphenylphosphinic chloride in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared vinylmagnesium bromide solution to the cooled diphenylphosphinic chloride solution via a cannula or dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of DPVPO via the Grignard route.
Method 2: Dehydrohalogenation of 2-Chloroethyl Diphenylphosphine Oxide
This classic method provides an alternative route to DPVPO that avoids the use of organometallic reagents. The key step is the elimination of HCl from a 2-chloroethyl diphenylphosphine oxide precursor, typically facilitated by a non-nucleophilic base.
Causality of Experimental Choices:
-
Choice of Base: A moderately strong, non-nucleophilic base like triethylamine is ideal. It is strong enough to deprotonate the carbon alpha to the phosphorus but is not nucleophilic enough to cause significant substitution side reactions.
-
Solvent: A high-boiling, aprotic solvent is often used to facilitate the elimination reaction, which may require elevated temperatures.
-
Removal of Byproduct: The triethylammonium chloride salt that forms as a byproduct is typically insoluble in the reaction solvent and can be removed by filtration, simplifying the work-up.
Experimental Protocol: Dehydrohalogenation Synthesis of this compound
Materials:
-
2-Chloroethyl diphenylphosphine oxide
-
Triethylamine
-
Anhydrous toluene or xylene
-
Standard reflux apparatus
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroethyl diphenylphosphine oxide in anhydrous toluene.
-
Add an excess of triethylamine to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The triethylammonium chloride precipitate will form.
-
Filter the mixture to remove the salt and wash the solid with a small amount of cold toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Workflow for Dehydrohalogenation Synthesis
Caption: Workflow for the synthesis of DPVPO by dehydrohalogenation.
Method 3: Oxidation of Diphenylvinylphosphine
A straightforward approach to this compound is the oxidation of its corresponding phosphine, diphenylvinylphosphine. This method is often high-yielding and clean, provided that the starting phosphine is readily available.
Causality of Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide is a common and effective oxidizing agent for this transformation. It is relatively inexpensive and the byproduct is water, which simplifies the work-up. Other oxidizing agents, such as air or specific peroxy acids, can also be used.
-
Solvent: The choice of solvent depends on the solubility of the starting phosphine and the oxidizing agent. Acetone or dichloromethane are often suitable choices.
-
Temperature Control: The oxidation of phosphines is typically exothermic. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent over-oxidation or side reactions.
Experimental Protocol: Oxidation of Diphenylvinylphosphine
Materials:
-
Diphenylvinylphosphine
-
30% Hydrogen peroxide solution
-
Acetone or dichloromethane
-
Sodium sulfite (for quenching excess peroxide)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve diphenylvinylphosphine in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
-
Oxidation:
-
Add 30% hydrogen peroxide solution dropwise to the cooled phosphine solution.
-
Stir the reaction mixture at 0 °C for a specified period, monitoring the reaction by TLC or ³¹P NMR until the starting phosphine is consumed.
-
-
Work-up and Purification:
-
Quench any excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by recrystallization to afford pure this compound.
-
Workflow for Oxidation Synthesis
Caption: Workflow for the synthesis of DPVPO via oxidation.
Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Route | Vinylmagnesium bromide, Diphenylphosphinic chloride | 60-80 | High yield, readily available starting materials | Requires strict anhydrous and inert conditions, Grignard reagent preparation |
| Dehydrohalogenation | 2-Chloroethyl diphenylphosphine oxide, Triethylamine | 70-90 | Avoids organometallic reagents, simple work-up | Precursor synthesis may be multi-step |
| Oxidation | Diphenylvinylphosphine, Hydrogen peroxide | >90 | High yield, clean reaction, simple procedure | Requires synthesis of the starting phosphine, which can be air-sensitive |
Conclusion
The synthesis of this compound has a rich history, with foundational methods developed in the mid-20th century still being relevant today. The choice of synthetic route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The Grignard route offers a direct and high-yielding approach, while the dehydrohalogenation method provides a valuable alternative that avoids the complexities of organometallic chemistry. The oxidation of diphenylvinylphosphine is a highly efficient method if the precursor phosphine is accessible. Understanding the nuances of these historical syntheses provides a strong foundation for researchers and drug development professionals who utilize this versatile and important chemical building block.
References
A Technical Guide to the Solubility of Diphenyl(vinyl)phosphine Oxide in Common Organic Solvents
Introduction: The Role of Diphenyl(vinyl)phosphine Oxide in Modern Synthesis
This compound (DVPPO) is a versatile organophosphorus compound that has found significant application in organic synthesis and materials science. Its unique chemical structure, featuring a reactive vinyl group and a polar phosphine oxide moiety, allows it to serve as a valuable reagent and building block. DVPPO is utilized as a precursor in the synthesis of phosphine ligands, as a reagent in Horner-Wittig reactions for the formation of allylic amines, and as a monomer in the development of functional polymers.[1] Furthermore, its derivatives are explored as stabilizers, antioxidants, and flame retardants for polymers.[2]
The successful application of DVPPO in these contexts is critically dependent on its solubility characteristics in various reaction media. A thorough understanding of its solubility behavior is paramount for researchers in optimizing reaction conditions, controlling stoichiometry, and developing effective purification strategies. This guide provides a comprehensive overview of the solubility of DVPPO in common organic solvents, discusses the underlying physicochemical principles governing its solubility, and presents a detailed protocol for the experimental determination of its solubility.
Understanding the Solubility Profile of this compound
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. In the case of DVPPO, the molecule possesses both nonpolar (two phenyl rings) and polar (the phosphine oxide group) characteristics. The phosphorus-oxygen double bond in the phosphine oxide group is highly polar and capable of acting as a hydrogen bond acceptor. This dual nature dictates its solubility across a spectrum of organic solvents.
Based on available data, a qualitative overview of DVPPO's solubility is summarized below:
| Solvent Class | Representative Solvents | Observed Solubility |
| Nonpolar Aromatic | Benzene, Toluene | Soluble[2] |
| Chlorinated | Dichloromethane (CH2Cl2) | Soluble[1] |
| Ethers | Tetrahydrofuran (THF) | Soluble[1] |
| Diethyl Ether | Slightly Soluble[2] | |
| Alcohols | Methanol, Ethanol | Slightly Soluble[2] |
| Apolar Aliphatic | Hexane, Cyclohexane | Expected to be poorly soluble (by inference) |
| Aqueous | Water | Almost Insoluble[2] |
Analysis of Solubility Trends:
-
High Solubility in Nonpolar Aromatic and Chlorinated Solvents: The presence of two phenyl rings in DVPPO contributes significantly to its van der Waals interactions with aromatic solvents like benzene and toluene, leading to good solubility.[2] Similarly, the overall molecular structure allows for favorable interactions with chlorinated solvents like dichloromethane.[1]
-
Good Solubility in THF: Tetrahydrofuran (THF) is a polar aprotic solvent that can effectively solvate the polar phosphine oxide group without engaging in hydrogen bonding as a donor, which contributes to the observed solubility.[1]
-
Limited Solubility in Alcohols and Ethers: While the phosphine oxide group can accept hydrogen bonds from protic solvents like alcohols, the bulky, nonpolar phenyl groups likely hinder effective solvation, resulting in only slight solubility.[2] The lower polarity of ethers like diethyl ether compared to THF also contributes to reduced solubility.[2]
-
Insolubility in Water: The large hydrophobic surface area of the two phenyl rings dominates the molecule's character, making it almost insoluble in water despite the presence of the polar phosphine oxide group.[2]
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable gravimetric method for determining the solubility of DVPPO in a given solvent at a specific temperature. This method is straightforward, requires standard laboratory equipment, and provides accurate and reproducible results.
Workflow for Solubility Determination
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Diphenyl(vinyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Diphenyl(vinyl)phosphine oxide (DPVPO). As a molecule of significant interest in polymer chemistry and materials science, particularly for its role as a flame retardant and reactive intermediate, a thorough understanding of its behavior at elevated temperatures is crucial for application development, safety, and performance optimization. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing DPVPO's thermal characteristics.
Introduction to this compound (DPVPO)
This compound is an organophosphorus compound featuring two phenyl groups and a vinyl group attached to a pentavalent phosphorus atom.[1] Its chemical structure lends it a unique combination of reactivity and stability. The vinyl group serves as a reactive site for polymerization and other addition reactions, making DPVPO a valuable monomer or co-monomer in the synthesis of functionalized polymers.[1] Concurrently, the phosphine oxide moiety contributes to the thermal stability and flame-retardant properties of materials into which it is incorporated.[1]
Key Physicochemical Properties of DPVPO:
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃OP | [1] |
| Molar Mass | 228.23 g/mol | [1] |
| Melting Point | 115-117 °C | [2] |
| Appearance | Colorless or pale yellow crystal or powder | [1] |
Thermal Stability Profile of DPVPO
The thermal stability of DPVPO is a critical parameter for its application, especially in high-temperature processing of polymers. While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure DPVPO are not extensively available in public literature, we can infer its thermal behavior based on the well-established characteristics of phosphine oxides and organophosphorus compounds.
Phosphine oxides are generally recognized for their high thermal and chemical stability.[3] This stability is attributed to the strong, polar phosphorus-oxygen double bond. However, the presence of the vinyl group and the phosphorus-carbon bonds introduces potential sites for thermal degradation. It is a known phenomenon that the incorporation of some phosphine oxides into a polymer matrix can occasionally lead to a decrease in the initial decomposition temperature of the polymer.[4][5] This is often because the P-C bond can be less thermally stable than the C-C bonds within the polymer backbone.[4]
Based on these principles, the thermal decomposition of DPVPO is expected to occur at elevated temperatures, likely in a multi-stage process. The initiation of decomposition would likely involve the scission of the weaker bonds within the molecule.
Proposed Decomposition Mechanism and Products
The thermal decomposition of DPVPO is hypothesized to proceed through a free-radical mechanism, initiated by the cleavage of the P-C bonds (both P-phenyl and P-vinyl) or C-H bonds at high temperatures. The vinyl group may also undergo thermal polymerization or other reactions prior to or concurrently with the decomposition of the phosphine oxide core.
Potential Decomposition Pathways:
-
P-C Bond Cleavage: The phosphorus-carbon bonds are generally the most susceptible to thermal cleavage in phosphine oxides. This would lead to the formation of phenyl and vinyl radicals, as well as a phosphorus-containing radical. These highly reactive species would then participate in a cascade of secondary reactions.
-
Vinyl Group Polymerization: At elevated temperatures, the vinyl group of DPVPO can undergo radical polymerization, leading to the formation of a poly(vinylphosphine oxide) structure. This would significantly alter the decomposition pathway and the nature of the final products.
-
Rearrangement Reactions: Intramolecular rearrangement reactions are also possible, leading to the formation of more stable intermediates before complete fragmentation.
Expected Decomposition Products:
A definitive list of decomposition products can only be obtained through experimental techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). However, based on the proposed mechanisms, the following classes of compounds are anticipated:
-
Volatile Organic Compounds: Benzene, styrene (from the vinyl group), and other aromatic hydrocarbons resulting from the fragmentation of the phenyl groups.
-
Phosphorus-Containing Species: Phosphoric acid, polyphosphoric acid, and various organophosphorus fragments. In the context of flame retardancy, these phosphorus-containing species are crucial as they can form a protective char layer in the condensed phase and act as radical scavengers in the gas phase.
-
Char Residue: A carbonaceous and phosphorus-rich char is expected to be formed at higher temperatures, which is a key characteristic of many phosphorus-based flame retardants.
Caption: Proposed decomposition pathways of this compound under thermal stress.
Experimental Methodologies for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of DPVPO, a combination of analytical techniques is essential. The following outlines a standard experimental workflow.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of pure DPVPO into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the sample weight as a function of temperature. The resulting TGA curve will show the temperatures at which weight loss occurs. The derivative of the TGA curve (DTG) will indicate the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Step-by-Step Protocol:
-
Sample Preparation: Seal 2-5 mg of DPVPO in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses its melting point and expected decomposition.
-
Data Analysis: The DSC thermogram will show endothermic peaks for melting and potentially exothermic peaks for decomposition. The area under the peaks can be integrated to determine the enthalpy of the transitions.
Caption: A typical experimental workflow for the thermal analysis of DPVPO.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (µg to mg scale) of DPVPO into a pyrolysis tube or onto a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
GC Separation: The decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.
-
MS Identification: The separated components are then introduced into a mass spectrometer, which provides a mass spectrum for each compound, allowing for its identification by comparison to spectral libraries and fragmentation patterns.
Conclusion and Future Perspectives
This compound is a compound with significant potential in materials science, largely due to the properties conferred by the phosphine oxide group. Its thermal stability is a key factor in its utility. While a detailed, quantitative thermal decomposition profile of pure DPVPO is not yet widely published, this guide has provided a scientifically grounded overview of its expected behavior based on the established chemistry of related compounds.
Future research should focus on obtaining precise TGA and DSC data for pure DPVPO and conducting a thorough Py-GC-MS analysis to definitively identify its decomposition products. Such studies will enable a more complete understanding of its decomposition mechanism and will be invaluable for the rational design of new polymers and materials with enhanced thermal stability and flame retardancy.
References
Methodological & Application
Application Notes & Protocols: Diphenyl(vinyl)phosphine Oxide and Derivatives in Horner-Wadsworth-Emmons Type Reactions
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereocontrol.[1][2] While traditionally employing phosphonate esters, the broader class of phosphine oxide-stabilized carbanions offers unique reactivity in what is more precisely termed the Horner-Wittig or Wittig-Horner reaction.[3][4] This guide focuses on the application of phosphine oxides derived from diphenyl(vinyl)phosphine oxide (DPVPO) as powerful reagents for the synthesis of complex unsaturated systems. Specifically, we will detail the conversion of DPVPO derivatives into lithiated dienyl phosphine oxides, which serve as versatile precursors for the synthesis of vinyl allenes—a motif of significant interest in medicinal chemistry and materials science.[5][6] This document provides the mechanistic rationale, field-proven protocols, and expert insights for researchers, scientists, and drug development professionals seeking to leverage this advanced olefination strategy.
Scientific Principles & Mechanistic Overview
The classical HWE reaction utilizes a phosphonate-stabilized carbanion to react with a carbonyl compound, yielding an alkene and a water-soluble phosphate byproduct, which simplifies purification.[7][8] The Horner-Wittig reaction, which uses phosphine oxide-stabilized carbanions, proceeds through a similar pathway but offers distinct advantages in certain contexts. The diphenylphosphinoyl group is highly effective at stabilizing an adjacent carbanion, and the resulting diphenylphosphinate byproduct is also readily removed.
A key application highlighted here involves the use of 1,3-dienyl diphenylphosphine oxides as precursors. These are not used directly but are first deprotonated to form a highly nucleophilic vinyllithium species. This nucleophile then engages with an aldehyde in a Wittig-Horner cascade to produce vinyl allenes.[6]
The accepted mechanism proceeds as follows:
-
Generation of the Nucleophile: A 1-iodo-1,3-dienyl diphenylphosphine oxide is treated with a strong organolithium base (e.g., n-BuLi or t-BuLi). This induces a lithium-halogen exchange to generate the reactive 1-lithio-1,3-dienyl phosphine oxide.[5]
-
Nucleophilic Addition: The lithiated carbanion attacks the electrophilic carbonyl carbon of an aldehyde, forming a lithium alkoxide betaine intermediate.
-
Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered oxaphosphetane ring. This step is often the rate-determining step. The oxaphosphetane is unstable and rapidly collapses, eliminating a stable lithium diphenylphosphinate salt and forming the final vinyl allene product. The elimination is driven by the formation of the strong phosphorus-oxygen double bond.
Mechanistic Diagram: Vinyl Allene Synthesis
The diagram below illustrates the key steps in the Wittig-Horner reaction of a 1-lithio-1,3-dienyl phosphine oxide with an aldehyde.
Caption: Mechanism of vinyl allene synthesis via a Wittig-Horner reaction.
Applications in Drug Discovery and Complex Synthesis
The synthesis of vinyl allenes is a powerful tool for medicinal chemists. The allene functional group is a "linear" bioisostere for alkynes and can introduce conformational rigidity into a molecule, which is often desirable for optimizing binding to a biological target. Furthermore, the conjugated vinyl moiety provides a handle for further transformations, such as Diels-Alder reactions, making these products valuable building blocks for complex molecular architectures.[9]
The HWE reaction and its variants are widely used in the synthesis of natural products and their analogues, many of which are leads for drug development.[3][10][11] The ability to construct complex olefinic structures with high stereoselectivity is critical in this field.[12]
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organolithium reagents like t-BuLi are extremely pyrophoric and must be handled with care under a dry, inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of a 1-Iodo-1,3-dienyl Diphenylphosphine Oxide Precursor
This protocol is adapted from methodologies for creating the necessary phosphine oxide precursor for the key olefination step.[5]
Materials:
-
Appropriate starting alkynes
-
Schwartz's reagent (Cp₂ZrHCl)
-
Diphenylphosphinous chloride (Ph₂PCl)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for air-sensitive chemistry (Schlenk flasks, syringes, cannula)
Procedure:
-
Zirconacyclopentadiene Formation: In a Schlenk flask under an inert atmosphere, dissolve the starting alkyne(s) in anhydrous THF. Add Schwartz's reagent and stir at room temperature to form the corresponding zirconacyclopentadiene.
-
Phosphinylation: Cool the solution to -78 °C and add diphenylphosphinous chloride (Ph₂PCl) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Iodination: Cool the resulting mixture back to -78 °C. Add a solution of iodine (I₂) in THF dropwise until a persistent brown color is observed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with dichloromethane (DCM). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-iodo-1,3-dienyl diphenylphosphine oxide precursor.
Protocol 2: Wittig-Horner Synthesis of Vinyl Allenes
This protocol describes the core reaction of the lithiated phosphine oxide with an aldehyde.[5][6]
Materials:
-
1-Iodo-1,3-dienyl diphenylphosphine oxide (from Protocol 1)
-
tert-Butyllithium (t-BuLi), 1.7 M in pentane
-
Aldehyde (aromatic or aliphatic)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and hexanes for extraction and chromatography
Experimental Workflow Diagram
Caption: General experimental workflow for vinyl allene synthesis.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 1-iodo-1,3-dienyl diphenylphosphine oxide (1.0 equiv) and potassium tert-butoxide (t-BuOK) (1.2 equiv). Dissolve the solids in anhydrous THF.
-
Generation of Lithiated Reagent: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add t-BuLi (1.7 M in pentane, 2.2 equiv) dropwise via syringe over 10 minutes. A color change is typically observed. Stir the mixture at -78 °C for an additional 30 minutes.
-
Addition of Aldehyde: Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a 1 mmol scale reaction).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the pure vinyl allene.
Data Summary & Troubleshooting
Representative Yields
The following table summarizes typical results for the synthesis of vinyl allenes using the described Wittig-Horner protocol, demonstrating its broad applicability with various aldehydes.[5]
| Aldehyde Substrate | Phosphine Oxide Precursor | Vinyl Allene Product | Yield (%) |
| Benzaldehyde | 1-Iodo-2,3-di-n-propyl-1,3-butadienyl diphenylphosphine oxide | 1-Phenyl-3,4-di-n-propyl-1,2,4-pentatriene | 85% |
| 4-Chlorobenzaldehyde | 1-Iodo-2,3-di-n-propyl-1,3-butadienyl diphenylphosphine oxide | 1-(4-Chlorophenyl)-3,4-di-n-propyl-1,2,4-pentatriene | 88% |
| Cyclohexanecarboxaldehyde | 1-Iodo-2,3-di-n-propyl-1,3-butadienyl diphenylphosphine oxide | 1-Cyclohexyl-3,4-di-n-propyl-1,2,4-pentatriene | 75% |
| Cinnamaldehyde | 1-Iodo-2,3-di-n-propyl-1,3-butadienyl diphenylphosphine oxide | 1,5-Diphenyl-3,4-di-n-propyl-1,2,4,6-heptatetraene | 78% |
Expert Insights & Troubleshooting
-
Low Yields:
-
Cause: Incomplete formation of the lithiated species or presence of moisture.
-
Solution: Ensure all glassware is rigorously flame-dried and the system is kept under a positive pressure of inert gas. Use freshly titrated t-BuLi and ensure THF is anhydrous. The addition of t-BuOK as a co-base is crucial for promoting the final elimination step.[5]
-
-
Side Reactions:
-
Cause: Aldehyde enolization, particularly with aliphatic aldehydes containing acidic α-protons.
-
Solution: Maintain a low temperature (-78 °C) during the addition of both the t-BuLi and the aldehyde to minimize side reactions. A rapid addition of the aldehyde can sometimes be beneficial once the lithiated species is formed.
-
-
Difficult Purification:
-
Cause: The diphenylphosphinate byproduct can sometimes co-elute with the product.
-
Solution: The lithium salt is generally easy to remove during the aqueous workup. If the neutral phosphinic acid is present, a mild basic wash (e.g., dilute NaHCO₃) during the workup can help remove it. Careful chromatography is key.
-
Conclusion
While not a classical Horner-Wadsworth-Emmons reagent itself, this compound serves as a valuable platform for generating advanced phosphine oxide reagents. The Wittig-Horner reaction of 1-lithio-1,3-dienyl diphenylphosphine oxides with aldehydes provides a highly efficient and versatile route to vinyl allenes. This methodology offers access to unique chemical structures that are of high value in drug discovery and the synthesis of complex organic molecules. The protocols and insights provided herein serve as a robust guide for researchers to successfully implement this powerful synthetic transformation.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]
- 6. Preparation of vinyl allenes from 1-lithio-1,3-dienyl phosphine oxides and aldehydes by the Wittig-Horner reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. [PDF] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis | Semantic Scholar [semanticscholar.org]
- 12. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Horner-Wittig Reaction and the Role of Diphenylphosphine Oxide Derivatives in Modern Olefination
Prepared by: Gemini, Senior Application Scientist
Introduction
The synthesis of carbon-carbon double bonds is a cornerstone of organic chemistry, pivotal in the construction of pharmaceuticals, natural products, and advanced materials. While the classic Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are foundational methods for olefination, the Horner-Wittig reaction, which utilizes phosphine oxide-stabilized carbanions, offers a distinct and powerful alternative.[1][2] This variant provides unique advantages in stereocontrol and facilitates a simplified product purification due to the generation of water-soluble phosphinate byproducts.
This guide provides an in-depth examination of the mechanism underpinning the Horner-Wittig reaction, with a specific focus on derivatives of diphenylphosphine oxide. We will clarify the distinction between the direct use of diphenyl(vinyl)phosphine oxide and the more common olefination strategy involving carbanions generated from α-substituted diphenylphosphine oxides.[3] The primary objective is to equip researchers, scientists, and drug development professionals with a robust mechanistic understanding and a field-proven, step-by-step protocol for leveraging this chemistry in their synthetic endeavors.
Part 1: The Core Mechanism of the Horner-Wittig Reaction
The Horner-Wittig reaction is a two-step process that transforms aldehydes or ketones into alkenes. It relies on the nucleophilic addition of a phosphine oxide-stabilized carbanion to a carbonyl group, followed by the elimination of a β-hydroxy phosphine oxide intermediate.[4]
Generation of the Phosphine Oxide Stabilized Carbanion
The reaction is initiated by the deprotonation of an α-carbon adjacent to a diphenylphosphinoyl group. The strong electron-withdrawing nature of the phosphinoyl moiety (P=O) acidifies the α-protons, enabling their removal by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Causality of Experimental Choice: The use of strong, non-nucleophilic bases at low temperatures (e.g., -78 °C) is critical. This ensures rapid and complete carbanion formation while preventing unwanted side reactions, such as the base attacking the phosphorus center or degrading the solvent.
Nucleophilic Attack and Formation of the β-Hydroxy Phosphine Oxide Intermediate
The generated carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. This addition forms a lithium alkoxide of a β-hydroxy phosphine oxide. This intermediate is often stable at low temperatures and, in many cases, can be isolated. The stereochemistry of this addition step is crucial as it sets the stage for the stereochemical outcome of the final alkene.[3] The diastereomeric adducts (erythro and threo) can sometimes be separated, allowing for the synthesis of pure E- or Z-alkenes.
Elimination and Alkene Synthesis
The final step is the elimination of the β-hydroxy phosphine oxide to form the C=C double bond. This elimination typically proceeds via a syn-elimination mechanism from a cyclic oxaphosphetane-like transition state or an anti-elimination from an open-chain conformation. The reaction is driven by the formation of a thermodynamically stable phosphorus-oxygen bond in the resulting diphenylphosphinate salt.
-
Key Advantage: A significant benefit of the Horner-Wittig reaction is that the byproduct, lithium diphenylphosphinate, is soluble in water. This contrasts sharply with the often-problematic removal of triphenylphosphine oxide in the classic Wittig reaction, thereby simplifying the reaction work-up and product purification.[5]
Caption: Figure 1: Mechanism of the Horner-Wittig Olefination.
Part 2: Clarifying the Role of this compound
While the Horner-Wittig reaction utilizes carbanions derived from phosphine oxides, the title compound, this compound, plays different roles in related transformations. It is crucial to distinguish these pathways to select the appropriate synthetic strategy.
Synthesis via P-Vinylation (Michael Addition)
This compound is often synthesized rather than consumed in olefination-style reactions. A common method is the P-vinylation of diphenylphosphine oxide (Ph₂P(O)H) via a Michael addition mechanism.[6] In this reaction, the phosphorus atom of diphenylphosphine oxide acts as a nucleophile, attacking an electrophilic vinyl source, such as a vinyliodonium salt, to form the P-C bond and yield this compound.
Caption: Figure 2: Synthesis of this compound.
Specialized Application in Allene Synthesis
This compound can serve as a precursor in a specialized Horner-Wittig elimination to produce allenes.[7] In this novel pathway, the vinyl phosphine oxide reacts with a lithium amide in the presence of an aldehyde. This generates a hydroxyphosphine oxide intermediate which subsequently undergoes elimination to furnish the allene product. This highlights the versatility of the vinyl phosphine oxide scaffold in transformations beyond simple alkene synthesis.
Part 3: Application Protocol: Synthesis of (E)-Stilbene
This protocol details a representative Horner-Wittig reaction for the synthesis of (E)-stilbene from benzaldehyde and benzyldiphenylphosphine oxide.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Benzyldiphenylphosphine oxide | C₁₉H₁₇OP | 292.31 | 2.92 g (10.0 mmol) | Substrate |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL (11.0 mmol) | 2.5 M solution in hexanes |
| Benzaldehyde | C₇H₆O | 106.12 | 1.02 mL (10.0 mmol) | Freshly distilled recommended |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | From a solvent purification system |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 20 mL | For quenching |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | For extraction |
| Brine | NaCl (aq) | - | 20 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~5 g | For drying |
| Silica Gel | SiO₂ | - | - | For column chromatography |
Step-by-Step Experimental Protocol
-
Preparation of Reaction Vessel: Add benzyldiphenylphosphine oxide (2.92 g, 10.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and purge with dry nitrogen or argon gas.
-
Dissolution: Add anhydrous THF (40 mL) via syringe and stir the mixture at room temperature until the solid is fully dissolved.
-
Generation of the Carbanion: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise via syringe over 10 minutes.
-
Observation & Causality: The solution will develop a deep red or orange color, indicating the formation of the stabilized carbanion. Maintaining the low temperature is crucial to prevent the degradation of the base and the carbanion.
-
-
Reaction with Aldehyde: After stirring at -78 °C for 30 minutes, slowly add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) dropwise over 5 minutes.
-
Observation & Causality: The colored solution should fade upon addition of the aldehyde as the carbanion is consumed. Slow addition prevents a rapid exotherm and minimizes side reactions, leading to a cleaner formation of the β-hydroxy phosphine oxide intermediate.
-
-
Elimination Step: After stirring at -78 °C for 1 hour, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring at room temperature for an additional 2 hours to facilitate the elimination to the alkene.
-
Note: For less reactive systems, gentle heating (e.g., 40-50 °C) or the addition of a second base like sodium hydride (NaH) might be required to drive the elimination to completion.
-
-
Reaction Quench: Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer with another portion of ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (E)-stilbene as a white crystalline solid.
Expected Results
| Parameter | Expected Outcome |
| Product | (E)-Stilbene |
| Appearance | White Crystalline Solid |
| Yield | 75-90% |
| Stereoselectivity | >95:5 (E:Z ratio) |
| ¹H NMR (CDCl₃) | δ ~7.52 (d, 4H), 7.36 (t, 4H), 7.26 (t, 2H), 7.10 (s, 2H) ppm |
Part 4: Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as the carbanion is highly sensitive to moisture. Verify the titer of the n-BuLi solution.
-
Poor Stereoselectivity: The stereochemical outcome can be influenced by the cation (Li⁺ vs. K⁺), solvent, and reaction temperature. For Z-alkene selectivity, different conditions, such as using potassium bases (e.g., KHMDS) in THF, may be required.
-
Incomplete Reaction: If the elimination step is slow, consider adding a stronger base like NaH after the initial adduct formation or gently heating the reaction mixture.
-
Substrate Scope: Aldehydes are generally more reactive than ketones. Sterically hindered ketones may fail to react or give low yields.
Conclusion
The Horner-Wittig reaction, employing carbanions stabilized by the diphenylphosphinoyl group, represents a highly effective and strategic tool for olefination. Its ability to provide excellent stereocontrol, coupled with a straightforward purification process that avoids the challenges of triphenylphosphine oxide removal, makes it an invaluable method for synthetic chemists. A clear understanding of the underlying mechanism and the distinction from related P-vinylation and allene synthesis pathways allows researchers to harness the full potential of diphenylphosphine oxide derivatives in the synthesis of complex molecular targets.
References
- 1. Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions [mdpi.com]
- 3. Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property stu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03324B [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatility of Diphenyl(vinyl)phosphine Oxide in Asymmetric Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Vinylphosphine Oxide Handle
In the landscape of asymmetric synthesis, the quest for robust, versatile, and highly selective methodologies is perpetual. Diphenyl(vinyl)phosphine oxide has emerged as a cornerstone reagent, valued not for its direct chirality, but for its exceptional utility as a prochiral substrate and a precursor to P-chiral phosphine ligands. The electron-withdrawing nature of the phosphine oxide group activates the vinyl moiety for a range of stereoselective transformations, making it a powerful tool in the synthesis of enantiomerically enriched compounds. This application note delves into the utility of this compound in asymmetric synthesis, providing detailed protocols and insights into its application in key transformations. The incorporation of phosphine oxide moieties has gained significant traction in medicinal chemistry, as they can enhance solubility, metabolic stability, and act as strong hydrogen bond acceptors, further elevating the importance of synthetic routes to chiral phosphine oxides.
I. Asymmetric Hydrogenation: A Gateway to Chiral Ethylphosphine Oxides
One of the most powerful applications of this compound is its use as a substrate in asymmetric hydrogenation to produce chiral diphenylethylphosphine oxide. This transformation is pivotal as the resulting P-chiral phosphine oxide is a valuable building block for the synthesis of more complex chiral ligands and pharmacologically active molecules. The success of this reaction hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two prochiral faces of the vinyl group.
Causality in Catalyst Selection and Reaction Conditions
The iridium-catalyzed asymmetric hydrogenation of diphenyl(vinyl)phosphine oxides has been shown to be highly effective, yielding products with excellent enantioselectivity.[1][2] The choice of an Iridium-N,P-ligand complex is critical. The N,P-ligand coordinates to the iridium center, creating a chiral pocket around the active site. The substrate, this compound, coordinates to the metal center, and the facial selectivity of the hydrogen addition is dictated by the steric and electronic properties of the chiral ligand. The use of dichloromethane (DCM) as a solvent is common, as it is relatively non-coordinating and allows for good solubility of both the substrate and the catalyst. The reaction is typically run under a hydrogen atmosphere, with pressures ranging from atmospheric to 50 bar, to ensure a sufficient supply of the reducing agent.
Quantitative Data Summary: Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | This compound | 1 | 50 | 12 | >99 | 98 | [1] |
| 2 | (E)-Diphenyl(prop-1-en-1-yl)phosphine oxide | 1 | 50 | 12 | >99 | 99 | [1] |
| 3 | (Z)-Diphenyl(prop-1-en-1-yl)phosphine oxide | 1 | 50 | 12 | >99 | 97 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol is adapted from the work of Cheruku, P. et al. (2009).[1]
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral N,P-ligand (e.g., (R)-SIPHOS-PE)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave equipped with a magnetic stirrer and pressure gauge
Procedure:
-
Catalyst Preparation (in a glovebox): To a Schlenk flask, add [Ir(COD)Cl]₂ (1 mol%) and the chiral N,P-ligand (2.2 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Reaction Setup: In a separate vial inside the glovebox, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Hydrogenation: Transfer the substrate solution to a glass liner containing a magnetic stir bar. Place the liner inside a stainless-steel autoclave. Carefully add the pre-formed catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to 50 bar with hydrogen. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Caption: Workflow for the asymmetric hydrogenation of this compound.
II. Asymmetric Diels-Alder Reaction: Constructing Chiral Phosphine-Containing Bicycles
This compound can also participate as a dienophile in asymmetric Diels-Alder reactions, providing a route to complex chiral phosphine-containing bicyclic systems.[3][4] The stereochemical outcome of this [4+2] cycloaddition is controlled by a chiral catalyst or a chiral auxiliary attached to the diene or dienophile.
Causality in Stereocontrol
In a palladium-complex-promoted asymmetric Diels-Alder reaction, a chiral auxiliary, such as ortho-metalated (S)-(1-(dimethylamino)ethyl)naphthalene, is coordinated to the palladium center.[3] This chiral template then coordinates to the dienophile, diphenyl(vinyl)phosphine (the reduced form of the oxide), directing the approach of the diene from a specific face. This facial selectivity leads to the formation of the desired enantiomer of the cycloadduct. The reaction is typically performed in a non-coordinating solvent like dichloromethane at room temperature to allow for efficient catalyst turnover and to avoid interference with the metal coordination.
Experimental Protocol: Asymmetric Diels-Alder Reaction
The following is a representative protocol based on the principles described by Leung, P. H., et al. (1997).[3]
Materials:
-
This compound
-
Trichlorosilane (for reduction to diphenyl(vinyl)phosphine)
-
1-Phenyl-3,4-dimethylphosphole (diene)
-
Chiral palladium catalyst (e.g., prepared from (S)-(-)-1-(Dimethylamino)ethylnaphthalene and PdCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reduction of this compound: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous toluene. Cool the solution to 0 °C and slowly add trichlorosilane. Allow the reaction to warm to room temperature and stir until complete conversion is observed by ³¹P NMR. Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain diphenyl(vinyl)phosphine.
-
Diels-Alder Reaction: In a glovebox, dissolve the chiral palladium catalyst in anhydrous DCM. To this solution, add diphenyl(vinyl)phosphine (1.0 equiv) and stir for 15 minutes. Then, add the diene, 1-phenyl-3,4-dimethylphosphole (1.0 equiv).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by ³¹P NMR spectroscopy. Upon completion, the reaction mixture can be subjected to further transformations or the ligand can be liberated from the metal complex.
-
Purification: The resulting chiral diphosphine ligand can be purified by crystallization or column chromatography under inert conditions.
Caption: Conceptual pathway for the asymmetric Diels-Alder reaction.
III. Asymmetric Michael Addition: Formation of Chiral γ-Phosphinoyl Compounds
The activated vinyl group of this compound makes it an excellent Michael acceptor in asymmetric conjugate additions. This reaction provides access to chiral γ-phosphinoyl compounds, which are versatile synthetic intermediates.
Causality in Enantioselective Michael Additions
The enantioselectivity in the Michael addition to vinyl phosphonates and related compounds can be achieved using chiral catalysts, such as bifunctional halogen bond (XB) donors.[5] These catalysts activate the Michael acceptor through non-covalent interactions, such as halogen bonding to the phosphonate oxygen, and simultaneously orient the nucleophile for a stereoselective attack. The choice of solvent can also be crucial, as it can influence the strength of these non-covalent interactions.
Representative Protocol: Asymmetric Michael Addition
This protocol is conceptualized based on the principles of asymmetric Michael additions to activated olefins.[5][6]
Materials:
-
This compound
-
Malononitrile (or other suitable nucleophile)
-
Chiral catalyst (e.g., a bifunctional halogen bond donor)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., 10 mol%) in the chosen solvent.
-
Addition of Reactants: To the catalyst solution, add this compound (1.0 equiv) followed by the nucleophile (e.g., malononitrile, 1.2 equiv).
-
Reaction and Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, quench if necessary, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product.
IV. Applications in Drug Development
The chiral phosphine oxides synthesized from this compound are not merely synthetic curiosities; they are increasingly recognized for their potential in drug development. The phosphine oxide moiety is a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[7] For instance, the FDA-approved drug Brigatinib, used for the treatment of non-small cell lung cancer, contains a dimethylphosphine oxide group, highlighting the value of this functional group in modern medicinal chemistry. The asymmetric synthesis of P-chiral phosphine oxides is therefore a critical technology for accessing novel and improved therapeutic agents.
Conclusion
This compound is a versatile and valuable reagent in the field of asymmetric synthesis. Its activated double bond serves as a handle for a variety of stereoselective transformations, including hydrogenation, cycloaddition, and Michael addition. The resulting chiral phosphine oxides are not only important precursors to a wide range of P-chiral ligands for asymmetric catalysis but are also finding increasing application in the design of new pharmaceuticals. The protocols and insights provided in this application note aim to equip researchers with the knowledge to effectively utilize this powerful synthetic tool in their own research and development endeavors.
References
- 1. Iridium-N,P-ligand-catalyzed enantioselective hydrogenation of diphenylvinylphosphine oxides and vinylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium-N,P-ligand-catalyzed enantioselective hydrogenation of diphenylvinylphosphine oxides and vinylphosphonates [uu.diva-portal.org]
- 3. Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
The Horner-Wittig Approach: Harnessing Diphenyl(vinyl)phosphine Oxide for the Stereoselective Synthesis of Allylic Amines
Introduction
Allylic amines are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their versatile reactivity makes them invaluable building blocks in organic synthesis. Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance to researchers in academia and the pharmaceutical industry. While numerous strategies exist for the construction of allylic amines, this application note details a robust and highly stereoselective two-step protocol commencing with diphenyl(vinyl)phosphine oxide. This approach leverages a Michael addition followed by a Horner-Wittig reaction, offering excellent control over the geometry of the resulting olefin.
A Two-Stage Synthetic Strategy
The synthesis of allylic amines from this compound is a two-step process. The first step involves the conjugate (Michael) addition of a primary or secondary amine to the activated double bond of this compound to generate a β-aminoalkyl diphenylphosphine oxide. This intermediate is then subjected to a Horner-Wittig reaction with an aldehyde or ketone to furnish the desired allylic amine with high stereoselectivity.[1][2]
Step 1: Michael Addition of Amines to this compound
The initial step of this synthetic sequence is the nucleophilic addition of an amine to the electron-deficient alkene of this compound. This reaction proceeds readily, often without the need for a catalyst, to afford the corresponding β-aminoalkyl diphenylphosphine oxide in high yield. The strong electron-withdrawing nature of the diphenylphosphinoyl group activates the vinyl group towards nucleophilic attack.
Step 2: The Horner-Wittig Reaction for Allylic Amine Formation
The β-aminoalkyl diphenylphosphine oxide generated in the first step is the key precursor for the Horner-Wittig reaction. Deprotonation of the carbon alpha to the phosphorus atom with a strong base, such as an organolithium reagent, generates a carbanion. This carbanion then reacts with an aldehyde or ketone to form a diastereomeric mixture of β-hydroxyphosphine oxide intermediates. Critically, these diastereomers can often be separated chromatographically. The subsequent elimination of diphenylphosphinic acid from the separated diastereomers under basic conditions proceeds stereospecifically to yield geometrically pure (E)- or (Z)-allylic amines.[1][2][3]
The Underlying Mechanism: A Closer Look
The stereochemical outcome of the Horner-Wittig reaction is a direct consequence of the syn-elimination of the diphenylphosphinoyl and hydroxyl groups from the β-hydroxyphosphine oxide intermediate. By separating the diastereomeric intermediates, one can control the final geometry of the double bond in the allylic amine product.
Below is a diagrammatic representation of the overall workflow:
Caption: Overall workflow for the synthesis of allylic amines.
Experimental Protocols
Protocol 1: Synthesis of a β-Aminoalkyl Diphenylphosphine Oxide
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
Solvent (e.g., Toluene)
Procedure:
-
Dissolve this compound (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure β-aminoalkyl diphenylphosphine oxide.
Protocol 2: Horner-Wittig Synthesis of an Allylic Amine
Materials:
-
β-Aminoalkyl diphenylphosphine oxide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the β-aminoalkyl diphenylphosphine oxide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78 °C to generate the carbanion.
-
Add the aldehyde or ketone (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric β-hydroxyphosphine oxides can be separated by column chromatography.
-
Dissolve the isolated diastereomer in a suitable solvent (e.g., THF) and treat with a base (e.g., sodium hydride) to induce elimination, yielding the geometrically pure allylic amine.
-
Purify the final product by column chromatography.
Substrate Scope and Yields
This methodology is applicable to a wide range of amines and carbonyl compounds, providing access to a diverse library of allylic amines. The yields for both the Michael addition and the Horner-Wittig reaction are generally good to excellent.
| Amine | Carbonyl Compound | Allylic Amine Product | Yield (%) | Reference |
| Benzylamine | Benzaldehyde | N-Benzyl-3-phenyl-2-propen-1-amine | 75-85 | [1][2] |
| Morpholine | Cyclohexanone | 4-(Cyclohexylidenemethyl)morpholine | 70-80 | [1][2] |
| Aniline | Acetophenone | N-(1-Methyl-3-phenyl-2-propen-1-yl)aniline | 65-75 | [1][2] |
The Aza-Baylis-Hillman Reaction: A Related Approach
It is worth noting a related transformation, the aza-Baylis-Hillman reaction, which directly combines an imine with an activated alkene in the presence of a nucleophilic catalyst, typically a tertiary amine or a phosphine, to yield an allylic amine.[4] While this compound is not the standard activated alkene in this reaction, the underlying principle of nucleophilic phosphine catalysis is relevant.[5] In the aza-Baylis-Hillman reaction, the phosphine catalyst adds to the activated alkene to form a zwitterionic enolate, which then attacks the imine.
Caption: Generalized mechanism of the aza-Baylis-Hillman reaction.
Conclusion
The use of this compound as a starting material provides a reliable and highly stereoselective route to a variety of allylic amines. The two-step sequence, involving a Michael addition followed by a Horner-Wittig reaction, allows for the synthesis of geometrically pure (E)- or (Z)-allylic amines through the separation of diastereomeric intermediates. This methodology offers a valuable tool for synthetic chemists engaged in the construction of complex nitrogen-containing molecules for applications in drug discovery and materials science.
References
- 1. Horner-Wittig reactions of β-aminoalkyl- and β-N-acylaminoalkyldiphenylphosphine oxides: synthesis of N-allyl amines and amides and 5-diphenylphosphinoyl-2-phenyl-5,6-dihydro-4H-1,3-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Horner-Wittig reactions of β-aminoalkyl- and β-N-acylaminoalkyldiphenylphosphine oxides: synthesis of N-allyl amines and amides and 5-diphenylphosphinoyl-2-phenyl-5,6-dihydro-4H-1,3-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 5. Phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction of endocyclic ketimines and activated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Cycloaddition Reactions of Diphenyl(vinyl)phosphine Oxide: A Technical Guide for Synthetic Chemists
Introduction: The Versatility of a Phosphorus-Centered Dipolarophile and Dienophile
Diphenyl(vinyl)phosphine oxide (DPVPO) has emerged as a highly versatile and valuable building block in modern organic synthesis. The electron-withdrawing nature of the diphenylphosphinoyl group activates the adjacent vinyl moiety, rendering it an excellent partner in a variety of cycloaddition reactions. This activation makes DPVPO a potent dienophile in [4+2] Diels-Alder reactions and a competent dipolarophile in [3+2] cycloadditions, providing reliable access to a diverse array of phosphorus-containing heterocyclic and carbocyclic scaffolds.[1] These structures are of significant interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the phosphine oxide group, including chirality at the phosphorus atom, potential for ligand development, and modulation of biological activity.
This technical guide provides an in-depth exploration of the primary cycloaddition modalities of DPVPO, focusing on the mechanistic rationale behind these transformations and providing detailed, field-proven protocols for their execution. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge necessary to successfully incorporate DPVPO into their synthetic strategies.
[3+2] Cycloaddition Reactions: Synthesis of Phosphinoyl-Substituted Isoxazolidines
The 1,3-dipolar cycloaddition of nitrones to alkenes is a cornerstone of heterocyclic chemistry, affording five-membered isoxazolidine rings with a high degree of stereocontrol.[2] DPVPO serves as an excellent dipolarophile in this context, reacting with various nitrones to produce 5-(diphenylphosphinoyl)isoxazolidines. These products are valuable intermediates, as the N-O bond of the isoxazolidine ring can be readily cleaved to yield γ-amino alcohols, a key functional group in many biologically active molecules.
Mechanistic Considerations and Stereoselectivity
The [3+2] cycloaddition between a nitrone and an alkene like DPVPO is a concerted, pericyclic reaction that proceeds through a supra-suprafacial transition state.[3] The regioselectivity of the addition is primarily governed by frontier molecular orbital (FMO) theory. For typical electron-rich or neutral alkenes reacting with nitrones, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole. However, the electron-poor nature of the vinyl group in DPVPO, due to the adjacent phosphinoyl group, leads to a lowering of both its HOMO and LUMO energies. This generally results in the formation of the 5-substituted isoxazolidine as the major regioisomer.[4]
Stereoselectivity is a key feature of this reaction. The use of chiral nitrones in conjunction with DPVPO can lead to high levels of asymmetric induction. For instance, the cycloaddition of chiral α,β-dialkoxynitrones to DPVPO has been shown to produce major diastereomers with an erythro configuration, arising from an endo transition state.[1] This stereochemical outcome is critical for the synthesis of enantiopure downstream products like amino-triols.[1]
Application Protocol: Synthesis of 2-Methyl-3-phenyl-5-(diphenylphosphinoyl)isoxazolidine
This protocol details the [3+2] cycloaddition between DPVPO and C-phenyl-N-methylnitrone, a representative reaction for the synthesis of 5-phosphinoylisoxazolidines.
Materials:
-
This compound (DPVPO)
-
C-phenyl-N-methylnitrone
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a solution of C-phenyl-N-methylnitrone (1.2 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).[5]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting materials is observed (typically 24-48 hours).[5]
-
Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-methyl-3-phenyl-5-(diphenylphosphinoyl)isoxazolidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Expected Outcome: The reaction typically affords the 5-substituted isoxazolidine as the major regioisomer in good yield. The diastereoselectivity will depend on the specific nitrone used.
| Dipolarophile | 1,3-Dipole | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
| DPVPO | C-phenyl-N-methylnitrone | 2-Methyl-3-phenyl-5-(diphenylphosphinoyl)isoxazolidine | Good | N/A | [5] |
| DPVPO | Chiral α,β-dialkoxynitrones | Chiral 5-(Diphenylphosphinoyl)isoxazolidines | Moderate to Good | High (major erythro isomer) | [1] |
[4+2] Cycloaddition Reactions: The Diels-Alder Approach to Phosphine Oxide-Containing Carbocycles
The Diels-Alder reaction is a powerful and reliable method for the construction of six-membered rings. The electron-deficient nature of the double bond in DPVPO makes it an excellent dienophile for reactions with electron-rich conjugated dienes. This transformation provides access to cyclohexene derivatives bearing a diphenylphosphinoyl substituent, which can be further functionalized or utilized in the synthesis of complex polycyclic systems.
Mechanistic Rationale and Regioselectivity
The Diels-Alder reaction is a concerted [4+2] cycloaddition that proceeds through a single, cyclic transition state.[3] The stereochemistry of the diene and dienophile is retained in the product. In reactions involving DPVPO, the phosphinoyl group directs the regioselectivity of the cycloaddition. When reacting with unsymmetrical dienes, the major regioisomer is typically the one predicted by the alignment of the frontier molecular orbitals of the reactants. The electron-withdrawing phosphinoyl group lowers the LUMO energy of the dienophile, facilitating the reaction with the HOMO of the diene.
A notable application is the reaction of vinylphosphine oxides with highly reactive dienes like α-oxy-o-xylylene, which can be generated in situ. This reaction proceeds with excellent yield and high regioselectivity, affording 2-phosphorylated 1-hydroxy-1,2,3,4-tetrahydronaphthalenes.[1]
Application Protocol: Diels-Alder Reaction of DPVPO with Cyclopentadiene
This protocol describes a classic Diels-Alder reaction between DPVPO and cyclopentadiene, which must be freshly prepared by cracking dicyclopentadiene.
Materials:
-
This compound (DPVPO)
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Preparation of Cyclopentadiene: Gently heat dicyclopentadiene to its boiling point (~170 °C) and distill the monomeric cyclopentadiene (b.p. 41 °C). Collect the distillate in a receiver cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled cyclopentadiene (1.5 mmol) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Purify the resulting adduct by column chromatography on silica gel (hexane/ethyl acetate) to yield the 2-(diphenylphosphinoyl)bicyclo[2.2.1]hept-5-ene. The endo isomer is typically the major product due to secondary orbital interactions.
-
Characterize the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
| Dienophile | Diene | Product | Yield | Selectivity | Reference |
| DPVPO | Cyclopentadiene | 2-(Diphenylphosphinoyl)bicyclo[2.2.1]hept-5-ene | High | Predominantly endo | [1] |
| DPVPO | α-Oxy-o-xylylene | 2-Phosphorylated 1-hydroxy-1,2,3,4-tetrahydronaphthalene | Excellent | High regioselectivity; high cis selectivity | [1] |
| Phosphine Oxide | N-phenylmaleimide | Phosphorylated bicyclic imide | Good | High regio- and stereoselectivity | [6] |
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the construction of complex molecular architectures through cycloaddition reactions. Its participation in both [3+2] and [4+2] cycloadditions provides reliable and often highly stereoselective routes to valuable phosphine oxide-containing heterocycles and carbocycles. The protocols outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this reagent. The continued development of asymmetric variants of these cycloadditions, potentially utilizing chiral catalysts or auxiliaries, will undoubtedly expand the utility of DPVPO in the synthesis of enantiopure compounds for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. soc.chim.it [soc.chim.it]
- 5. One moment, please... [jchps.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Conjugate Addition of Nucleophiles to Diphenyl(vinyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Phosphinoyl Michael Acceptor
The conjugate addition of nucleophiles to activated alkenes, a reaction widely known as the Michael addition, represents a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Diphenyl(vinyl)phosphine oxide has emerged as a uniquely valuable Michael acceptor, finding broad application in the synthesis of complex molecular architectures. The powerful electron-withdrawing nature of the diphenylphosphinoyl group activates the vinyl moiety, rendering it susceptible to attack by a diverse range of soft nucleophiles. This reactivity profile, coupled with the chemical stability and synthetic versatility of the resulting β-functionalized phosphine oxides, makes this reaction a compelling tool for researchers in medicinal chemistry and materials science. The products of these additions serve as precursors to a variety of important compounds, including chiral ligands, biologically active molecules, and functionalized polymers.
This guide provides a comprehensive overview of the conjugate addition to this compound, detailing the underlying mechanistic principles, offering detailed experimental protocols, and furnishing practical application notes to ensure successful implementation in the laboratory.
Mechanistic Rationale: Activation by the Phosphinoyl Group
The efficacy of this compound as a Michael acceptor is rooted in the electronic properties of the phosphinoyl group [P(O)Ph₂]. This group activates the carbon-carbon double bond through a combination of inductive and resonance effects, making the β-carbon electron-deficient and thus highly electrophilic.
The phosphorus-oxygen double bond is strongly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen. This polarization inductively withdraws electron density from the vinyl group. Furthermore, the phosphoryl group can participate in resonance delocalization of the negative charge that develops on the α-carbon in the transition state of the nucleophilic attack. The oxygen atom of the phosphine oxide can also act as a hydrogen bond acceptor, which can further activate the vinyl group, particularly in protic solvents or in the presence of Lewis acids.[2]
The general mechanism for the base-catalyzed Michael addition is a two-step process:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is then protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final β-substituted phosphine oxide product.
This process is illustrated in the following diagram:
Caption: Generalized mechanism of the Michael addition to this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conjugate addition of representative nucleophiles to this compound.
Protocol 1: Addition of Secondary Amines (Aza-Michael Addition)
This protocol is adapted from the synthesis of 2-(N-dialkylamino)ethyldiphenylphosphine oxides and provides a reliable method for the addition of secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, morpholine, piperidine)
-
Solvent (e.g., Ethanol or Tetrahydrofuran)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a minimal amount of the chosen solvent.
-
Addition of Amine: Add the secondary amine (1.2-2.0 eq.) to the solution. If the amine is a salt, it should be neutralized with a suitable base prior to addition. For aqueous amine solutions, these can often be used directly.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/light petroleum) or by column chromatography on silica gel.
Caption: Workflow for the Aza-Michael addition of secondary amines.
Protocol 2: General Procedure for the Base-Catalyzed Addition of Thiols and Active Methylene Compounds
This generalized protocol can be adapted for a range of soft nucleophiles, such as thiols and carbanions derived from active methylene compounds (e.g., diethyl malonate).
Materials:
-
This compound
-
Nucleophile (e.g., thiophenol, diethyl malonate)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., THF, DMF, Ethanol)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Nucleophile: In a flame-dried, inert-atmosphere-flushed flask, dissolve the nucleophile (1.1 eq.) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add the base (1.0-1.1 eq.) to the solution of the nucleophile. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the nucleophilic anion.
-
Addition of Michael Acceptor: In a separate flask, dissolve this compound (1.0 eq.) in the anhydrous solvent. Add this solution dropwise to the pre-formed nucleophile solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary
The conjugate addition to this compound is a high-yielding reaction with a broad scope of applicable nucleophiles. The following table summarizes representative examples found in the literature.
| Nucleophile | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | - | Water | 6 | ~95 | |
| Morpholine | - | Water | 6 | ~95 | |
| Diethylamine | - | Water | 6 | ~95 | |
| Diethyl Malonate | KOt-Bu | CH₂Cl₂ | 3-4 | 72-94 | [3] |
| Thiophenol | DBN | - | - | - | [4] |
| Diphenylphosphine | - | THF | - | - | [4] |
Note: Yields for thiophenol and diphenylphosphine addition were not explicitly stated in the abstracts but the reactions were reported to proceed. The yield for diethyl malonate is for addition to chalcone analogs, which is a comparable system.
Application Notes and Troubleshooting
Expertise & Experience in Experimental Choices:
-
Choice of Base: The choice of base is critical and depends on the pKa of the nucleophile. For active methylene compounds like diethyl malonate, a moderately strong base such as sodium ethoxide or potassium tert-butoxide is typically sufficient.[3] For less acidic nucleophiles, a stronger base may be required. Amine and thiol additions can sometimes proceed without a base, particularly with more nucleophilic species or at elevated temperatures.
-
Solvent Selection: Anhydrous solvents are crucial when using strong bases to prevent quenching. For reactions not requiring a strong base, polar protic solvents like ethanol can be effective. The use of aqueous media has also been reported, offering a greener alternative.[5]
-
Temperature Control: The initial addition of the base and the Michael acceptor is often performed at 0 °C to control the exothermicity of the reaction and minimize side products. The reaction is then typically allowed to proceed at room temperature.
Trustworthiness and Self-Validating Systems:
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress. A co-spot of the starting material and the reaction mixture will clearly show the consumption of the this compound and the appearance of a new, typically more polar, product spot.
-
Characterization: The final products should be thoroughly characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm their structure and purity. The disappearance of the vinyl proton signals and the appearance of a new A₂B₂ or related spin system in the ¹H NMR spectrum are indicative of a successful conjugate addition.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Base: Ensure the base is fresh and has not been deactivated by moisture or air.
-
Insufficient Activation: For less reactive nucleophiles, a stronger base or higher reaction temperature may be necessary.
-
Steric Hindrance: Bulky nucleophiles may react slowly or not at all.
-
-
Formation of Side Products:
-
Polymerization: this compound can undergo anionic polymerization in the presence of very strong bases or nucleophiles like organolithium or Grignard reagents.[6] Using a less reactive base or adding the Michael acceptor slowly at low temperature can mitigate this.
-
Retro-Michael Addition: The conjugate addition is a reversible reaction. In some cases, particularly with less stable products, a retro-Michael reaction can occur during workup or purification.[7] A mild workup and careful purification are recommended.
-
1,2-Addition: While 1,4-conjugate addition is generally favored with soft nucleophiles, harder nucleophiles may lead to some 1,2-addition to the phosphinoyl group, although this is less common.
-
Authoritative Grounding and Comprehensive References:
The protocols and insights provided in this guide are synthesized from peer-reviewed scientific literature. The following references provide the foundation for the information presented and are recommended for further reading.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. glaserchemgroup.com [glaserchemgroup.com]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety [frontiersin.org]
- 5. Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide‐Cyclization‐Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically induced vinylphosphonothiolate electrophiles for thiol-thiol bioconjugations. | Semantic Scholar [semanticscholar.org]
- 7. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyl(vinyl)phosphine Oxide as a Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Ligand Class for Robust Catalysis
In the landscape of palladium-catalyzed cross-coupling reactions, the design and selection of ligands are of paramount importance, directly influencing catalyst stability, activity, and selectivity. While traditional phosphine ligands have been the cornerstone of this field, there is a growing interest in alternative ligand architectures that offer enhanced stability and unique reactivity. Diphenyl(vinyl)phosphine oxide (DPVPO) emerges as a compelling candidate in this context. As an air-stable, crystalline solid, it circumvents the handling challenges associated with many pyrophoric trialkyl- and triarylphosphines.[1] More critically, the phosphine oxide moiety, traditionally viewed as an inactive byproduct, is now understood to play a crucial role as a stabilizing, albeit weakly coordinating, ligand for palladium catalysts. This stabilizing effect can prevent the agglomeration of palladium nanoparticles and the precipitation of palladium black, thus maintaining a consistent concentration of the active catalyst throughout the reaction and leading to more reproducible and higher yields.[2][3]
This technical guide provides an in-depth exploration of DPVPO as a ligand in palladium-catalyzed cross-coupling, offering insights into its mechanistic role and providing detailed, field-tested protocols for its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The Scientific Rationale: Why Use a Phosphine Oxide Ligand?
The efficacy of phosphine oxides like DPVPO stems from their ability to act as labile or "hemilabile" ligands. The oxygen atom of the P=O group can coordinate to the palladium center, particularly at the Pd(II) state, stabilizing the complex.[2] This weak coordination is key; the ligand can easily dissociate to open a coordination site for incoming substrates, a crucial step in the catalytic cycle. This dynamic behavior prevents irreversible catalyst decomposition, a common issue in "ligandless" or less-robust catalyst systems, especially under demanding reaction conditions.[2]
Furthermore, the vinyl group in DPVPO offers an additional site for potential π-coordination or electronic modulation of the palladium center, distinguishing it from simpler triarylphosphine oxides like triphenylphosphine oxide (TPPO). While the parent diphenyl(vinyl)phosphine is a highly effective ligand known for its electron-richness and steric bulk that enhance catalyst stability and selectivity,[4] its oxide counterpart, DPVPO, provides a more robust and user-friendly alternative for achieving similar catalytic efficiency, particularly in Suzuki-Miyaura couplings.
Synthesis of this compound
A reliable synthesis of DPVPO is crucial for its application. One established method involves the isomerization and subsequent dehydrohalogenation of a beta-chloroethyl diphenylphosphinite intermediate.
Protocol: Two-Step Synthesis from Diphenylphosphinous Chloride
This protocol is adapted from a patented procedure, providing a clear pathway to the ligand.[5]
Step 1: Synthesis of beta-chloroethyl diphenylphosphine oxide
-
React diphenylphosphinous chloride with an excess of ethylene oxide at a temperature maintained below 50°C.
-
Once the addition reaction is complete, remove the excess ethylene oxide by vaporization.
-
The resulting beta-chloroethyl diphenylphosphinite is then isomerized by heating under vacuum (e.g., 120-160°C). This step yields the intermediate, beta-chloroethyl diphenylphosphine oxide, as a white solid.
Step 2: Dehydrohalogenation to this compound
-
Heat the beta-chloroethyl diphenylphosphine oxide intermediate to a higher temperature (e.g., 175-200°C) under vacuum.
-
Hydrogen chloride (HCl) will be evolved during this step. Maintain the temperature until the dehydrochlorination is complete.
-
The final product, this compound, can then be distilled and collected as a white crystalline solid.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds. The use of a DPVPO-palladium catalyst system offers high efficiency across a broad range of substrates, including sterically hindered and electron-rich or -deficient aryl halides. The following protocol is adapted from a highly successful system utilizing the closely related diphenyl(vinyl)phosphine ligand, demonstrating excellent yields and wide applicability.[4] The use of DPVPO is expected to provide enhanced catalyst stability and reproducibility.[2][3]
Detailed Protocol: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPVPO)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with temperature control
Procedure:
-
Catalyst Preparation (In Situ): In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and DPVPO (0.02 mmol, 2 mol%).
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100°C, depending on the reactivity of the aryl halide) for the required time (typically 2-18 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Performance in Suzuki-Miyaura Coupling
The following table presents representative yields achieved with the analogous diphenyl(vinyl)phosphine ligand, which are anticipated to be similar or improved in terms of reproducibility when using DPVPO due to enhanced catalyst stability.[4]
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(trifluoromethyl)-1,1'-biphenyl | 99 |
| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 97 |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2',6'-Dimethyl-1,1'-biphenyl | 96 |
Table 1: Representative yields for Suzuki-Miyaura coupling. Data adapted from reactions using diphenyl(vinyl)phosphine as the ligand.[4]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The DPVPO ligand is proposed to stabilize the palladium species throughout this cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Generalized Protocols for Other Cross-Coupling Reactions
While specific literature on DPVPO in the following reactions is sparse, its properties as a bulky, stabilizing ligand suggest its applicability. The following are generalized protocols based on established methods for similar ligand systems. Researchers should consider these as starting points for optimization.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene. DPVPO's steric bulk can be advantageous in promoting the reaction.
Generalized Protocol:
-
Combine the aryl halide/triflate (1.0 equiv), alkene (1.5 equiv), a base (e.g., triethylamine or potassium carbonate, 2.0 equiv), Pd(OAc)₂ (1-2 mol%), and DPVPO (2-4 mol%) in an anhydrous, polar aprotic solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture, typically between 80-120°C, until the starting material is consumed.
-
Perform an aqueous work-up and purify by column chromatography.
Sonogashira Coupling
This reaction forms a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne.
Generalized Protocol:
-
In an anhydrous, degassed solvent (e.g., THF or DMF), combine the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), a base (e.g., triethylamine or diisopropylamine, 2.0 equiv), a palladium source like Pd(PPh₃)₂Cl₂ (1-2 mol%), a copper(I) co-catalyst like CuI (1-3 mol%), and DPVPO (2-4 mol%).
-
Stir the reaction at room temperature to 60°C until completion.
-
Perform an aqueous work-up and purify the resulting enyne product by chromatography.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation, coupling aryl halides with amines. Bulky, electron-rich ligands are essential, and DPVPO fits this profile.[6][7][8]
Generalized Protocol:
-
In an oven-dried, sealed tube, combine the aryl halide (1.0 equiv), amine (1.2 equiv), a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.4 equiv), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), and DPVPO (2-4 mol%) in an anhydrous, non-polar solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture, typically between 80-110°C, for 12-24 hours.
-
After cooling, quench the reaction, perform an extractive work-up, and purify by chromatography.
Workflow & Logic Diagram
The process of applying DPVPO in a cross-coupling reaction follows a systematic workflow, from catalyst preparation to product isolation.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
This compound represents a highly promising ligand for palladium-catalyzed cross-coupling reactions. Its air stability simplifies handling, while its role as a catalyst stabilizer addresses common issues of reproducibility and catalyst decomposition. While its efficacy is well-inferred for Suzuki-Miyaura couplings, further research is warranted to fully characterize its performance in Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling transformations. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore the full potential of this versatile and practical ligand in the synthesis of complex molecules for pharmaceuticals, materials science, and beyond.
References
- 1. chembk.com [chembk.com]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands [organic-chemistry.org]
- 5. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyl(vinyl)phosphine Oxide in Polymer Chemistry
Introduction: The Strategic Role of Diphenyl(vinyl)phosphine Oxide
This compound (DPVPO) is a versatile organophosphorus compound that serves as a valuable building block in modern polymer chemistry. Its unique structure, featuring a polymerizable vinyl group and a polar, thermally stable diphenylphosphine oxide moiety, allows for its integration into polymer chains as either a primary monomer or a functional comonomer. This dual-functionality makes DPVPO a strategic component for developing advanced materials with tailored properties, most notably inherent flame retardancy, enhanced thermal stability, and platforms for further chemical modification.
The phosphorus-carbon bond in the phosphine oxide group provides superior hydrolytic and thermal stability compared to phosphorus-oxygen bonds found in many other organophosphorus compounds, such as phosphites or phosphates. When incorporated into a polymer backbone, DPVPO avoids the common issue of plasticization or leaching associated with additive-type flame retardants, ensuring permanent performance and improved material integrity. This guide provides an in-depth overview of DPVPO's primary applications, the scientific principles governing its use, and detailed protocols for its successful implementation in a research and development setting.
Core Applications in Polymer Synthesis
DPVPO's utility spans several key areas of polymer science, primarily driven by the desire to create functional and high-performance materials.
As a Reactive Flame Retardant
The most prominent application of DPVPO is as a reactive flame retardant. By copolymerizing DPVPO with standard monomers (e.g., styrene, acrylates), the flame-retardant phosphine oxide group becomes a permanent, covalently bonded part of the material.
Causality and Mechanism: The efficacy of phosphine oxides in flame retardancy stems from a dual-action mechanism that operates in both the condensed (solid) and gas phases during combustion:
-
Condensed Phase Action: Upon heating, phosphorus-containing compounds can decompose to form phosphoric acid species. These act as catalysts for dehydration and charring of the polymer. The resulting char layer is a thermally insulating barrier that shields the underlying polymer from heat and oxygen, thereby reducing the production of flammable volatile gases which fuel the fire.[1] Copolymers containing DPVPO have been shown to have significantly increased char yields at elevated temperatures.
-
Gas Phase Action: During combustion, volatile phosphorus-containing radicals (e.g., PO•, HPO•) can be released into the flame. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "radical trap" mechanism interrupts the exothermic processes in the flame, leading to cooling and eventual flame extinction.
A U.S. Patent describes the copolymerization of DPVPO with styrene, demonstrating that incorporating as little as 20-30% of the DPVPO monomer can render the final copolymer self-extinguishing.[1]
As a Monomer for Functional Polymers
Homopolymers of DPVPO, poly(diphenylvinylphosphine oxide), or copolymers with a high DPVPO content, are specialty materials characterized by high thermal stability and a high density of functional phosphine oxide groups.
Expertise & Experience: The diphenylphosphine oxide group is a strong hydrogen bond acceptor and can participate in coordination chemistry with metal ions. This opens avenues for creating:
-
Adhesive Polymers: The polarity of the P=O group can enhance adhesion to polar substrates like metal, glass, and ceramics.
-
Polymeric Ligands: The oxygen atom of the phosphine oxide can act as a ligand for metal coordination, allowing for the design of polymer-supported catalysts or materials for heavy metal sequestration.
-
Membranes and Sorbents: The polarity and functional handles can be exploited in the design of specialized separation membranes or sorbent materials.
As a Platform for Post-Polymerization Modification
While DPVPO is used to create a functional polymer, the resulting poly(DPVPO) itself can be a platform for further chemistry. The phenyl rings on the phosphine oxide group can be functionalized (e.g., via sulfonation) to introduce new properties like ion-exchange capabilities without altering the polymer backbone. This approach provides access to complex polymer structures that are difficult to synthesize directly.[2]
Experimental Workflows and Protocols
The following section details methodologies for the polymerization of DPVPO. Safety precautions, including the use of personal protective equipment (PPE) like safety glasses, lab coats, and gloves, are mandatory. All reactions involving solvents and monomers should be conducted in a well-ventilated fume hood.
Workflow 1: Free Radical Copolymerization of DPVPO and Styrene
This protocol describes a method to synthesize a flame-retardant polystyrene by incorporating DPVPO. Free radical polymerization is a robust and widely used technique suitable for vinyl monomers.[3]
Caption: Workflow for Free Radical Copolymerization of DPVPO.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask, combine this compound (DPVPO, M₁), Styrene (M₂), and a radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN). A typical molar ratio might be [M₁ + M₂] / [AIBN] = 200 / 1. The monomer feed ratio (f₁) will determine the copolymer composition.
-
Solvent Addition: Add a suitable solvent, such as toluene or dioxane, to achieve a monomer concentration of 1-2 M.
-
Degassing: Transfer the solution to a Schlenk flask. Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 70-80°C for AIBN). Allow the reaction to proceed under an inert atmosphere (Nitrogen or Argon) with stirring for 12-24 hours.
-
Isolation: After cooling to room temperature, pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the copolymer.
-
Purification: Stir the suspension, then collect the white polymer precipitate by filtration. Wash the polymer thoroughly with fresh methanol to remove unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight to a constant weight.
-
Characterization: Analyze the final polymer using ¹H and ³¹P NMR to determine the copolymer composition (F₁), Gel Permeation Chromatography (GPC) for molecular weight (Mₙ) and dispersity (Đ), and Thermogravimetric Analysis (TGA) to assess thermal stability and char yield.
Self-Validation: A successful reaction is indicated by the formation of a precipitate upon addition to the non-solvent. GPC analysis should show a shift to higher molecular weight compared to the starting monomers. NMR spectroscopy will confirm the presence of both monomer units in the polymer chain.
Reactivity Ratio Considerations
To precisely control the copolymer microstructure, knowledge of the monomer reactivity ratios (r₁ for DPVPO, r₂ for the comonomer) is essential.[4] These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer.
-
If r₁ > 1, the chain prefers to add another DPVPO monomer (homopolymerization).
-
If r₁ < 1, the chain prefers to add the comonomer (cross-propagation).
-
If r₁r₂ ≈ 1, a random copolymer is formed.
-
If r₁r₂ ≈ 0, an alternating copolymer is formed.
As of this writing, experimentally determined reactivity ratios for DPVPO with common monomers like styrene and methyl methacrylate are not widely reported in peer-reviewed literature. Preliminary work suggests that vinyl phosphorus monomers may have lower reactivity and incorporate at a smaller ratio than their feed concentration would suggest.[2] Researchers should consider determining these values experimentally using methods such as the Kelen–Tüdös or Fineman-Ross analysis, which involve running a series of low-conversion polymerizations at different initial monomer feed ratios and analyzing the resulting copolymer compositions.[5][6]
Workflow 2: Controlled Polymerization via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of living radical polymerization that allows for precise control over molecular weight, dispersity, and architecture (e.g., block copolymers).[7] This protocol provides a template for the homopolymerization of DPVPO.
Caption: Workflow for RAFT Polymerization of DPVPO.
Detailed Protocol:
-
Reagent Selection (Causality): The choice of RAFT agent is critical for successful control. For a styrenic-like monomer such as DPVPO, trithiocarbonates (e.g., S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate) or dithiobenzoates are generally effective.[7] The R-group of the RAFT agent should be a good homolytic leaving group, and the Z-group modulates the C=S bond reactivity.
-
Reaction Setup: In a glass ampule, add DPVPO, the selected RAFT agent, and AIBN. The target degree of polymerization (DP) determines the ratio: DP = [Monomer] / [RAFT Agent]. The initiator concentration is typically 1/5th to 1/10th of the RAFT agent concentration.
-
Solvent & Degassing: Add a minimal amount of an appropriate solvent (e.g., dioxane, anisole) to dissolve the components. Perform three freeze-pump-thaw cycles and flame-seal the ampule under vacuum.
-
Polymerization: Place the sealed ampule in a thermostated oil bath (e.g., 60-70°C).
-
Kinetics & Control: To verify control, small aliquots can be taken from parallel reactions at different time points. Conversion is determined by ¹H NMR, and Mₙ and Đ are measured by GPC.
-
Termination & Isolation: Once the desired conversion is reached, stop the reaction by immersing the ampule in an ice bath. Open the ampule and precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane).
-
Purification & Drying: Collect and dry the polymer as described in the free radical protocol.
Self-Validation (Trustworthiness): A controlled RAFT polymerization is confirmed by three key observations:
-
A linear increase in polymer number-average molecular weight (Mₙ) with monomer conversion.
-
A low and constant dispersity (Đ < 1.3) throughout the polymerization.
-
¹H NMR analysis confirming the retention of the thiocarbonylthio end-group on the polymer chains, which allows for subsequent chain extension to form block copolymers.
Quantitative Data Summary
The performance of polymers containing phosphine oxides is highly dependent on the phosphorus content. The table below provides illustrative data on the flame retardant properties of a Styrene-DPVPO copolymer, based on findings from the literature.[1]
| Property | Polystyrene (PS) | PS-co-DPVPO (10% DPVPO) | PS-co-DPVPO (20% DPVPO) | PS-co-DPVPO (30% DPVPO) |
| Phosphorus Content (wt%) | 0% | ~1.3% | ~2.6% | ~3.9% |
| Burning Time (seconds)* | Burns completely | 5 | 1 | 0 (Self-extinguishing) |
| Thermal Stability (Td5%) | ~350-380°C | Generally slightly lower | Generally slightly lower | Generally slightly lower |
| Char Yield at 700°C | < 2% | Increased | Significantly Increased | Substantially Increased |
*Burning time as measured by a simple Bunsen burner test described in the cited patent. Modern standardized tests like UL-94 or Cone Calorimetry would be required for formal classification.
Note on Thermal Stability: The introduction of phosphorus-based flame retardants can sometimes slightly lower the initial decomposition temperature (Td5%) of a polymer. This is because the flame retardant is designed to activate at an early stage of thermal decomposition to initiate the protective charring mechanism. The key benefit is not necessarily increasing the onset of decomposition, but rather dramatically increasing the amount of stable char formed at higher temperatures, which ultimately quenches the fire.
Conclusion and Future Outlook
This compound is a highly effective and versatile monomer for imparting permanent flame retardancy and other functionalities to a wide range of polymers. Its ability to be incorporated via common polymerization techniques, including controlled methods like RAFT, makes it an accessible tool for academic and industrial researchers. The resulting polymers benefit from the high thermal and chemical stability of the phosphine oxide moiety. Future research may focus on the precise determination of its copolymerization reactivity ratios with a broader range of comonomers and exploring the rich coordination and post-modification chemistry of the resulting phosphine oxide-containing polymers for applications beyond flame retardancy, such as in catalysis, sensing, and advanced materials for electronics.
References
- 1. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. mdpi.com [mdpi.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenyl(vinyl)phosphine Oxide as a Reactive Flame Retardant in Advanced Polymers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for High-Performance, Halogen-Free Flame Retardants
The proliferation of polymeric materials in critical sectors—from electronic enclosures and automotive components to construction materials—necessitates robust fire safety solutions. Historically, halogenated compounds have been the mainstay for imparting flame retardancy. However, mounting environmental and health concerns have catalyzed a paradigm shift towards safer, more sustainable alternatives. Among these, organophosphorus compounds have emerged as highly promising replacements.
This guide focuses on Diphenyl(vinyl)phosphine oxide (DPVPO), a versatile and highly effective organophosphorus flame retardant. DPVPO is a solid, colorless or pale yellow crystalline powder.[1] Its unique molecular architecture, featuring a phosphorus-carbon bond and a reactive vinyl group, allows it to be chemically integrated into the polymer backbone.[2] This "reactive" approach offers significant advantages over traditional "additive" methods, including permanence (no leaching), minimal impact on the polymer's mechanical properties, and enhanced thermal stability.[2][3] This document provides a comprehensive overview of DPVPO's mechanism of action, detailed protocols for its synthesis and incorporation into polymer matrices, and standardized methods for evaluating its performance.
Section 1: The Dual-Pronged Mechanism of DPVPO Flame Retardancy
The efficacy of DPVPO stems from its ability to disrupt the combustion cycle in both the gas phase (during flaming) and the condensed phase (the solid polymer). This dual-action mechanism is a hallmark of advanced phosphorus-based flame retardants.
Gas-Phase Inhibition: Quenching the Fire
During combustion, the polymer undergoes pyrolysis, releasing volatile, flammable radical species (such as H• and HO•) that fuel the flame. DPVPO decomposes under this thermal stress to generate phosphorus-containing radicals (e.g., PO•, HPO•). These phosphorus radicals are highly effective at trapping the high-energy H• and HO• radicals, converting them into less reactive species.[3][4] This "radical scavenging" action interrupts the exothermic chain reactions in the flame, reducing heat generation and ultimately extinguishing the fire.
Condensed-Phase Action: Building a Protective Barrier
Simultaneously, in the solid polymer, DPVPO promotes the formation of a stable, insulating char layer. Upon heating, it decomposes to form phosphoric and polyphosphoric acids.[4][5] These acids act as powerful dehydrating agents, catalyzing the cross-linking and carbonization of the polymer matrix. The resulting robust char layer serves multiple protective functions:
-
Thermal Shield: It insulates the underlying virgin polymer from the heat of the flame, slowing down further pyrolysis.[5]
-
Mass Transfer Barrier: It physically obstructs the escape of flammable volatile gases that would otherwise feed the flame.[4]
-
Oxygen Barrier: It limits the diffusion of ambient oxygen to the polymer surface, starving the combustion process.
This synergistic gas- and condensed-phase activity makes DPVPO a highly efficient flame retardant, capable of achieving excellent fire safety ratings at relatively low loading levels.
Caption: Dual flame retardant mechanism of DPVPO in polymers.
Section 2: Experimental Protocols
Disclaimer: These protocols are representative and should be performed by trained personnel in a properly equipped laboratory, adhering to all relevant safety data sheets (SDS) and institutional safety guidelines.
Protocol 1: Synthesis of this compound
This protocol outlines a common laboratory-scale synthesis based on the Grignard reaction followed by oxidation.[6]
Materials & Reagents:
-
Chlorodiphenylphosphine (ClPPh₂)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Condenser
-
Schlenk line or nitrogen manifold
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a stirrer, dropping funnel, and condenser under a nitrogen atmosphere. Dry all glassware thoroughly in an oven before use.
-
Grignard Reaction: Charge the flask with chlorodiphenylphosphine dissolved in anhydrous THF. Cool the flask to 0°C using an ice bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Oxidation: Cool the reaction mixture back to 0°C. Cautiously and slowly add the 30% hydrogen peroxide solution dropwise. This step is exothermic; maintain careful temperature control.
-
Stir the mixture at room temperature for 2 hours to ensure complete oxidation.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.
Protocol 2: Incorporation of DPVPO into an Epoxy Resin Matrix
This protocol details the preparation of a flame-retardant epoxy thermoset using DPVPO as a reactive additive.
Materials & Reagents:
-
This compound (DPVPO)
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., E-44)[7]
-
4,4'-Diaminodiphenyl sulfone (DDS), curing agent[8]
-
Mechanical stirrer with high-shear mixing blade
-
Vacuum oven
-
Pre-heated molds (e.g., steel or silicone, treated with a release agent)
Procedure:
-
Pre-mixing: In a beaker, add the desired amount of DGEBA epoxy resin and DPVPO powder. The loading level is typically determined by the target phosphorus content (e.g., 1.2 wt% P for a V-0 rating).[8][9]
-
Melting and Homogenization: Heat the mixture to 120-130°C while stirring mechanically until the DPVPO is completely dissolved and a clear, homogeneous mixture is obtained.
-
Curing Agent Addition: Add the stoichiometric amount of DDS curing agent to the hot mixture. Continue stirring vigorously for 10-15 minutes until the DDS is fully dissolved.
-
Degassing: Transfer the hot, liquid mixture into a vacuum oven pre-heated to 130°C. Apply vacuum to remove any entrapped air bubbles until bubbling ceases.
-
Casting: Carefully pour the bubble-free mixture into the pre-heated molds.
-
Curing Schedule: Place the molds in a programmable oven and cure using a multi-stage cycle, for example: 180°C for 2 hours, followed by a post-cure at 200°C for 2 hours. This ensures complete cross-linking.
-
Demolding: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
-
Sample Preparation: Cut the cured plaques into standard specimen sizes required for subsequent characterization (e.g., UL-94, LOI, TGA, tensile testing).
Caption: Workflow for incorporating DPVPO into an epoxy matrix.
Section 3: Performance Evaluation and Characterization
A comprehensive evaluation is critical to validate the efficacy of the flame retardant and its impact on the polymer's intrinsic properties.
Protocol 3: Flame Retardancy Assessment
-
Limiting Oxygen Index (LOI) - ASTM D2863: This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample.[10]
-
Place a standard-sized specimen (typically a bar) in the vertical sample holder inside the glass chimney.
-
Introduce a known mixture of oxygen and nitrogen into the chimney.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. The oxygen concentration is systematically adjusted until the critical level that just supports flaming combustion is found.
-
A higher LOI value indicates better flame retardancy.[10]
-
-
UL-94 Vertical Burn Test - ANSI/UL 94: This is the most widely recognized test for classifying the flammability of plastic materials for parts in devices and appliances.[11][12]
-
Mount a rectangular bar specimen vertically.
-
Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Five specimens are tested. The material is classified as V-0, V-1, or V-2 based on strict criteria for flame-out times and dripping behavior, with V-0 being the highest rating (most flame resistant).[11]
-
Protocol 4: Thermal and Mechanical Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[13] It provides crucial data on thermal stability and charring ability.
-
Place a small sample (5-10 mg) into a TGA pan.
-
Heat the sample from ambient temperature to ~800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The resulting curve provides the onset temperature of decomposition (T_onset) and the percentage of mass remaining at high temperatures (char yield). Higher T_onset and char yield are desirable.
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions.[14][15]
-
Seal a small sample (5-10 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses its glass transition.
-
The primary output is the glass transition temperature (Tg), which indicates the material's transition from a rigid to a rubbery state. A minimal decrease in Tg after adding the flame retardant is preferred, as it signifies that the material retains its structural integrity at elevated service temperatures.[7][9]
-
Caption: Comprehensive workflow for polymer characterization.
Section 4: Data Interpretation & Expected Results
The data obtained from the characterization protocols should be systematically compared between the neat (unmodified) polymer and the DPVPO-modified formulations.
Table 1: Representative Flame Retardancy Performance
| Sample | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
|---|---|---|---|
| Neat Epoxy | 0 | ~22 | Fails |
| Epoxy/DPVPO | 0.9 | ~28.1 | V-1 |
| Epoxy/DPVPO | 1.2 | >29 | V-0 |
Data conceptualized based on typical results for epoxy systems.[7][8] A successful formulation will show a significant increase in the LOI value (typically >28% for a V-0 rating) and achieve a V-0 classification in the UL-94 test.[10][16]
Table 2: Representative Thermal Properties
| Sample | T_onset (°C) | Char Yield @ 700°C (N₂) (%) | Tg (°C) |
|---|---|---|---|
| Neat Epoxy | ~360 | ~15 | ~185 |
| Epoxy/DPVPO (1.2% P) | ~350 | ~22 | ~178 |
Data conceptualized based on typical results.[7][9] The TGA results are expected to show a significant increase in char yield, confirming the condensed-phase mechanism. A slight decrease in the onset of decomposition may occur as the flame retardant begins to act.[13] The glass transition temperature (Tg) should remain high, with only a minor reduction compared to the neat resin, indicating good compatibility and minimal plasticization effect.[7][9]
Conclusion
This compound stands out as a high-performance, reactive flame retardant that offers a robust solution for enhancing the fire safety of a wide range of polymers. Its dual-action mechanism, which is effective in both the gas and condensed phases, allows for excellent flame retardancy at low concentrations. The ability to covalently bond DPVPO into the polymer matrix ensures permanence and helps preserve the material's essential thermal and mechanical properties. The protocols and evaluation methods detailed in this guide provide a solid framework for researchers and scientists to effectively utilize DPVPO in the development of next-generation, fire-safe materials for demanding applications.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. innovative-polymers.com [innovative-polymers.com]
- 12. UL94 Flame Retardant Testing Methods - Oreate AI Blog [oreateai.com]
- 13. Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers - TA Instruments [tainstruments.com]
- 14. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 15. Making sure you're not a bot! [openjournals.ugent.be]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Functionalized Phosphine Oxides from Diphenyl(vinyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Functionalized phosphine oxides are a class of compounds gaining significant traction in medicinal chemistry and materials science.[1][2][3] Their unique physicochemical properties, including high polarity and metabolic stability, make them valuable motifs in drug design.[2][4][5] Diphenyl(vinyl)phosphine oxide serves as a versatile and reactive starting material for the synthesis of a diverse array of these functionalized molecules. This document provides an in-depth guide to the synthesis of functionalized phosphine oxides, leveraging this compound as a key building block. We will explore various synthetic strategies, including Michael additions and palladium-catalyzed cross-coupling reactions, offering detailed protocols and insights into the underlying chemical principles.
Introduction: The Rising Prominence of Phosphine Oxides
Traditionally underrepresented in drug discovery pipelines, phosphine oxides are now being recognized for their desirable attributes.[2][3][4] The phosphine oxide group is a strong hydrogen bond acceptor and imparts increased polarity to molecules, which can lead to improved aqueous solubility and metabolic stability.[1][2][4][5] A notable example of their successful application is in the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib, which features a phosphine oxide moiety.[1] The tetrahedral geometry of the phosphine oxide group also provides three vectors for chemical modification, offering a unique scaffold for library synthesis.[1]
This compound is a readily accessible and highly reactive precursor for introducing the phosphine oxide functional group. Its vinyl moiety is susceptible to a range of chemical transformations, making it an ideal starting point for creating diverse molecular architectures.
Synthetic Strategies for Functionalizing this compound
The reactivity of the vinyl group in this compound allows for a variety of synthetic transformations. The electron-withdrawing nature of the diphenylphosphinoyl group activates the double bond, making it an excellent Michael acceptor. Furthermore, the vinyl group can participate in various metal-catalyzed reactions.
Michael Addition: A Versatile Tool for C-C and C-Heteroatom Bond Formation
The aza-Michael addition, a specific type of Michael addition, is a powerful method for forming C-N bonds. This reaction involves the addition of a nitrogen nucleophile to the activated alkene of this compound.
Caption: Workflow for the aza-Michael addition reaction.
This protocol describes a general procedure for the aza-Michael addition of an amine to this compound.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine)
-
Ethanol (or water for a greener synthesis)
-
Optional: Base catalyst (e.g., potassium carbonate)
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (or water).
-
Addition of Nucleophile: Add the amine (1.1 eq) to the solution. If a catalyst is used, add it at this stage (e.g., 0.1 eq K₂CO₃).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to complete. Gentle heating can be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-amino phosphine oxide.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common solvent for Michael additions. The use of water as a solvent offers a more environmentally friendly ("green") alternative.
-
Catalyst: While many aza-Michael additions proceed without a catalyst, a mild base can be used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Palladium-Catalyzed Arylation: Expanding Molecular Complexity
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Heck reaction, for instance, allows for the arylation of the vinyl group of this compound, leading to the formation of stilbene-like structures.
Caption: Workflow for the Pd-catalyzed Heck reaction.
This protocol outlines a general procedure for the palladium-catalyzed arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF) or toluene
-
Diatomaceous earth (Celite®)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the aryl halide (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or toluene) followed by triethylamine (2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the arylated phosphine oxide.
Rationale for Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Ligand: Triphenylphosphine is a common ligand in Heck reactions. It stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Triethylamine acts as a base to neutralize the hydrogen halide that is formed during the reaction, driving the catalytic cycle forward.
-
Filtration through Celite®: This step is important for removing the insoluble palladium black that forms at the end of the reaction, simplifying the purification process.
Data Summary: Comparison of Synthetic Methods
| Reaction Type | Key Reagents | Typical Yields (%) | Reaction Conditions | Scope |
| Aza-Michael Addition | Amine, optional base | 70-95% | Room temp. to 50 °C | Wide range of N-nucleophiles |
| Heck Reaction | Aryl halide, Pd catalyst, base | 60-90% | 80-100 °C, inert atm. | Broad scope of aryl halides |
Applications in Drug Discovery and Beyond
The functionalized phosphine oxides synthesized from this compound are valuable in various fields:
-
Medicinal Chemistry: As previously mentioned, the incorporation of phosphine oxide moieties can enhance the pharmacokinetic properties of drug candidates.[1][2]
-
Ligand Synthesis: The resulting phosphine oxides can be reduced to the corresponding phosphines, which are widely used as ligands in transition-metal catalysis.
-
Materials Science: Phosphine oxides are utilized as flame retardants and stabilizers in polymers.[6][7]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized phosphine oxides. The methodologies presented here, namely the Michael addition and palladium-catalyzed arylation, provide efficient and reliable routes to these valuable compounds. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently apply these methods in their own synthetic endeavors, ultimately contributing to advancements in drug discovery and materials science.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [chembk.com]
- 7. Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Baylis-Hillman Reaction with Diphenyl(vinyl)phosphine Oxide
Introduction: Expanding the Synthetic Utility of the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic species like a tertiary amine or phosphine.[1][2] This reaction constructs densely functionalized molecules, most notably α-methylene-β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis. While traditionally employing electron-withdrawing groups like esters and ketones to activate the alkene, the scope of this reaction has been expanded to include other activating groups. This application note details the use of diphenyl(vinyl)phosphine oxide as a competent activated alkene in the Baylis-Hillman reaction, opening new avenues for the synthesis of unique phosphorus-containing building blocks.
This compound is an attractive substrate due to the strong electron-withdrawing nature of the diphenylphosphinoyl group, which effectively activates the vinyl moiety for nucleophilic attack. The resulting Baylis-Hillman adducts, bearing a hydroxyl group, a vinyl group, and a diphenylphosphine oxide moiety, are primed for a variety of subsequent transformations, notably the Horner-Wittig reaction to furnish synthetically valuable allenes.[3][4][5]
This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and potential applications of the Baylis-Hillman reaction with this compound, tailored for researchers and professionals in synthetic and medicinal chemistry.
Mechanistic Rationale: A Catalytic Cycle Driven by Nucleophilicity
The generally accepted mechanism for the Baylis-Hillman reaction, when catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), involves a sequence of nucleophilic addition and elimination steps.[2]
-
Michael Addition: The reaction initiates with a conjugate addition of the nucleophilic catalyst (DABCO) to the activated alkene, this compound. This forms a zwitterionic enolate intermediate, which is stabilized by the electron-withdrawing diphenylphosphinoyl group.
-
Aldol Addition: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.
-
Proton Transfer and Catalyst Elimination: An intramolecular proton transfer, often facilitated by a protic solvent or trace amounts of water, neutralizes the alkoxide. Subsequent elimination of the catalyst regenerates the double bond and releases the catalyst to re-enter the catalytic cycle, yielding the final α-(hydroxyalkyl)vinylphosphine oxide product.
Caption: Catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a representative Baylis-Hillman reaction between this compound and benzaldehyde, catalyzed by DABCO.
Materials and Reagents
-
This compound
-
Benzaldehyde (freshly distilled)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Reaction Setup and Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and DABCO (0.2 eq).
-
Dissolve the solids in anhydrous dichloromethane (approx. 0.5 M concentration with respect to the phosphine oxide).
-
Add freshly distilled benzaldehyde (1.2 eq) to the solution at room temperature.
-
Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction can be slow, often requiring several days for significant conversion.
-
Upon completion (as indicated by TLC, showing consumption of the starting phosphine oxide), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification
The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a mixture of hexanes and ethyl acetate (e.g., 1:1) and gradually increasing the polarity, is effective for isolating the desired Baylis-Hillman adduct.
Data Analysis and Characterization
The structure of the resulting Baylis-Hillman adduct, (Z)-diphenyl(2-(hydroxy(phenyl)methyl)prop-1-en-1-yl)phosphine oxide, should be confirmed by standard spectroscopic methods.
| Parameter | Description |
| Appearance | White solid |
| Purification | Flash column chromatography (Hexanes/EtOAc gradient) |
| ¹H NMR | Characteristic signals for the phenyl groups, a singlet for the hydroxyl proton, a multiplet for the benzylic proton, and two distinct signals for the vinylic protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the carbon bearing the hydroxyl group, the vinylic carbons, and the carbon of the phosphinoyl group. |
| ³¹P NMR | A single peak in the phosphine oxide region (typically δ 20-40 ppm). |
| IR Spectroscopy | A broad absorption for the O-H stretch (around 3400 cm⁻¹), C=C stretch (around 1630 cm⁻¹), and a strong P=O stretch (around 1180 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific aldehyde used.
Synthetic Applications: Gateway to Allenes
A significant application of the Baylis-Hillman adducts derived from this compound is their conversion to allenes via the Horner-Wittig reaction.[3][4][5] This transformation provides a versatile route to these valuable, cumulenic systems.
Protocol for Allene Synthesis
-
The purified Baylis-Hillman adduct is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as n-butyllithium, is added dropwise to deprotonate the hydroxyl group and facilitate the elimination.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up involves quenching with a proton source (e.g., saturated NH₄Cl), extraction, drying, and purification by chromatography to yield the corresponding allene.
Caption: Workflow for the synthesis of allenes from Baylis-Hillman adducts.
Conclusion and Future Outlook
The Baylis-Hillman reaction of this compound offers a reliable and versatile method for the synthesis of highly functionalized organophosphorus compounds. The resulting adducts are not only interesting molecules in their own right but also serve as valuable precursors to other important synthetic targets, most notably allenes. The protocols detailed in this application note provide a solid foundation for researchers to explore and expand upon this powerful synthetic methodology. Future work in this area could involve the development of asymmetric variants of this reaction to access chiral phosphine oxides and allenes, further broadening the impact of this chemistry in the fields of organic synthesis and drug discovery.
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Allene synthesis by an asymmetric Baylis–Hillman style reaction on vinylphosphine oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Allene synthesis by an asymmetric Baylis–Hillman style reaction on vinylphosphine oxides (2001) | David J. Fox | 21 Citations [scispace.com]
The Strategic Application of Diphenyl(vinyl)phosphine Oxide in the Synthesis of Bioactive Molecules
Abstract
Diphenyl(vinyl)phosphine oxide (DPVPO) has emerged as a uniquely versatile and powerful reagent in modern synthetic organic chemistry. Its bifunctional nature, featuring a reactive vinyl system and a polar, sterically demanding phosphine oxide group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of DPVPO's application in constructing complex molecular architectures, with a specific focus on its utility in the synthesis of scaffolds relevant to bioactive molecules and pharmaceuticals. We will dissect its primary modes of reactivity—namely as a Michael acceptor and a dienophile—providing detailed mechanistic insights, step-by-step experimental protocols, and a practical case study illustrating its strategic deployment in a synthetic route toward an antiviral precursor. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique synthetic advantages offered by this powerful building block.
Introduction: The Unique Chemical Profile of this compound
This compound is a crystalline, air-stable solid that possesses a distinct combination of electronic and steric properties, making it an invaluable tool for synthetic chemists.[1] The molecule's reactivity is dominated by two key features:
-
The Activated Vinyl Group: The electron-withdrawing nature of the diphenylphosphine oxide moiety polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic. This activation makes the vinyl group an excellent Michael acceptor for a wide array of soft nucleophiles.[2][3]
-
The Diphenylphosphine Oxide (P=O) Group: This functional group is more than just an activating group. Its polarity aids in solubility and chromatographic purification, it can serve as a ligand or a directing group in metal-catalyzed reactions, and its steric bulk can profoundly influence the stereochemical outcome of reactions at adjacent centers. Furthermore, the P=O group is a key pharmacophoric element in its own right, as demonstrated by the FDA-approved drug brigatinib, where it contributes to high target affinity.[4]
These characteristics allow DPVPO to serve as a cornerstone reagent for introducing the C2-P(O)Ph₂ synthon, a valuable fragment for building complex molecular scaffolds.
Core Reactivity Profile I: The Aza-Michael Addition
One of the most powerful applications of DPVPO is its participation as an electrophile in conjugate addition reactions. The aza-Michael reaction, involving the addition of an amine nucleophile, is a particularly robust method for forming carbon-nitrogen bonds, a fundamental transformation in the synthesis of nitrogen-containing heterocycles and other bioactive compounds.[5][6]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of an amine on the β-carbon of the vinyl group. The choice of base is critical; sterically hindered, non-nucleophilic bases like Hunig's base (iPr₂NEt) are often preferred to deprotonate the amine or to facilitate the reaction without competing in the Michael addition itself.[7] The phosphine oxide group helps to stabilize the resulting carbanionic intermediate through resonance, facilitating the protonation step to yield the final β-amino phosphine oxide product.
Diagram 1: General Mechanism of the Aza-Michael Addition to DPVPO
A simplified representation of the aza-Michael addition pathway.
Protocol 1: General Procedure for Aza-Michael Addition of an Amine to DPVPO
This protocol is adapted from methodologies described for the addition of P-nucleophiles to in situ generated reactive intermediates and can be applied to N-nucleophiles.[7]
-
Preparation: To a stirred solution of the amine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, add a suitable non-nucleophilic base (e.g., iPr₂NEt, 2.5 eq) at 0 °C.
-
Stirring: Stir the mixture for 15 minutes at 0 °C to ensure complete deprotonation or complexation.
-
Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) dropwise over 20 minutes using a syringe pump. Causality Note: Slow addition is crucial to prevent side reactions and manage any exotherm.
-
Reaction: Stir the mixture for 10 minutes at 0 °C, then remove the cooling bath and allow the reaction to stir for an additional 30-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting DPVPO is consumed.
-
Workup: Concentrate the mixture in vacuo. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to afford the desired β-amino phosphine oxide product.
Core Reactivity Profile II: The Diels-Alder Cycloaddition
DPVPO can also function as a dienophile in [4+2] Diels-Alder cycloadditions, providing a powerful route to construct phosphorylated six-membered rings.[8] The electron-withdrawing phosphine oxide group activates the vinyl moiety, making it reactive towards electron-rich dienes. This reaction is a highly atom-economical method for creating complex cyclic systems with multiple stereocenters.
Stereochemical and Regiochemical Considerations
The stereochemical outcome of the Diels-Alder reaction is governed by the well-established endo rule, where the electron-withdrawing substituent of the dienophile (the P(O)Ph₂ group) preferentially occupies the endo position in the transition state, leading to the kinetic product.[9] Regioselectivity is dictated by the electronic properties of both the diene and dienophile; the most nucleophilic carbon of the diene will bond to the most electrophilic carbon (β-carbon) of DPVPO.[9]
Diagram 2: Diels-Alder Reaction Workflow
A workflow for synthesizing phosphorylated cyclohexenes via Diels-Alder reaction.
Protocol 2: General Procedure for Diels-Alder Reaction with DPVPO
This is a representative thermal protocol. For less reactive dienes, the addition of a Lewis acid catalyst may be required.[8]
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and the diene (1.2-2.0 eq) in a high-boiling solvent such as toluene or xylene (0.3 M).
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C). Causality Note: Thermal energy is required to overcome the activation barrier for the cycloaddition. The choice of solvent dictates the maximum achievable temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting materials. Reactions can take from several hours to days depending on the reactivity of the diene.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude adduct can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.
Case Study: Strategic Application in a Hypothetical Synthesis of an Oseltamivir Precursor
Oseltamivir (Tamiflu®) is a critical antiviral drug for the treatment of influenza. While its commercial synthesis starts from shikimic acid, many routes converge on a key cyclohexene core with specific stereochemistry.[10][11] We can hypothetically leverage the aza-Michael addition of DPVPO to construct a key C-N bond and introduce a phosphine oxide moiety that could be used for further transformations.
Synthetic Rationale: The goal is to synthesize a β-amino phosphine oxide on a cyclohexene scaffold, which mirrors the core structure of Oseltamivir. This intermediate could, in subsequent steps, be elaborated to the final drug. The phosphine oxide group can be a precursor to other functionalities or be removed reductively if needed.
Hypothetical Retrosynthetic Step:
Diagram 3: Retrosynthetic Analysis for Oseltamivir Precursor
Retrosynthesis of a β-amino phosphine oxide via an aza-Michael disconnection.
This strategy allows for the stereocontrolled introduction of the amine functionality, a critical feature of the final drug.
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| Aza-Michael Addition | Diphenylphosphine oxide, α-bromohydrazone, iPr₂NEt | THF, 0 °C to RT | β-Hydrazonophosphine oxide | 84 | [7] |
| Aza-Michael Addition | Various Amines, β-fluoroalkylated acrylates | Catalyst- and solvent-free | Fluoroalkylated β-amino acid derivatives | up to 99 | [5] |
| Diels-Alder | Tetracyclone, Diethyl vinylphosphonate | Bromobenzene, 156 °C, 24h | Decarbonylated Adduct | 72 | [8] |
| Michael Addition | Dimethylphosphine oxide, Ketones, tBu-sulfinyl amides | Ti(OiPr)₄ | α-Amino-α-hydroxy phosphine oxides | Preparative Yields | [12] |
Table 1: Representative yields and conditions for reactions analogous to those involving DPVPO. Data is compiled from related systems to provide an expectation of efficiency.
Conclusion and Future Outlook
This compound is a reagent of significant strategic value for the synthesis of complex, biologically relevant molecules. Its predictable reactivity as both a Michael acceptor and a dienophile allows for the reliable construction of key C-N and C-C bonds. The protocols and case study presented herein demonstrate its utility in creating phosphorylated intermediates that are primed for further elaboration into drug-like scaffolds. As the role of organophosphorus compounds in medicinal chemistry continues to expand, the importance of versatile building blocks like DPVPO is set to grow, offering chemists a powerful tool for innovation in drug discovery and development.
References
- 1. This compound | C14H13OP | CID 420363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. york.ac.uk [york.ac.uk]
- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Michael Addition Reaction Using Diphenyl(vinyl)phosphine Oxide
Introduction: The Versatility of Diphenyl(vinyl)phosphine Oxide in Modern Synthesis
This compound (DPVPO) is a crystalline solid organophosphorus compound with the chemical formula C₁₄H₁₃OP.[1][2] It is soluble in non-polar solvents like toluene and slightly soluble in alcohols, but largely insoluble in water.[1] In the landscape of synthetic chemistry, DPVPO has emerged as a highly valuable and versatile building block. Its utility is primarily anchored in the unique electronic properties of the diphenylphosphinoyl group. This group acts as a potent electron-withdrawing moiety, which activates the adjacent vinyl group, rendering it an excellent Michael acceptor.[3] This activation facilitates conjugate additions of a wide array of nucleophiles, providing a robust pathway to synthesize β-functionalized ethyldiphenylphosphine oxides. These products are, in turn, valuable intermediates for creating more complex molecules, including chiral phosphine ligands for asymmetric catalysis and novel scaffolds for drug discovery.[3][4] Beyond its role as a Michael acceptor, DPVPO is also a key precursor in Wittig-type olefination reactions and can serve as a ligand in transition metal catalysis.[1][5]
This guide provides a detailed protocol for a typical application of this compound: its use as a Michael acceptor in a conjugate addition reaction with an amine nucleophile. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the broader implications of this chemistry in the field of drug development.
Core Application: The Aza-Michael Addition to this compound
The aza-Michael addition, or the conjugate addition of an amine-based nucleophile, is a cornerstone reaction in organic synthesis for forming carbon-nitrogen bonds. When applied to DPVPO, it provides a direct and efficient route to β-amino-ethyldiphenylphosphine oxides. The resulting products are of significant interest as they can be transformed into chiral β-aminophosphine ligands or serve as precursors for biologically active molecules.[6]
Mechanism of Action: Causality in the Reaction Pathway
The reaction proceeds via a classic conjugate addition mechanism. The strong electron-withdrawing nature of the P=O bond polarizes the vinyl group, creating an electrophilic β-carbon. A nucleophilic amine attacks this site, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the conjugate acid of the amine or during aqueous work-up, to yield the final β-amino-ethyldiphenylphosphine oxide product. The formation of the stable phosphorus-oxygen bond is a key driving force for the reaction's efficiency.[7]
Caption: Mechanism of the Aza-Michael Addition to DPVPO.
Detailed Experimental Protocol: Synthesis of 2-(Benzylamino)ethyldiphenylphosphine oxide
This protocol describes the addition of benzylamine to this compound. It is a representative procedure that can be adapted for other primary or secondary amines.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount | Supplier/Grade |
| This compound | 228.23 | 1.0 | 5.0 | 1.14 g | ≥97% |
| Benzylamine | 107.15 | 1.1 | 5.5 | 0.59 g (0.60 mL) | ≥99% |
| Tetrahydrofuran (THF) | 72.11 | - | - | 25 mL | Anhydrous |
| Saturated aq. NH₄Cl | - | - | - | 20 mL | Reagent Grade |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | 50 mL | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~2 g | Anhydrous |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.14 g, 5.0 mmol).
-
Add anhydrous tetrahydrofuran (25 mL) to dissolve the solid.
-
Place the flask under an inert atmosphere (Nitrogen or Argon). This is good practice to prevent any potential side reactions, although the reagents are relatively stable to air.[8]
-
Scientist's Note: Anhydrous solvent is used to prevent any unwanted reactions with water and ensure a clean reaction profile.
-
-
Reagent Addition:
-
Using a syringe, add benzylamine (0.60 mL, 5.5 mmol) dropwise to the stirring solution at room temperature over 2 minutes.
-
Scientist's Note: A slight excess of the amine (1.1 eq) is used to ensure the complete consumption of the limiting reagent, DPVPO. The reaction is typically exothermic; for more reactive amines or larger scale, cooling in an ice bath may be necessary.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a 9:1 mixture of Ethyl Acetate / Hexane as the eluent.
-
Visualize the spots under a UV lamp (254 nm). The product should have a lower Rf value than the starting DPVPO.
-
Scientist's Note: TLC is a critical step for self-validation. It confirms the consumption of starting material and the formation of a new, more polar product, preventing premature work-up.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Scientist's Note: The NH₄Cl wash serves to neutralize any remaining amine and its conjugate base. The brine wash helps to remove residual water from the organic layer.
-
-
Purification and Characterization:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, starting from 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a white solid or viscous oil.
-
Characterize the product by ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm its identity and purity. Expected ³¹P NMR shift is ~30-40 ppm.
-
Caption: General experimental workflow for the Michael addition.
Relevance in Drug Development and Medicinal Chemistry
The phosphine oxide functional group, once considered exotic, is gaining significant traction in medicinal chemistry.[9][10] Its inclusion in a drug candidate can offer several advantages:
-
Improved Physicochemical Properties: Phosphine oxides are highly polar and act as strong hydrogen bond acceptors.[4] This can dramatically increase the aqueous solubility of a parent compound, a critical parameter for bioavailability.[4][10]
-
Enhanced Metabolic Stability: The phosphorus-carbon bond is robust and generally resistant to metabolic cleavage, which can lead to an increased half-life of the drug in vivo.[4]
-
Structural Diversity: The tetrahedral geometry of the phosphine oxide group allows for three vectors of derivatization, providing medicinal chemists with a unique and rigid scaffold to explore structure-activity relationships (SAR).[4]
A prominent example is the FDA-approved anticancer drug Brigatinib , which features a dimethylphosphine oxide moiety. The incorporation of this group was instrumental in improving the drug's activity and selectivity profile.[4][11] The synthetic pathways enabled by this compound provide a direct entry point for chemists to incorporate this valuable functional group into novel therapeutic agents.
Safety and Handling
-
This compound: This compound has low toxicity but may cause eye and skin irritation.[1] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13] Operations should be conducted in a well-ventilated chemical fume hood.[1]
-
Benzylamine: Corrosive and causes skin burns and eye damage. It is also harmful if swallowed or inhaled. Handle with extreme care in a fume hood.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only anhydrous, stabilized THF and store under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[13][14]
References
- 1. chembk.com [chembk.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 5. Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chemscene.com [chemscene.com]
- 9. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
- 10. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. DIPHENYLVINYLPHOSPHINE - Safety Data Sheet [chemicalbook.com]
Diphenyl(vinyl)phosphine Oxide: A Versatile Precursor for the Synthesis of High-Value Chiral Phosphine Ligands
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Chiral phosphine ligands are cornerstones of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The development of efficient, modular, and reliable routes to these ligands is a paramount objective in synthetic chemistry. This guide details the strategic application of diphenyl(vinyl)phosphine oxide, a remarkably versatile and stable precursor, for the synthesis of diverse P-chirogenic and C-chirogenic phosphine ligands. We will explore the core synthetic transformations, provide detailed, field-proven protocols, and explain the mechanistic rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
The Strategic Advantage: Why this compound?
The utility of this compound as a precursor stems from a synergistic combination of stability and reactivity, offering a robust platform for introducing chirality.
-
Electrophilic Reactivity of the Vinyl Group : The electron-withdrawing nature of the phosphine oxide moiety polarizes the vinyl group, rendering it an excellent Michael acceptor for a wide range of nucleophiles.[3][4] This allows for the stereocontrolled formation of a new C-C, C-N, C-P, or C-S bond at the β-position.
-
Stability of the Phosphine Oxide : Unlike their corresponding phosphine counterparts, phosphine oxides are generally air-stable, crystalline solids that are easy to handle and purify via standard techniques like column chromatography.[5][6] This robustness allows for a broad range of reaction conditions to be employed during the chirality-installing step without fear of degradation.
-
Stereospecific Control of Phosphorus Chirality : The final, crucial step in converting the chiral phosphine oxide intermediate to the target chiral phosphine ligand is the reduction of the P=O bond. This reduction can be controlled to proceed with either retention or inversion of configuration at the phosphorus center, depending on the choice of reducing agent.[7][8] This stereodivergent capability is a powerful tool, effectively doubling the number of accessible stereoisomers from a single chiral intermediate.
The overall synthetic logic is outlined in the workflow below.
References
- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 2. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Mastering the Michael Addition with Diphenyl(vinyl)phosphine Oxide
Introduction: The Strategic Value of Diphenyl(vinyl)phosphine Oxide in Synthesis
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue.[1][2] Within the vast arsenal of Michael acceptors available to the synthetic chemist, this compound (DPVPO) emerges as a uniquely versatile and powerful reagent. The potent electron-withdrawing nature of the diphenylphosphinoyl group [(Ph)₂P(O)-] strongly activates the vinyl moiety, rendering it highly susceptible to nucleophilic attack. This activation facilitates reactions with a broad spectrum of nucleophiles under mild conditions, often with high efficiency and selectivity.
The resulting β-functionalized ethyldiphenylphosphine oxides are not merely stable adducts; they are valuable synthetic intermediates. The phosphine oxide group can be retained as a key functional handle, used in the synthesis of ligands, or serve as a precursor for the widely-used Horner-Wadsworth-Emmons olefination reaction.[3] This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and synthetic applications of Michael addition reactions involving DPVPO, designed for researchers aiming to leverage this powerful transformation in drug development and complex molecule synthesis.
Core Principles: Mechanistic Insights and Reactivity
The efficacy of this compound as a Michael acceptor is fundamentally rooted in the electronic properties of the phosphinoyl group. This group exerts a strong -I (inductive) and -M (mesomeric) effect, which polarizes the carbon-carbon double bond. This polarization creates a significant partial positive charge (δ+) on the β-carbon, making it the primary site for nucleophilic attack.
The general mechanism for a base-catalyzed Michael addition to DPVPO proceeds in three key steps:
-
Nucleophile Activation: A base abstracts an acidic proton from the Michael donor (Nu-H) to generate the active nucleophile (Nu⁻).[4]
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the DPVPO vinyl group. The resulting negative charge is delocalized onto the electronegative oxygen atom of the phosphine oxide, forming a stabilized enolate-like intermediate.
-
Protonation: The intermediate abstracts a proton from the conjugate acid of the base (or a protic solvent) to yield the final β-substituted ethyldiphenylphosphine oxide adduct.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Diphenyl(vinyl)phosphine Oxide
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Diphenyl(vinyl)phosphine oxide (DPVPO). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this versatile reagent. DPVPO is a key building block in organic synthesis, serving as a Michael acceptor, a dienophile in Diels-Alder reactions, and a precursor for various ligands and functional materials.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare this compound?
A1: There are several established methods, each with distinct advantages and challenges. The most prevalent routes include:
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method due to its high reliability, stereoselectivity for the (E)-alkene, and the significant advantage that its phosphate byproduct is water-soluble, simplifying purification.[3][4][5] It involves the reaction of a phosphonate carbanion with an aldehyde (typically formaldehyde).
-
The Wittig Reaction: A classic olefination method, this reaction uses a phosphonium ylide to react with an aldehyde.[6][7] While effective, its primary drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.[8]
-
Grignard-based Methods: These routes typically involve the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with a suitable phosphorus(V) electrophile like diphenylphosphinic chloride or a two-step sequence starting from a P(III) species like chlorodiphenylphosphine followed by oxidation.[1][9][10] These methods require strict anhydrous conditions.
-
Dehydrohalogenation: This method involves the synthesis of an intermediate like beta-chloroethyl diphenylphosphine oxide, which is then dehydrohalogenated using a base to form the vinyl group.[11]
Q2: What are the key physical and chemical properties I should be aware of?
A2: this compound is typically a colorless or pale yellow crystalline solid or powder.[12] It is soluble in non-polar organic solvents like toluene and benzene, slightly soluble in ethers and alcohols, and generally insoluble in water.[12] The vinyl group is electron-deficient due to the strong electron-withdrawing nature of the diphenylphosphine oxide moiety, making it an excellent Michael acceptor for reactions with nucleophiles like amines and alcohols.[1][13]
Q3: How should I store this compound?
A3: DPVPO is a stable compound. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is good practice, although not strictly necessary for routine use.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Q4: My Horner-Wadsworth-Emmons (HWE) reaction is giving a very low yield of DPVPO. What's going wrong?
A4: Low yield in an HWE reaction is a common but solvable issue, typically pointing to problems with carbanion formation or the reactivity of the electrophile.
Potential Causes & Explanations:
-
Inefficient Deprotonation: The phosphonate starting material (e.g., diethyl methylphosphonate) requires a sufficiently strong base for complete deprotonation. Sodium hydride (NaH) is common, but its quality is paramount. Old or passivated NaH will have a surface layer of sodium hydroxide/carbonate, rendering it ineffective.[3]
-
Presence of Moisture: The phosphonate carbanion is highly basic and will be quenched instantly by any protic source, especially water. Solvents and glassware must be rigorously dried.
-
Poor Aldehyde Reactivity: The most common electrophile for this synthesis is formaldehyde. Aqueous solutions of formaldehyde (formalin) are unsuitable due to the presence of water. Paraformaldehyde, a solid polymer, is a better choice, but it must be thermally cracked into gaseous formaldehyde just before use or in situ, which can be inefficient. Using a more reactive formaldehyde equivalent is often a better solution.
-
Incorrect Temperature Control: Carbanion formation is typically performed at 0 °C to room temperature, but the subsequent addition of the aldehyde should be carefully controlled, as the reaction can be exothermic.
Recommended Solutions & Optimization Protocol:
-
Reagent Quality Check: Use fresh, high-purity phosphonate. If using NaH, use a fresh bottle or wash a dispersion in oil with anhydrous hexanes before use under an inert atmosphere.
-
Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of argon or nitrogen. Use anhydrous solvents, preferably distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Use Trioxane as a Formaldehyde Source: Trioxane is a stable, crystalline trimer of formaldehyde that can be used as a superior source. It depolymerizes under mildly acidic conditions (often facilitated by the reaction workup) or can be used directly with certain base/solvent systems.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% disp. in oil | Strong, non-nucleophilic base. Cost-effective.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or DME | Aprotic polar solvent, good for solvating the carbanion.[3] |
| Aldehyde | Trioxane | Stable, easy-to-handle solid source of formaldehyde. |
| Temperature | 0 °C to RT for deprotonation; 0 °C for aldehyde addition | Balances reaction rate with minimizing side reactions. |
Troubleshooting Workflow for Low HWE Yield
Caption: Troubleshooting flowchart for a low-yielding HWE reaction.
Q5: I performed a Wittig reaction and now I can't separate the this compound from the triphenylphosphine oxide (TPPO) byproduct. What can I do?
A5: This is the classic challenge of the Wittig reaction.[6] TPPO has similar polarity and solubility to many phosphine oxide products, making chromatographic separation difficult and often leading to significant product loss.
Potential Causes & Explanations:
-
Inherent Byproduct Formation: The Wittig reaction mechanism concludes with the elimination of TPPO, which is thermodynamically very favorable.[14] It is an unavoidable byproduct of this route.
-
Similar Physical Properties: Both DPVPO and TPPO are non-polar, crystalline solids, often co-eluting during column chromatography and co-precipitating during recrystallization.
Recommended Solutions:
-
Chromatography Optimization: While difficult, separation is sometimes possible. Try a less polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) and consider using a dry column loading technique to improve resolution on silica gel.
-
Precipitation of TPPO: TPPO can form complexes with certain metal salts. After the reaction, the crude mixture can be dissolved in a suitable solvent (like toluene or DCM), and a metal salt can be added to precipitate the TPPO complex.[8]
-
Alternative Synthesis: If purification remains a major hurdle, the most effective solution is to switch to the Horner-Wadsworth-Emmons (HWE) synthesis. The diethyl phosphate byproduct from the HWE reaction is easily removed with a simple aqueous wash.[4]
Key Synthetic Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of DPVPO
This protocol is adapted from standard HWE procedures and is optimized for reliability.[3][15][16]
Materials:
-
Diethyl methylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Trioxane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Base Addition: In the flask, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Add diethyl methylphosphonate (1.0 eq) dropwise to the NaH suspension via the dropping funnel over 20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution may become clearer.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add trioxane (0.5 eq) in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and then stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.
HWE Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol 2: Synthesis via Grignard Reaction
This protocol requires strict anhydrous conditions.[9][10]
Materials:
-
Chlorodiphenylphosphine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask under vacuum and cool under a nitrogen atmosphere.
-
Grignard Reaction: Add chlorodiphenylphosphine (1.0 eq) to anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add vinylmagnesium bromide (1.05 eq) dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
Intermediate Formation: After addition, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This forms the intermediate diphenyl(vinyl)phosphine.
-
Oxidation: Cool the reaction mixture to 0 °C. Slowly and carefully add 30% hydrogen peroxide (1.5 eq) dropwise. This step is exothermic; maintain the temperature below 20 °C.
-
Reaction Completion: After the H₂O₂ addition, stir the mixture at room temperature for 2 hours.
-
Workup: Quench the excess peroxide by adding saturated aqueous sodium thiosulfate. Dilute with water and extract three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 10. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating Common Side Reactions in Diphenyl(vinyl)phosphine Oxide Chemistry
Welcome to the technical support center for Diphenyl(vinyl)phosphine oxide (DPVPO) chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common challenges and side reactions encountered during experimentation. Our goal is to equip you with the expertise to troubleshoot effectively, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary sites of reactivity. The most prominent is the electron-deficient vinyl group, which readily participates in nucleophilic additions, such as Michael additions.[1][2][3] The phosphorus-oxygen double bond also exhibits reactivity, particularly in reactions like the Horner-Wadsworth-Emmons olefination, a variation of the Wittig reaction.[4][5]
Q2: Why is this compound prone to polymerization?
A2: The vinyl group of DPVPO can undergo free-radical or anionic polymerization.[6][7] This is especially prevalent at elevated temperatures or in the presence of strong bases or radical initiators.[7] The electron-withdrawing nature of the diphenylphosphine oxide moiety activates the double bond, making it susceptible to polymerization.
Q3: Is this compound air and moisture stable?
A3: this compound is a relatively stable solid.[8] However, like many organophosphorus compounds, prolonged exposure to air and moisture should be avoided to prevent potential oxidation or hydrolysis, which could introduce impurities. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.
Q4: What are the common impurities found in commercial this compound?
A4: Commercial DPVPO is generally of high purity. However, potential impurities could include starting materials from its synthesis, such as β-chloroethyl diphenylphosphine oxide, or small amounts of polymerized material.[9] It is always good practice to verify the purity of the reagent by techniques like NMR or melting point determination before use.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter in your experiments involving this compound.
Issue 1: Low Yield in Michael Addition Reactions
You are performing a Michael addition of a nucleophile to this compound and observing low conversion to the desired product.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Basicity | The nucleophile may not be sufficiently deprotonated to initiate the attack on the vinyl group. | Use a stronger, non-nucleophilic base like potassium tert-butoxide or sodium hydride. The choice of base is critical for promoting the formation of the active nucleophilic species.[10] |
| Steric Hindrance | A bulky nucleophile may have difficulty approaching the β-carbon of the vinyl group. | Consider using a less sterically hindered nucleophile if the synthetic route allows. Alternatively, increasing the reaction temperature or using a catalyst that can facilitate the addition may be beneficial. |
| Side Reaction: Polymerization | The reaction conditions (e.g., high temperature, excess base) might be favoring the polymerization of DPVPO.[7] | Run the reaction at a lower temperature and add the base slowly to the reaction mixture. Monitor the reaction closely by TLC or NMR to determine the optimal reaction time. |
| Solvent Effects | The chosen solvent may not be optimal for the reaction, affecting the solubility of reactants or the stability of intermediates. | Toluene is often a good solvent choice for these types of reactions.[1] Polar aprotic solvents like DMSO can also be effective, particularly when using alkali metal hydroxides as bases.[11] |
Experimental Protocol: A General Procedure for Michael Addition to DPVPO
-
To a solution of this compound (1.0 eq) in anhydrous THF or toluene under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of a suitable base (e.g., potassium tert-butoxide, 1.2 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for a low-yielding Michael addition.
Issue 2: Formation of a Persistent, Difficult-to-Remove Byproduct in Wittig-type Reactions
When using a phosphonium ylide derived from a diphenylphosphonium salt in a Wittig reaction, a highly stable and often difficult-to-separate byproduct, triphenylphosphine oxide, is formed.[12][13]
Understanding the Side Reaction
The driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[13] This thermodynamic sink makes the reaction highly favorable but also introduces a purification challenge.
Caption: Simplified mechanism of the Wittig reaction.
Strategies for Removing Triphenylphosphine Oxide
| Method | Description | Advantages | Disadvantages |
| Column Chromatography | Triphenylphosphine oxide is more polar than many alkene products. A silica gel plug or column can be used to separate it.[14] | Effective for many non-polar to moderately polar products. | Can be tedious and require large amounts of solvent. May not be effective for polar products. |
| Crystallization | If the desired product is a solid, recrystallization can be used to separate it from the more soluble triphenylphosphine oxide.[12] | Can provide a highly pure product. | Product loss can occur in the mother liquor. Not applicable to liquid products. |
| Precipitation with ZnCl₂ | The addition of zinc chloride can precipitate triphenylphosphine oxide from polar organic solvents.[14] | A convenient method for removing the byproduct without chromatography. | The product must be soluble in the chosen solvent, and the zinc salts must be removed in a subsequent workup. |
| Conversion to a Water-Soluble Derivative | Not directly applicable to triphenylphosphine oxide from a standard Wittig, but in some cases, modified phosphine reagents can be used that generate water-soluble byproducts. | Simplifies workup to a simple aqueous extraction. | Requires the use of specialized, and often more expensive, phosphine reagents. |
Experimental Protocol: Purification via Silica Gel Plug
-
After the reaction workup, concentrate the crude product under reduced pressure.
-
Dissolve the residue in a minimal amount of a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.
-
Prepare a short column (plug) of silica gel in a fritted funnel.
-
Load the dissolved crude product onto the silica gel plug.
-
Elute the desired, less polar alkene product with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient).
-
The more polar triphenylphosphine oxide will remain adsorbed to the top of the silica gel.[14]
-
Collect the fractions containing the product and concentrate to yield the purified alkene.
Issue 3: Unexpected Product Formation - 1,2-bis(diphenylphosphinoyl)ethane
In the presence of aqueous alkaline conditions, this compound can be converted to bis-1,2-(diphenylphosphinoyl)ethane.[1]
Mechanism of Side Reaction
This side reaction is a consequence of a Michael-type addition of a hydroxide ion to the vinyl group, followed by the attack of the resulting enolate on another molecule of this compound.
Caption: Formation of the dimeric byproduct.
Prevention and Mitigation
-
Anhydrous Conditions: Whenever possible, conduct reactions involving this compound under strictly anhydrous conditions to prevent the formation of this byproduct.
-
Non-Aqueous Bases: Utilize non-aqueous bases like potassium tert-butoxide or sodium hydride instead of aqueous sodium or potassium hydroxide.
-
Temperature Control: Keep the reaction temperature as low as feasible to disfavor this and other side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01029H [pubs.rsc.org]
- 4. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. Workup [chem.rochester.edu]
Technical Support Center: A Guide to Optimizing Horner-Wadsworth-Emmons Reactions
Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and stereoselectivity of this powerful olefination tool. The HWE reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of the HWE reaction and achieve optimal results in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My HWE reaction is resulting in a low yield or no desired product. What are the likely causes and how can I rectify this?
A: Low or nonexistent yields in HWE reactions can often be traced back to several key factors, primarily revolving around the generation and reactivity of the phosphonate carbanion.
Potential Cause 1: Incomplete Deprotonation of the Phosphonate The first step of the HWE reaction is the deprotonation of the phosphonate to form the crucial carbanion intermediate.[4][5][6] If the base used is not strong enough to effectively deprotonate the phosphonate, the reaction will not proceed efficiently. The acidity of the α-proton on the phosphonate is influenced by the nature of the electron-withdrawing group (EWG) attached to it; more powerful EWGs increase the acidity.[4][7]
-
Solution: Select a base with a pKa value significantly higher than that of the phosphonate. For phosphonates stabilized by ester or ketone groups, common and effective bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[7][8][9] For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) may be necessary.[10]
Potential Cause 2: Sub-optimal Reaction Temperature Temperature plays a critical role in the rate of the HWE reaction. While many reactions are initiated at low temperatures (e.g., -78 °C or 0 °C) to control selectivity, the reaction may be too sluggish at these temperatures, especially with less reactive substrates.
-
Solution: After the initial addition of the carbonyl compound at low temperature, consider allowing the reaction to slowly warm to room temperature or even gently heating it.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature profile. It's important to note that temperature can also influence the stereochemical outcome.[12][13]
Potential Cause 3: Steric Hindrance Significant steric bulk on either the phosphonate reagent or the aldehyde/ketone can impede the nucleophilic attack of the carbanion on the carbonyl group, leading to a decreased reaction rate and lower yield.[11]
-
Solution: If steric hindrance is suspected, increasing the reaction time and/or concentration may help to drive the reaction forward.[11] In some cases, redesigning the synthetic route to utilize less sterically encumbered reactants may be the most effective approach.
Potential Cause 4: Side Reactions Several side reactions can compete with the desired HWE pathway, consuming starting materials and reducing the yield. These can include self-condensation of an enolizable aldehyde or ketone, or reactions involving other functional groups present in the substrates that are sensitive to the basic conditions.[10]
-
Solution: To minimize aldehyde self-condensation, add the aldehyde slowly to the pre-formed phosphonate carbanion. If your substrates contain base-sensitive functional groups, consider using protecting groups.[11] Alternatively, milder reaction conditions, such as the Masamune-Roush conditions (LiCl and an amine base like DBU), can be employed for base-sensitive substrates.[5][10][14]
Issue 2: Poor (E)-Stereoselectivity
Q: My HWE reaction is producing a mixture of (E) and (Z) isomers, with a lower than desired proportion of the (E)-alkene. How can I improve the (E)-selectivity?
A: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4][5][8] However, several factors can influence the stereochemical outcome.
Potential Cause 1: Reaction Conditions Favoring the (Z)-Isomer The choice of base and counterion can significantly impact the E/Z ratio. Conditions that promote rapid and irreversible formation of the oxaphosphetane intermediate can lead to a higher proportion of the kinetic (Z)-product.
-
Solution:
-
Cation Choice: The use of lithium (Li⁺) and sodium (Na⁺) bases generally promotes higher (E)-selectivity compared to potassium (K⁺) bases.[4]
-
Temperature: Higher reaction temperatures typically favor the formation of the thermodynamically more stable (E)-alkene by allowing the intermediates to equilibrate.[4][11]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard.[15]
-
Potential Cause 2: Structure of the Phosphonate Reagent The steric and electronic properties of the phosphonate itself can influence stereoselectivity.
-
Solution: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diisopropyl phosphonate) can sometimes enhance (E)-selectivity.[15]
Issue 3: Difficulty in Product Purification
Q: I am struggling to separate my desired alkene product from the phosphate byproduct and other impurities after the reaction. What are the best purification strategies?
A: A key advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, facilitating its removal.[4][15][16]
Standard Workup and Purification:
-
Quenching: After the reaction is complete, it is typically quenched with an aqueous solution, such as saturated ammonium chloride (NH₄Cl).[5][10]
-
Aqueous Extraction: The reaction mixture is then diluted with water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed several times with water and then with brine to remove the phosphate byproduct and any remaining inorganic salts.[11][15]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5][11]
-
Chromatography: The crude product is then typically purified by flash column chromatography on silica gel to separate the desired alkene from any unreacted starting materials or non-polar byproducts.[5]
Troubleshooting Purification: If the phosphate byproduct is not being effectively removed by aqueous extraction (which can sometimes occur with more lipophilic phosphonate esters), repeated extractions with water are recommended. If issues persist, adjusting the pH of the aqueous wash may improve the solubility of the phosphate salt.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the classical Wittig reaction?
A: The HWE reaction offers several significant advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[2][4] This allows them to react efficiently with a broader range of aldehydes and even hindered ketones that are often unreactive in Wittig reactions.[5]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous workup.[4][15][16] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product, frequently requiring tedious chromatography.
-
Stereoselectivity: The HWE reaction typically provides excellent stereoselectivity for the formation of (E)-alkenes.[4][8][15] While the Wittig reaction can be tuned for either (E) or (Z) selectivity, achieving high (E)-selectivity often requires stabilized ylides.
Q2: How can I synthesize the phosphonate ester starting materials for the HWE reaction?
A: The most common method for preparing phosphonate esters is the Michaelis-Arbuzov reaction.[15] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The reaction is typically straightforward and high-yielding, especially when using primary alkyl halides.
Q3: Is it possible to achieve (Z)-selectivity in an HWE-type reaction?
A: Yes, while the standard HWE reaction favors the (E)-isomer, modifications have been developed to achieve high (Z)-selectivity. The most well-known is the Still-Gennari modification .[4][5][6] This method utilizes phosphonates with electron-withdrawing groups on the ester moiety (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures.[5][17] These conditions accelerate the elimination step from the oxaphosphetane intermediate, favoring the formation of the kinetically controlled (Z)-alkene.
Q4: What role does the electron-withdrawing group (EWG) on the phosphonate play?
A: The EWG is crucial for two main reasons:
-
Acidification: It increases the acidity of the α-proton, facilitating its removal by a base to form the phosphonate carbanion.[18]
-
Stabilization and Elimination: The EWG stabilizes the carbanion intermediate. Critically, it is necessary for the final elimination step where the oxaphosphetane collapses to form the alkene and the phosphate byproduct.[4] In the absence of a suitable EWG, the reaction often stalls at the β-hydroxyphosphonate stage.[4]
Data Summary Tables
Table 1: Guide to Base Selection for HWE Reactions
| Base | Typical Solvent | Common Use Case | Notes |
| Sodium Hydride (NaH) | THF, DME | General purpose for stabilized phosphonates. | A good starting point for many HWE reactions.[11][15] |
| Potassium tert-Butoxide (t-BuOK) | THF | Effective for stabilized phosphonates. | Strong, non-nucleophilic base. |
| Lithium Diisopropylamide (LDA) | THF | Strong, non-nucleophilic base. | Useful when other bases are not effective. |
| n-Butyllithium (n-BuLi) | THF | For non-stabilized or weakly stabilized phosphonates. | Very strong base; can lead to side reactions.[10] |
| DBU / LiCl | Acetonitrile | Masamune-Roush conditions for base-sensitive substrates. | Milder conditions, Lewis acid assistance from LiCl.[10][14][15] |
| KHMDS / 18-crown-6 | THF | Still-Gennari modification for (Z)-alkene synthesis. | Promotes kinetic product formation.[5][10] |
Experimental Protocols
Protocol 1: General Procedure for an (E)-Selective HWE Reaction
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[10] Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Diagrams
Diagram 1: HWE Reaction Mechanism
Caption: The four key steps of the Horner-Wadsworth-Emmons reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield HWE reactions.
References
- 1. news-medical.net [news-medical.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Research Portal [iro.uiowa.edu]
- 13. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
Technical Support Center: Purification of Products from Diphenyl(vinyl)phosphine Oxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl(vinyl)phosphine oxide (DPVPO) and its derivatives. DPVPO is a versatile reagent used in a variety of synthetic transformations, including Michael additions and cycloadditions. The resulting products, which incorporate the highly polar diphenylphosphine oxide moiety, frequently present significant purification challenges.
This guide provides field-proven insights and systematic approaches to help you navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot complex separation problems.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of DPVPO reaction products.
Q1: What are the primary impurities I should anticipate in my crude reaction mixture?
A1: Typically, your crude product will be a mixture containing:
-
The Desired Product(s): Compounds containing the diphenylphosphine oxide group.
-
Unreacted this compound: The starting material.
-
Catalyst Residues: If applicable (e.g., bases, Lewis acids).
-
Side-Products: Arising from polymerization of DPVPO or other unintended reaction pathways.
-
Stoichiometric Byproducts: Generated from other reagents used in the reaction.
Q2: Why is purification by standard silica gel chromatography often difficult for these compounds?
A2: The difficulty arises from the inherent chemical nature of the phosphine oxide group. The phosphorus-oxygen bond (P=O) is highly polar. This leads to:
-
Strong Adsorption to Silica: Products strongly adhere to the acidic silanol groups of standard silica gel, which can cause significant tailing (streaking) on TLC plates and poor separation during column chromatography.[1]
-
Co-elution with Polar Impurities: The high polarity of your product often makes it co-elute with other polar materials in the mixture, particularly unreacted DPVPO, which shares the same functional group.[2]
Q3: What initial analyses are essential before attempting a large-scale purification?
A3: Before committing your entire batch to a specific purification method, it is critical to analyze a small aliquot of the crude mixture.
-
Thin-Layer Chromatography (TLC): Use a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the number of components and their relative polarities.
-
³¹P NMR Spectroscopy: This is an invaluable tool. Diphenylphosphine oxide compounds give distinct signals in the ³¹P NMR spectrum. You can quickly identify your product, unreacted DPVPO, and other phosphorus-containing byproducts, and even estimate their relative ratios.
-
¹H NMR Spectroscopy: Provides an overall picture of the crude mixture and helps confirm the presence of your product's key structural features.
Q4: Is recrystallization a viable option for my DPVPO-derived product?
A4: Absolutely. Phosphine oxides are often highly crystalline materials.[2] If your product is a solid, recrystallization should be one of the first methods you explore. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures but poor solubility when cold, while impurities remain in solution.[3] A solubility screen with various common lab solvents is a worthwhile initial experiment.
PART 2: In-Depth Troubleshooting Guide
This section provides solutions to specific, challenging purification scenarios.
Issue 1: My product and unreacted DPVPO are inseparable on silica gel.
This is the most common challenge. The similar polarity of the starting material and the product makes chromatographic separation non-trivial.
Root Cause Analysis: The diphenylphosphine oxide moiety dominates the interaction with the stationary phase for both molecules, resulting in very similar retention factors (Rƒ).
Solution Pathway:
Caption: Decision tree for separating product from DPVPO.
Strategy A: Optimized Column Chromatography
If other methods fail, you can often achieve separation by modifying your chromatographic conditions.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with very close Rƒ values.[1]
-
Change the Solvent System: Standard ethyl acetate/hexane systems may not be sufficient. Consider alternatives that offer different selectivity:
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
Chloroform / Acetonitrile
-
-
Switch the Stationary Phase:
-
Alumina (Neutral): Alumina has different surface properties than silica and can sometimes provide better separation for phosphine oxides.[1]
-
Reverse-Phase (C18) Silica: In this case, the elution order is inverted; non-polar compounds are retained more strongly. This can be highly effective if your product has different hydrophobic characteristics than DPVPO.[1]
-
Strategy B: Selective Precipitation / Crystallization
This approach exploits differences in solubility and is often the most efficient method.
-
Trituration with Non-Polar Solvents: Phosphine oxides generally have poor solubility in non-polar solvents like hexanes, pentane, or cold diethyl ether.[2][4] By suspending your crude mixture in one of these solvents and stirring vigorously, you can often wash away less polar impurities or induce the selective crystallization of either your product or the unreacted DPVPO.
-
Precipitation via Metal Salt Complexation: Triphenylphosphine oxide (TPPO), a close analog of DPVPO, can be selectively precipitated from solutions by forming a complex with metal salts like zinc chloride (ZnCl₂) in ethanol.[5][6] This strategy may be adaptable to remove unreacted DPVPO, provided your target product does not also form an insoluble complex.
Issue 2: My product streaks badly on the TLC plate and column, leading to low recovery and poor purity.
Root Cause Analysis: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, often exacerbated by the acidic nature of silica gel.
Solutions:
-
Add a Polar Modifier to the Eluent: Adding a small amount (0.5-1%) of a polar solvent like methanol or triethylamine to your eluent can help. Triethylamine deactivates the acidic silica sites, while methanol competes for binding sites, improving the peak shape.
-
Use a Silica Plug: For removing highly polar impurities or baseline material, a short, wide column (a "plug") of silica is very effective. The product is rapidly eluted with a relatively polar solvent, while the strongly-adsorbed impurities remain at the top of the plug.[4][7] This is more of a filtration technique than a fine separation.
Issue 3: I have successfully isolated my product, but ³¹P NMR shows a minor, unknown phosphorus-containing impurity.
Root Cause Analysis: This could be a diastereomer of your product or a rearranged side-product. Such closely related structures are often impossible to separate by standard chromatography or crystallization.
Solution:
-
Preparative HPLC: For high-value materials, such as in a drug development context, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for separating closely related compounds and achieving >99% purity. Both normal-phase and reverse-phase columns can be employed.
PART 3: Key Experimental Protocols
Protocol 1: Purification via Silica Plug Filtration
This method is ideal for a quick clean-up to remove highly polar baseline impurities or unreacted starting materials that are significantly more polar than your product.
-
Preparation: Place a cotton or glass wool plug in a sintered glass funnel or a standard chromatography column. Add a layer of sand (approx. 1 cm).
-
Packing: Fill the funnel or column about halfway with silica gel. Gently tap the side to ensure even packing. Add another layer of sand on top.
-
Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the prepared silica plug.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) to wash through very non-polar impurities. Gradually increase the eluent polarity to wash your desired product through the plug. The highly polar impurities should remain adsorbed at the top.[4][8]
-
Collection: Collect fractions and analyze by TLC to isolate your pure product.
Protocol 2: Selective Precipitation with ZnCl₂ (for DPVPO removal)
This protocol is adapted from methods used to remove the analogous triphenylphosphine oxide (TPPO).[6] Note: This method should be tested on a small scale first, as the product of interest may also precipitate.
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolution: Dissolve the crude residue in ethanol.
-
Precipitation: At room temperature, add 1.5-2.0 equivalents of solid anhydrous zinc chloride (relative to the estimated amount of unreacted DPVPO).
-
Stirring: Stir the resulting slurry for 2-3 hours at room temperature. A white precipitate of the DPVPO-ZnCl₂ complex should form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble complex.
-
Work-up: The filtrate, containing your product, can then be concentrated and subjected to further purification if necessary.
PART 4: Data Summary & Visualization
Table 1: Comparison of Purification Techniques for Phosphine Oxides
| Technique | Pros | Cons | Best For... |
| Column Chromatography | High resolving power for different compounds. | Can be slow; potential for product degradation on silica; solvent intensive. | Separating mixtures where components have a clear polarity difference (ΔRƒ > 0.1). |
| Recrystallization | Potentially high purity in one step; scalable. | Product must be a solid; requires finding a suitable solvent; can have yield losses. | Purifying the main solid product from soluble impurities.[3] |
| Trituration | Fast and simple; uses minimal solvent. | Generally provides only moderate purification. | A quick first-pass purification to remove minor impurities from a solid product.[2] |
| Metal Salt Precipitation | Highly selective for the phosphine oxide. | Requires an additional reagent; product may also precipitate. | Removing unreacted phosphine oxide starting material from a product that does not complex with the metal salt.[5][6] |
| Preparative HPLC | Highest possible resolution and purity. | Expensive; low throughput; requires specialized equipment. | Final purification of high-value compounds or separation of very similar structures like diastereomers. |
Purification Workflow
Caption: A typical workflow for the purification of DPVPO-derived products.
References
Troubleshooting low reactivity of Diphenyl(vinyl)phosphine oxide
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with Diphenyl(vinyl)phosphine oxide (DPVPO). As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework of chemical logic to diagnose and resolve common reactivity challenges. DPVPO is a versatile building block, notable for its role as a Michael acceptor, a dienophile in cycloaddition reactions, and a monomer in polymerization. Its unique electronic properties, stemming from the powerful electron-withdrawing diphenylphosphine oxide group, are key to its utility but also the source of frequent experimental hurdles. This guide is structured to address these issues head-on, providing not just solutions, but the reasoning behind them.
The phosphine oxide moiety is increasingly recognized in medicinal chemistry for its ability to act as a strong hydrogen-bond acceptor, enhance aqueous solubility, and improve metabolic stability.[1][2] The successful incorporation of a phosphine oxide in the FDA-approved drug Brigatinib underscores the importance of mastering the chemistry of precursors like DPVPO.[1][3]
Troubleshooting Guide: Common Reactivity Issues
This section addresses the most common problems encountered during reactions with DPVPO in a direct question-and-answer format.
Question 1: My Michael addition to DPVPO is sluggish or failing completely. What are the primary causes and how can I improve my yield?
This is the most frequently encountered issue. The vinyl group of DPVPO is an effective Michael acceptor, but its reactivity is significantly lower than that of vinyl sulfones or even some acrylates.[4] This reduced reactivity stems from the electronic nature of the phosphine oxide group. Successful conjugate additions require careful optimization of the nucleophile, base, and solvent.
Root Cause Analysis & Solutions
-
Cause A: Insufficient Nucleophilicity or Base Strength The electrophilicity of the β-carbon in DPVPO is moderate. Weak nucleophiles or incomplete deprotonation of the pro-nucleophile will result in slow or no reaction.
-
Expert Insight: The reaction requires the formation of a sufficiently "soft" and reactive nucleophile to attack the "soft" β-carbon of the vinyl group. The choice of base is critical not just for deprotonation but also for avoiding side reactions.
-
Solution: Employ a strong, non-nucleophilic base to ensure complete and rapid generation of the active nucleophile. For PH- and NH-nucleophiles, a combination of potassium hydroxide in a polar aprotic solvent like DMSO has proven effective.[5] For carbon nucleophiles like malonates, a sodium alkoxide catalyst in the corresponding alcohol is a standard approach.[6]
-
-
Cause B: Inappropriate Solvent Choice The solvent plays a crucial role in stabilizing the charged intermediates formed during the Michael addition.
-
Expert Insight: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
-
Solution: Switch to high-polarity aprotic solvents.
-
| Solvent | Dielectric Constant (ε) | Typical Performance | Rationale |
| DMSO | 47 | Excellent | High polarity stabilizes charged intermediates.[5] |
| DMF | 37 | Good | Effective alternative to DMSO. |
| Ethanol | 25 | Moderate | Suitable for alkoxide-catalyzed reactions.[6] |
| THF | 7.5 | Poor to Moderate | Lower polarity may not sufficiently stabilize intermediates, leading to slower rates. |
| Toluene | 2.4 | Poor | Non-polar; generally unsuitable for ionic Michael additions. |
| DCM | 9.1 | Poor | Generally not a good solvent for this class of reaction.[7] |
-
Cause C: Steric Hindrance The bulky diphenyl groups on the phosphorus atom can sterically hinder the approach of a bulky nucleophile to the vinyl group.
-
Solution: If you suspect steric hindrance is an issue, gently heating the reaction (e.g., to 50-60 °C) can provide the necessary activation energy. Monitor the reaction closely for potential side products or decomposition.
-
Troubleshooting Workflow: Michael Addition
Caption: Troubleshooting decision tree for a failing Michael addition.
Question 2: My [4+2] cycloaddition (Diels-Alder) reaction with DPVPO has low yield. How can it be improved?
DPVPO serves as a good dienophile due to its electron-deficient double bond, making it suitable for reactions with electron-rich dienes.[8] However, achieving high yields can be challenging without optimizing conditions.
-
Expert Insight: The reaction is governed by frontier molecular orbital (FMO) theory. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (DPVPO) leads to a faster reaction.
-
Solutions:
-
Diene Selection: Use dienes bearing electron-donating groups (EDGs) such as alkoxy or alkyl groups to raise the diene's HOMO energy.
-
Lewis Acid Catalysis: Employ a Lewis acid (e.g., AlCl₃, Et₂AlCl) to coordinate to the phosphine oxide oxygen. This coordination further lowers the LUMO energy of the DPVPO vinyl group, accelerating the reaction and often allowing for lower reaction temperatures.
-
Thermal Conditions: If a Lewis acid is not viable, carefully controlled heating is the alternative. Use the lowest temperature that provides a reasonable reaction rate to minimize potential side reactions like polymerization.
-
Question 3: I am struggling to purify my final product from phosphine oxide byproducts.
This is a classic problem in phosphorus chemistry. DPVPO and its saturated analogue, ethyldiphenylphosphine oxide, are highly polar, crystalline solids that can be difficult to separate from polar products via standard silica gel chromatography.
-
Expert Insight: Exploiting differences in solubility is often more effective than chromatography for removing phosphine oxide byproducts. This strategy is widely used for removing the common byproduct triphenylphosphine oxide (TPPO).[9][10]
-
Solutions:
-
Precipitation/Crystallization: After the reaction, concentrate the crude mixture. Add a large volume of a non-polar solvent or solvent mixture in which your product is soluble but the phosphine oxide is not. Good options include diethyl ether, pentane/ether mixtures, or toluene/hexane.[9][11] The phosphine oxide will often precipitate and can be removed by filtration.
-
Metal Salt Complexation: Phosphine oxides are excellent ligands for various metal salts. By adding a specific metal salt, you can form an insoluble complex that precipitates from solution.
-
Protocol: Dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol, DCM, or toluene). Add 1.5-2.0 equivalents of anhydrous zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) relative to the phosphine oxide.[10][12] Stir for 1-2 hours at room temperature. The insoluble metal-phosphine oxide complex can be filtered off.
-
-
Modified Chromatography: If chromatography is necessary, use a less polar eluent system if your product allows. Sometimes, adding a small amount of a competitive polar solvent like methanol can help displace the highly polar phosphine oxide from the silica.
-
Frequently Asked Questions (FAQs)
-
Q: What are the fundamental properties of DPVPO?
-
A: DPVPO is a colorless or pale yellow crystalline solid. It is soluble in polar organic solvents like DMSO and DMF, moderately soluble in alcohols and ethers, and nearly insoluble in water and non-polar solvents like hexanes.[13]
-
-
Q: How does the reactivity of DPVPO compare to other common Michael acceptors?
-
A: The reactivity of the vinyl group is significantly influenced by the strong electron-withdrawing and resonance-stabilizing nature of the P=O bond. However, its ability to act as a Michael acceptor is considered weaker than that of vinyl sulfones, and the reaction rate can be extremely slow in comparison.[4] This necessitates more forcing conditions (stronger bases, more polar solvents) than might be used for more activated olefins.
-
-
Q: What is the role of the phosphine oxide group in drug design?
-
A: The phosphine oxide group is a non-classical bioisostere for functionalities like amides or sulfonamides. It is highly polar and acts as a potent hydrogen bond acceptor.[1][14] Incorporating it into a molecule can dramatically increase aqueous solubility and often improves metabolic stability, which are highly desirable properties in drug candidates.[1][2]
-
-
Q: How should I store and handle DPVPO?
-
A: DPVPO is a chemically stable solid. It should be stored in a tightly sealed container in a cool, dry place. While it has low toxicity, it can be an irritant to the eyes and skin, so standard personal protective equipment (gloves, safety glasses) should always be worn during handling.[13]
-
Experimental Protocol: General Procedure for Michael Addition of an NH-Nucleophile to DPVPO
This protocol is a starting point based on methodologies for related additions.[5]
-
Reagent Preparation: Ensure DPVPO is pure and dry. Use anhydrous DMSO. The amine nucleophile should be used as received if high purity, or distilled if necessary.
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add powdered potassium hydroxide (1.2 equivalents).
-
Reaction Setup: Add anhydrous DMSO to the flask to create a slurry. Add the amine nucleophile (1.0 equivalent) and stir the mixture for 15-20 minutes at room temperature to allow for deprotonation.
-
Addition of DPVPO: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring reaction mixture. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish after several hours, it can be gently heated to 50-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Follow the purification guidelines mentioned in Question 3 of the Troubleshooting Guide to remove any unreacted DPVPO or byproducts.
Caption: Mechanism of Michael addition to DPVPO.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound [chembk.com]
- 14. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Stereoselectivity in Reactions with Diphenyl(vinyl)phosphine Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl(vinyl)phosphine oxide. This guide is designed to provide expert insights and practical troubleshooting advice for controlling stereoselectivity in your reactions. The powerful phosphoryl group in this compound significantly influences the reactivity of the vinyl moiety, making it a valuable reagent in organic synthesis. However, achieving high levels of stereocontrol can be challenging. This resource addresses common issues and offers solutions grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Common Stereoselectivity Issues
This section is structured to help you diagnose and resolve specific problems encountered during your experiments.
Q1: My Michael addition to this compound is resulting in a low diastereomeric ratio. What factors should I investigate?
A1: Low diastereoselectivity in Michael additions is a frequent challenge. The outcome is a delicate interplay of steric and electronic factors. Here are the key parameters to investigate and optimize:
1. Solvent Choice: The polarity of the solvent can dramatically influence the transition state geometry.
-
Explanation: Less polar solvents often favor more organized, compact transition states, which can enhance facial selectivity. In contrast, polar solvents can solvate charged intermediates and transition states to a greater extent, potentially reducing the energy difference between diastereomeric pathways.
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Ensure all solvents are anhydrous, as water can interfere with the reaction and catalyst activity.[1]
-
2. Reaction Temperature: Temperature plays a critical role in selectivity.
-
Explanation: Lowering the reaction temperature generally increases selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a more significant impact on the product ratio at lower temperatures.
-
Troubleshooting Steps:
-
Perform the reaction at 0 °C, -20 °C, and -78 °C.
-
Monitor reaction times, as lower temperatures will decrease the reaction rate.
-
3. Nature of the Nucleophile and Base: The steric bulk and nucleophilicity of the Michael donor, as well as the choice of base, are crucial.
-
Explanation: Sterically demanding nucleophiles can exhibit higher facial selectivity. The choice of base can influence the aggregation state and reactivity of the nucleophile.[2]
-
Troubleshooting Steps:
-
If possible, modify the steric bulk of the nucleophile.
-
Screen different bases (e.g., DBU, triethylamine, potassium tert-butoxide) to find the optimal balance between reactivity and selectivity.
-
4. Lewis Acid Additives: The addition of a Lewis acid can enhance stereocontrol.
-
Explanation: Lewis acids can coordinate to the phosphoryl oxygen, increasing the electrophilicity of the vinyl group and potentially locking the conformation of the substrate, which can lead to a more ordered transition state.
-
Troubleshooting Steps:
-
Screen various Lewis acids (e.g., MgBr₂, ZnCl₂, Sc(OTf)₃) at sub-stoichiometric amounts.
-
Optimize the stoichiometry of the Lewis acid.
-
Q2: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my product is poor. How can I improve it?
A2: Achieving high enantioselectivity requires careful selection of chiral catalysts or auxiliaries and optimization of reaction conditions.
1. Catalyst and Ligand Selection: The choice of the chiral catalyst is paramount.
-
Explanation: For catalytic asymmetric reactions, the ligand's structure dictates the chiral environment around the metal center, which in turn controls the facial selectivity of the attack on the prochiral this compound.
-
Troubleshooting Steps:
-
Screen a library of chiral ligands with different steric and electronic properties.
-
Consider using bifunctional catalysts that can activate both the nucleophile and the electrophile. For instance, hydrogen bond-enhanced halogen bond catalysis has been shown to be effective in Michael additions to vinyl phosphonates.[3][4][5]
-
2. Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the phosphine oxide can direct the stereochemical outcome.
-
Explanation: Chiral auxiliaries create a diastereomeric intermediate, and the steric hindrance of the auxiliary blocks one face of the double bond, leading to a selective reaction on the other face.
-
Troubleshooting Steps:
-
If your synthetic route allows, consider introducing a chiral auxiliary.
-
The choice of auxiliary and its point of attachment are critical for effective stereocontrol.
-
3. Solvent and Temperature Optimization: As with diastereoselectivity, these parameters are crucial for enantioselectivity.
-
Explanation: The solvent can influence the conformation of the catalyst-substrate complex. Lower temperatures are generally beneficial for improving enantiomeric excess. A fascinating example of solvent influence is the solvent-dependent stereoinversion observed in Mn(I)-catalyzed enantioselective hydrophosphination of vinyl sulfones, where different solvents led to opposite enantiomers with the same catalyst.[6]
-
Troubleshooting Steps:
-
Systematically screen a range of solvents.
-
Perform the reaction at reduced temperatures.
-
Q3: My Diels-Alder reaction with this compound is not stereoselective. What can I do?
A3: The stereochemical outcome of Diels-Alder reactions is governed by the endo/exo selectivity and the diastereofacial selectivity.
1. Endo/Exo Selectivity: This is primarily controlled by secondary orbital interactions and steric effects.
-
Explanation: The "endo rule" often predicts the major diastereomer due to favorable secondary orbital interactions. However, steric repulsion can favor the exo product. The bulky diphenylphosphinoyl group can influence this balance.
-
Troubleshooting Steps:
-
Lewis acid catalysis can enhance endo selectivity by stabilizing the endo transition state.
-
Varying the reaction temperature can also influence the endo/exo ratio.
-
2. Diastereofacial Selectivity: When using a chiral dienophile or diene, controlling which face of the other component reacts is key.
-
Explanation: The stereochemistry of the final product is determined by the approach of the diene to the two faces of the this compound double bond.
-
Troubleshooting Steps:
-
The use of a chiral Lewis acid can effectively block one face of the dienophile.
-
Palladium complexes with chiral auxiliaries have been successfully used to promote asymmetric [4+2] Diels-Alder reactions.[7]
-
Frequently Asked Questions (FAQs)
Q: Why is the phosphoryl group so influential on the stereoselectivity of reactions involving this compound?
A: The phosphoryl group (P=O) is a powerful electron-withdrawing group and a strong hydrogen bond acceptor. This has several consequences:
-
Electronic Effects: It polarizes the C=C double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack (Michael addition).
-
Steric Effects: The bulky diphenylphosphinoyl group can direct incoming reagents to the less hindered face of the double bond.
-
Coordinating Ability: The oxygen atom of the phosphoryl group can coordinate to Lewis acids or metal catalysts, which can create a rigid and well-defined transition state, thereby enhancing stereoselectivity.[8]
Q: Can the P-stereogenic center in a modified this compound influence the stereochemical outcome of a reaction at the vinyl group?
A: Absolutely. If the phosphorus atom is a stereocenter, it can exert significant influence on the facial selectivity of reactions at the vinyl group. This is a form of substrate-controlled diastereoselection. The chiral environment created by the substituents on the phosphorus atom can favor the approach of a reagent from one face of the double bond over the other.
Q: Are there methods to synthesize chiral vinylphosphine oxides directly?
A: Yes, practical syntheses of optically pure alkylphenylvinylphosphine oxides have been developed. One successful method involves the nucleophilic displacement at a chiral phosphinic chloride with a vinyl Grignard reagent.[9] This approach allows for the creation of P-stereogenic vinylphosphine oxides that can serve as valuable precursors for chiral ligands.
Q: How does the geometry (E/Z) of a substituted vinylphosphine oxide affect stereoselectivity?
A: The E/Z geometry of a substituted vinylphosphine oxide can have a profound impact on stereoselectivity, particularly in reactions like the Diels-Alder cycloaddition. The different spatial arrangement of substituents in the E and Z isomers can lead to different steric interactions in the transition state, favoring the formation of different diastereomers.[7]
Experimental Protocols
Protocol 1: General Procedure for Screening Lewis Acids in a Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the chosen anhydrous solvent (to make a 0.1 M solution).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid (0.1-1.0 equiv) and stir for 15-30 minutes.
-
In a separate flask, prepare a solution of the nucleophile (1.1 equiv) and a non-nucleophilic base (1.2 equiv) in the same anhydrous solvent.
-
Add the nucleophile/base solution dropwise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or ³¹P NMR spectroscopy.
Data Presentation
Table 1: Effect of Solvent and Temperature on Diastereoselectivity in a Model Michael Addition
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | Toluene | 25 | 2:1 |
| 2 | Toluene | 0 | 5:1 |
| 3 | Toluene | -78 | 10:1 |
| 4 | THF | 25 | 1.5:1 |
| 5 | THF | -78 | 4:1 |
| 6 | CH₂Cl₂ | 25 | 3:1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Workflow for optimizing diastereoselectivity.
Diagram 2: Role of a Chiral Catalyst in Asymmetric Michael Addition
Caption: Catalytic cycle for asymmetric Michael addition.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselectivity of Michael Addition of P(X)-H-Type Nucleophiles to Cyclohexen-1-ylphosphine Oxide: The Case of Base-Selective Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Diphenyl(vinyl)phosphine Oxide Reactions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl(vinyl)phosphine oxide (DPVPO). This guide is designed to provide you with in-depth, field-proven insights into the nuances of DPVPO reactions, focusing on the critical role of bases and solvents. Our goal is to empower you to troubleshoot common experimental hurdles and optimize your synthetic strategies.
Conceptual Overview: The "Why" Behind Experimental Choices
This compound is a versatile reagent, primarily utilized as a Michael acceptor and a precursor in Horner-Wittig type reactions. The electron-withdrawing nature of the diphenylphosphinoyl group activates the vinyl moiety, making it susceptible to nucleophilic attack. However, harnessing this reactivity effectively requires a careful selection of reaction parameters, with the choice of base and solvent being paramount.
The interplay between the base and solvent dictates the nucleophilicity of your chosen reagent, the stability of intermediates, and ultimately, the yield and selectivity of your reaction. A strong, non-nucleophilic base in an aprotic solvent will favor the deprotonation of a pronucleophile for a Michael addition, while the conditions for a successful Horner-Wittig reaction will depend on the generation and stability of the phosphine oxide carbanion. Understanding these fundamental principles is the first step towards mastering DPVPO chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, presented in a practical question-and-answer format.
Michael Additions
Question 1: My Michael addition to DPVPO is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
A sluggish Michael addition is a common issue and can often be traced back to insufficient activation of the nucleophile or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Base Strength and Type: The pKa of your nucleophile is a key consideration. For soft nucleophiles like thiols or amines, a milder base such as a tertiary amine (e.g., triethylamine, DIPEA) in an aprotic solvent may be sufficient. However, for less acidic pronucleophiles (e.g., some carbon nucleophiles), a stronger base is necessary to generate a sufficient concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Increase Base Strength: If using an amine base, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Utilize Alkali Metal Bases: For very weak pronucleophiles, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) are often effective. For organometallic nucleophiles, reagents like organolithiums or Grignard reagents are used directly.
-
Consider Catalytic vs. Stoichiometric Base: In some cases, a catalytic amount of a strong base is sufficient to promote the reaction. However, if your substrate or nucleophile can be deprotonated by the product, a stoichiometric amount of base may be required.
-
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Troubleshooting Steps:
-
Switch to a More Polar Aprotic Solvent: Solvents like DMSO or DMF can accelerate the reaction by better solvating the charged intermediates. For instance, the addition of various nucleophiles to a DPVPO equivalent has been successfully carried out in DMSO with KOH as the base.[1]
-
Ensure Anhydrous Conditions: Protic impurities (like water or alcohols) can quench the anionic nucleophile, halting the reaction. Ensure your solvents and reagents are rigorously dried, especially when using strong bases.
-
-
-
Temperature: While many Michael additions proceed at room temperature, some may require heating to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Gentle Heating: Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or NMR.
-
-
Question 2: I am observing the formation of multiple products in my Michael addition. How can I improve the selectivity?
Answer:
Side product formation often arises from competing reaction pathways or subsequent reactions of the desired product.
-
1,2- vs. 1,4-Addition: While Michael additions are typically 1,4-additions, stronger, harder nucleophiles might lead to competing 1,2-addition to the phosphinoyl group, although this is less common for DPVPO.
-
Troubleshooting Steps:
-
Use Softer Nucleophiles: If possible, modify your nucleophile to be "softer" according to Hard-Soft Acid-Base (HSAB) theory.
-
Employ Copper Catalysis: For organometallic nucleophiles, the addition of a copper(I) salt (e.g., CuI) can promote exclusive 1,4-addition.
-
-
-
Polymerization: The vinyl group of DPVPO can undergo anionic polymerization, especially in the presence of strong bases and at higher concentrations.[2]
-
Troubleshooting Steps:
-
Slow Addition: Add the base or the nucleophile slowly to the reaction mixture at a low temperature to maintain a low concentration of the reactive species.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor polymerization.
-
-
Horner-Wittig and Related Reactions
Question 3: My Horner-Wittig reaction using a DPVPO-derived phosphine oxide is giving a poor E/Z ratio of the resulting alkene. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of the Horner-Wittig reaction is highly dependent on the reaction conditions, particularly the base and solvent, which influence the formation and stability of the intermediate diastereomeric adducts.[3][4]
-
Base and Counterion Effects: The nature of the cation associated with the base can significantly impact the stereoselectivity.
-
Troubleshooting Steps:
-
Lithium vs. Sodium/Potassium Bases: Lithium bases (e.g., n-BuLi, LDA) often favor the formation of Z-alkenes, especially with non-stabilized ylides in aprotic solvents like THF. This is attributed to the formation of a kinetically favored cis-oxaphosphetane intermediate. Sodium or potassium bases (e.g., NaH, KHMDS) tend to favor the thermodynamically more stable trans-oxaphosphetane, leading to the E-alkene.
-
Salt-Free Conditions: The presence of lithium salts can sometimes disrupt the desired stereoselectivity. "Salt-free" ylides, prepared by filtration of the phosphonium salt and base mixture, can enhance Z-selectivity.
-
-
-
Solvent Polarity: The solvent influences the equilibration of the intermediate betaines or the reversibility of oxaphosphetane formation.
-
Troubleshooting Steps:
-
Aprotic Solvents for Z-Selectivity: Non-polar, aprotic solvents like THF or toluene generally favor the formation of Z-alkenes with non-stabilized ylides.
-
Protic Solvents for E-Selectivity: The addition of protic solvents (e.g., methanol) can promote the equilibration of intermediates, leading to the thermodynamically more stable E-alkene.
-
-
-
Temperature: Temperature affects the kinetic versus thermodynamic control of the reaction.
-
Troubleshooting Steps:
-
Low Temperatures for Kinetic Control: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetically formed intermediate, often leading to higher Z-selectivity.
-
Higher Temperatures for Thermodynamic Control: Allowing the reaction to warm to room temperature or gentle heating can facilitate equilibration and favor the formation of the E-alkene.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions involving DPVPO?
A1: Tetrahydrofuran (THF) is a good starting point for many DPVPO reactions. It is a polar aprotic solvent that can solvate many reactants and intermediates. For reactions requiring higher polarity, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial, though they can be more challenging to remove during workup. Always ensure your solvent is anhydrous, especially when using strong bases.
Q2: How do I remove the phosphine oxide byproduct from my reaction mixture?
A2: The diphenylphosphinoyl group in your product will be polar, similar to triphenylphosphine oxide (TPPO), a common byproduct in Wittig reactions. Standard purification techniques can be effective:
-
Column Chromatography: This is the most common method. The polarity of the phosphine oxide-containing product will dictate the choice of eluent.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Precipitation: In some cases, the phosphine oxide byproduct can be precipitated by adding a non-polar solvent like hexane or diethyl ether to a concentrated solution of the crude product in a more polar solvent.
Q3: Can I use amine bases like triethylamine for deprotonating phosphonium salts in Horner-Wittig reactions?
A3: Generally, tertiary amines are not strong enough to deprotonate the α-protons of the phosphonium salts used in Horner-Wittig reactions. Stronger bases such as organolithium reagents (n-BuLi, sec-BuLi), alkali metal hydrides (NaH, KH), or alkali metal amides (LDA, KHMDS) are typically required.
Q4: My DPVPO starting material appears to have polymerized on storage. How can I prevent this?
A4: this compound can be susceptible to polymerization, especially if exposed to light, heat, or radical initiators. It is best stored in a cool, dark place under an inert atmosphere. If you suspect polymerization, you can attempt to purify it by recrystallization before use.
Data and Protocols
Table 1: General Guide to Base and Solvent Selection for DPVPO Reactions
| Reaction Type | Desired Outcome | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Michael Addition | High Yield | t-BuOK, NaH, KOH, DBU | THF, DMF, DMSO | Ensure anhydrous conditions. Base strength should match the pKa of the pronucleophile. |
| High Selectivity | Milder bases (Et₃N, DIPEA) for reactive nucleophiles | Aprotic solvents | Slower, more controlled addition can prevent side reactions. | |
| Horner-Wittig | Z-Alkene | n-BuLi, LDA, KHMDS (salt-free) | THF, Toluene | Low temperature (-78 °C) is crucial for kinetic control. |
| E-Alkene | NaH, NaOMe, t-BuOK | DMF, Protic co-solvents (e.g., MeOH) | Higher temperatures can favor thermodynamic product. |
Experimental Protocol: Michael Addition of a Thiol to DPVPO
This protocol describes a general procedure for the base-catalyzed Michael addition of a thiol to this compound.
Materials:
-
This compound (DPVPO)
-
Thiol of choice
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar), add the thiol (1.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms
Diagram 1: Generalized Michael Addition to DPVPO
Caption: Workflow for a base-catalyzed Michael addition to DPVPO.
Diagram 2: Horner-Wittig Reaction Stereoselectivity Pathway
Caption: Factors influencing E/Z selectivity in Horner-Wittig reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Diphenyl(vinyl)phosphine Oxide Reaction Work-up
Welcome to the Technical Support Center for Diphenyl(vinyl)phosphine Oxide reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile reagent.
Introduction to this compound and its Work-up Challenges
This compound is a valuable building block in organic synthesis, notably utilized in Michael additions, cycloadditions, and as a precursor to various ligands and functionalized phosphine oxides.[1] While its reactivity is a significant asset, the work-up and purification of reactions involving this compound can present several challenges. Its polarity, crystalline nature, and potential for side reactions necessitate carefully designed work-up protocols. This guide provides a structured approach to navigate these challenges, ensuring high purity and yield of your desired products.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: What are the key physical properties of this compound that influence its work-up?
This compound is a white to pale yellow crystalline solid.[2] Its solubility is a critical factor in designing effective work-up and purification strategies. It is generally soluble in chlorinated solvents (like dichloromethane and chloroform), and polar aprotic solvents (like THF), sparingly soluble in ethers and alcohols, and practically insoluble in water and non-polar solvents like hexanes.[2]
Table 1: Solubility Profile of this compound
| Solvent Class | Examples | Solubility | Implications for Work-up |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good for extraction, but co-dissolves polar impurities. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | THF is a common reaction solvent; ether can be used for extraction. |
| Alcohols | Methanol, Ethanol | Slight | Can be used for crystallization/precipitation. |
| Aromatic | Benzene, Toluene | High | Useful for recrystallization. |
| Non-polar Alkanes | Hexanes, Pentane | Very Low | Excellent for precipitating the product from less polar solutions. |
| Water | - | Insoluble | Essential for aqueous washes to remove inorganic salts. |
Q2: What are the common synthetic routes to this compound and their typical byproducts?
Understanding the synthetic route is crucial for anticipating potential impurities. Two common methods for its preparation are:
-
Dehydrohalogenation of 2-chloroethyldiphenylphosphine oxide: This method involves treating 2-chloroethyldiphenylphosphine oxide with a base. Common byproducts can include unreacted starting material and over-elimination or side reaction products.
-
Reaction of diphenylphosphinic chloride with a vinyl Grignard reagent: This route can introduce magnesium salts as byproducts, which must be removed during the aqueous work-up. Excess Grignard reagent will be quenched to ethane.
Q3: How can I monitor the progress of my reaction involving this compound?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3][4] this compound is UV active, allowing for easy visualization on TLC plates with a UV indicator. A typical eluent system for TLC analysis would be a mixture of ethyl acetate and hexanes, with the polarity adjusted based on the other components in the reaction mixture.
Troubleshooting Guide: Navigating Common Work-up Issues
This section provides a problem-and-solution framework for specific issues that may arise during the work-up of your this compound reaction.
Issue 1: Persistent Emulsion During Aqueous Extraction
Symptom: The organic and aqueous layers fail to separate cleanly, forming a stable emulsion. This is a frequent issue when working with phosphorus-containing compounds due to their surfactant-like properties.
Causality: Emulsions are often caused by the presence of amphiphilic molecules, such as partially soluble phosphonium salts or other charged byproducts, which stabilize the interface between the organic and aqueous phases.
Solutions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. The fine particles of the filter aid can help to break up the emulsion.
-
Solvent Modification:
-
Add more of the organic extraction solvent to decrease the concentration of the emulsifying agent.
-
If the reaction solvent is partially water-miscible (e.g., THF), it is advisable to remove it under reduced pressure before the aqueous work-up.
-
Issue 2: Difficulty in Product Crystallization
Symptom: The product oils out or fails to crystallize from the chosen solvent system.
Causality: This can be due to the presence of impurities that inhibit crystal lattice formation, the selection of an inappropriate crystallization solvent, or supersaturation issues.
Solutions:
-
Solvent Selection:
-
For recrystallization, a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below is ideal. A mixture of a good solvent (e.g., benzene, acetone) and a poor solvent (e.g., hexanes) can be effective.[5]
-
The patent literature describes recrystallization from acetone or benzene.[5]
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
-
Address "Oiling Out": If the product separates as an oil, it may be melting in the hot solvent. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Issue 3: Co-elution of Product with Polar Byproducts During Column Chromatography
Symptom: this compound co-elutes with other polar impurities, such as unreacted starting materials or phosphinic acid byproducts, during silica gel chromatography.
Causality: The polar P=O bond in this compound leads to strong interactions with the silica gel, resulting in retention times that can be similar to other polar compounds.
Solutions:
-
Optimize Eluent System: A gradient elution is often more effective than an isocratic one. Start with a less polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar byproducts.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), which can have different selectivity for phosphine oxides.
-
Precipitation of Impurities: For certain phosphine oxide byproducts, precipitation with metal salts can be an effective pre-purification step. For instance, triphenylphosphine oxide can be precipitated from polar solvents by the addition of zinc chloride.[6][7] While this method is specific to triphenylphosphine oxide, similar strategies could be explored for other polar phosphine oxide impurities.
Experimental Protocols
Here are detailed, step-by-step methodologies for the work-up and purification of this compound.
Protocol 1: General Aqueous Work-up
This protocol is a standard procedure for quenching a reaction and performing an initial extraction.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive organometallic species. For reactions involving acidic or basic conditions, a dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃) wash may be more appropriate.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
-
Washing:
-
Combine the organic layers and wash sequentially with water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining high-purity crystalline this compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. A mixture of benzene and hexanes is a good starting point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the "good" solvent of a pair).
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.
Visualization of Workflows
Diagram 1: General Work-up Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Organophosphorus Reagents: Diphenyl(vinyl)phosphine Oxide vs. Horner-Wadsworth-Emmons Reagents
In the landscape of modern organic synthesis, organophosphorus compounds are indispensable tools for constructing complex molecular architectures. While the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate-stabilized carbanions, is a cornerstone for alkene synthesis, other reagents like diphenyl(vinyl)phosphine oxide (DPVPO) offer a distinct yet equally powerful reactivity profile. This guide provides an in-depth comparison of the synthetic roles, mechanisms, and applications of DPVPO and traditional phosphonate reagents, designed for researchers, scientists, and professionals in drug development seeking to leverage the full potential of organophosphorus chemistry.
The Fundamental Dichotomy: Electrophiles vs. Nucleophile Precursors
At the heart of this comparison lies a fundamental difference in reactivity. Traditional phosphonate reagents used in the Horner-Wadsworth-Emmons reaction are precursors to nucleophiles . In contrast, this compound is a potent electrophile , specifically a Michael acceptor. This distinction governs their entirely different applications in synthesis.
-
Horner-Wadsworth-Emmons (HWE) Reagents : These are typically phosphonate esters, such as triethyl phosphonoacetate or diethyl (bromomethyl)phosphonate. Upon deprotonation with a base, they form highly reactive, phosphorus-stabilized carbanions (ylides). These nucleophiles then attack carbonyl compounds (aldehydes and ketones) to form carbon-carbon double bonds, a transformation known as olefination.[1][2][3]
-
This compound (DPVPO) : In DPVPO, the vinyl group is electron-deficient due to the strong electron-withdrawing effect of the phosphine oxide moiety (P=O). This polarization makes the β-carbon of the vinyl group highly susceptible to attack by nucleophiles in a conjugate or Michael addition reaction.[4][5][6]
The following diagram illustrates this divergent utility, showcasing how these two classes of reagents enable fundamentally different synthetic strategies.
Caption: Divergent synthetic pathways of HWE reagents and DPVPO.
The Horner-Wadsworth-Emmons Reaction: The Gold Standard for (E)-Alkenes
The HWE reaction is a refined version of the Wittig reaction, offering significant practical advantages that have made it a staple in organic synthesis.[7][8]
Mechanism and Key Advantages
The reaction proceeds via the nucleophilic addition of a phosphonate carbanion to a carbonyl, forming an intermediate that eliminates a phosphate salt to yield an alkene.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Core Strengths of the HWE Reaction:
-
Simplified Purification: The primary byproduct is a water-soluble phosphate ester salt, which can be easily removed through a simple aqueous workup. This is a major advantage over the classic Wittig reaction, which produces triphenylphosphine oxide, a non-polar byproduct that often requires challenging chromatographic separation.[7][9]
-
Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic and reactive than their phosphonium ylide counterparts in the Wittig reaction. This allows them to react efficiently even with sterically hindered ketones.[2][9]
-
High (E)-Stereoselectivity: The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, providing excellent stereocontrol, especially with stabilized phosphonates (where R¹ is an electron-withdrawing group).[1][10][11]
This compound: A Versatile Michael Acceptor
DPVPO's utility stems from its role as a P=O activated olefin, making it an excellent substrate for conjugate additions. This reaction allows for the introduction of a diphenylphosphinoyl ethyl group onto a wide range of nucleophiles.[4][5]
Mechanism and Synthetic Applications
The mechanism is a classic Michael-type 1,4-conjugate addition, where a nucleophile attacks the β-carbon of the vinyl group. The resulting enolate is then protonated during workup.
Caption: Mechanism of Michael addition to this compound.
Key Synthetic Uses of DPVPO:
-
Synthesis of Functionalized Phosphine Oxides: DPVPO reacts with a broad array of nucleophiles, including secondary amines, alcohols, thiols, and carbanions.[4][12] This provides a direct route to β-functionalized ethyldiphenylphosphine oxides, which are valuable intermediates.
-
Precursors to Chiral Ligands: The resulting phosphine oxides can be reduced to the corresponding phosphines. If the initial Michael addition is performed asymmetrically or with a chiral nucleophile, this provides access to valuable chiral P-ligands used in asymmetric catalysis.[5]
-
Tandem Reactions: The intermediate phosphorus enolate can be trapped by electrophiles other than a proton, allowing for tandem reactions that build significant molecular complexity in a single step.[13]
Head-to-Head Comparison: Performance and Application
The choice between using a standard HWE reagent and DPVPO is dictated entirely by the desired synthetic outcome. The following table summarizes the key differences.
| Feature | This compound (DPVPO) | Standard HWE Reagents (e.g., Phosphonate Esters) |
| Primary Role | Electrophile (Michael Acceptor) | Nucleophile Precursor |
| Reaction Type | 1,4-Conjugate (Michael) Addition[4][14] | Carbonyl Olefination (Horner-Wadsworth-Emmons)[1][2] |
| Key Transformation | Forms a C-C or C-X single bond at the β-position. | Forms a C=C double bond, replacing a C=O bond. |
| Reactive Partner | Nucleophiles (amines, thiols, enolates, etc.).[4][12] | Electrophiles (aldehydes, ketones).[7][9] |
| Product Class | β-Functionalized ethyldiphenylphosphine oxides. | Alkenes (olefins). |
| Key Advantage | Direct route to functionalized phosphine oxides.[5] | High (E)-selectivity and easy byproduct removal.[2][7] |
| Limitation | Does not directly form C=C bonds. | Not a Michael acceptor. |
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for each class of reagent.
Protocol 1: (E)-Stilbene Synthesis via HWE Reaction
This protocol details the synthesis of (E)-stilbene from benzaldehyde using a phosphonate reagent. The high yield and straightforward purification validate the method's efficiency.
Reagent Preparation (Michaelis-Arbuzov Reaction): The required diethyl benzylphosphonate can be synthesized from triethyl phosphite and benzyl bromide.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triethyl phosphite (1.0 eq).
-
Addition: Slowly add benzyl bromide (1.0 eq). The reaction is often exothermic.
-
Reaction: Heat the mixture to 120-150 °C for 4-6 hours. Ethyl bromide will distill off as a byproduct.
-
Purification: After cooling, the remaining liquid is purified by vacuum distillation to yield diethyl benzylphosphonate.
Olefination Procedure:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C. Slowly add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure (E)-stilbene.
Protocol 2: Aza-Michael Addition to DPVPO
This protocol describes the addition of a secondary amine to DPVPO, a common application for this reagent. The quantitative conversion and simple workup demonstrate its utility.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.
-
Nucleophile Addition: Add the secondary amine (e.g., piperidine, 1.1 eq) to the solution at room temperature. For less reactive nucleophiles, a mild base catalyst (e.g., K₂CO₃) may be added.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of DPVPO by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting crude product, a β-aminoethyldiphenylphosphine oxide, is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Conclusion
This compound and Horner-Wadsworth-Emmons reagents represent two distinct and non-overlapping pillars of organophosphorus chemistry. They are not competitors but rather complementary tools in the synthetic chemist's arsenal.
-
Choose an HWE reagent when the goal is the stereoselective synthesis of an (E)-alkene from a carbonyl compound. Its reliability, high yields, and simple purification make it the superior method for many olefination reactions.[2][7][8]
-
Choose this compound when the objective is to synthesize β-functionalized phosphine oxides via conjugate addition. Its predictable reactivity as a Michael acceptor provides a powerful and direct route to complex organophosphorus building blocks that are precursors to ligands, catalysts, and biologically active molecules.[4][5][12]
A thorough understanding of this fundamental electrophile/nucleophile dichotomy is crucial for the strategic design of efficient and elegant synthetic routes in research and development.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. m.youtube.com [m.youtube.com]
- 10. differencebetween.com [differencebetween.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Comparative Guide to Olefination Reactions: The Horner-Wadsworth-Emmons Reaction vs. The Wittig Reaction
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the creation of carbon-carbon double bonds is a foundational and often pivotal step. Among the arsenal of synthetic methodologies, olefination reactions stand out for their precision and versatility. This guide provides an in-depth, objective comparison of two cornerstone olefination methods: the Horner-Wadsworth-Emmons (HWE) reaction and the classic Wittig reaction. While both achieve the transformation of a carbonyl group into an alkene, their underlying mechanisms, stereochemical preferences, and practical considerations differ significantly, making the choice between them a critical decision in synthetic strategy.
This guide moves beyond a simple recitation of facts to offer a field-proven perspective on why one method may be superior for a given synthetic challenge, supported by mechanistic insights and practical experimental protocols.
At a Glance: Key Differences and Strategic Advantages
The primary distinction between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion. The Wittig reaction employs a phosphonium ylide, whereas the HWE reaction utilizes a phosphonate-stabilized carbanion.[1] This seemingly subtle difference has profound consequences for reactivity, stereoselectivity, and, crucially, the ease of product purification.
The HWE reaction often presents a more attractive option due to several key advantages:[2]
-
Simplified Purification: The HWE reaction generates a water-soluble phosphate ester byproduct, which is readily removed through a simple aqueous extraction.[2][3] In stark contrast, the Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove, non-polar solid that frequently necessitates column chromatography.[2]
-
Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts.[2][4] This heightened reactivity allows for the successful olefination of a wider array of carbonyl compounds, including sterically hindered ketones that often fail to react in Wittig reactions.[2][4]
-
Superior (E)-Alkene Selectivity: The HWE reaction is renowned for its excellent stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[1][5] While stabilized Wittig ylides also favor the (E)-alkene, the HWE reaction provides a more general and reliable route.[2][6]
Mechanistic Underpinnings: A Tale of Two Pathways
To truly grasp the strategic application of these reactions, one must understand their mechanistic pathways. Both reactions proceed through the formation of a four-membered ring intermediate, an oxaphosphetane, but the steps leading to and from this intermediate differ.
The Wittig Reaction: The mechanism of the Wittig reaction has been the subject of considerable study. For unstabilized ylides under lithium-salt-free conditions, a concerted [2+2] cycloaddition between the ylide and the carbonyl compound is now widely accepted to directly form the oxaphosphetane intermediate.[7][8] The stereochemical outcome is kinetically controlled. Unstabilized ylides typically lead to the (Z)-alkene, as the transition state leading to the cis-oxaphosphetane is sterically favored.[9][10] Conversely, stabilized ylides, which are less reactive, can undergo reversible formation of the oxaphosphetane, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.[9][10]
Caption: The Wittig reaction mechanism, highlighting the kinetically and thermodynamically controlled pathways.
The Horner-Wadsworth-Emmons Reaction: The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion.[1] This carbanion then undergoes nucleophilic addition to the carbonyl compound.[1] The resulting intermediate can then form an oxaphosphetane, which subsequently eliminates a dialkylphosphate salt to yield the alkene.[1] The strong preference for the (E)-alkene is attributed to the thermodynamic favorability of the transition state leading to the trans-oxaphosphetane.[4]
Caption: The Horner-Wadsworth-Emmons reaction mechanism, showcasing the formation of the (E)-alkene.
Performance Comparison: A Data-Driven Analysis
The following table provides a summary of the expected performance of the HWE and Wittig reactions with different types of ylides/carbanions.
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig (Stabilized Ylide) | Wittig (Unstabilized Ylide) |
| Reagent | Phosphonate Carbanion | Stabilized Phosphonium Ylide | Unstabilized Phosphonium Ylide |
| Typical Substrates | Aldehydes, Ketones (including hindered) | Aldehydes, Ketones | Aldehydes, less hindered Ketones |
| Predominant Product | (E)-Alkene[1][5] | (E)-Alkene[6][9] | (Z)-Alkene[9][10] |
| Byproduct | Water-soluble phosphate ester[3] | Triphenylphosphine oxide | Triphenylphosphine oxide |
| Purification | Aqueous extraction[3] | Often requires chromatography | Often requires chromatography |
| Reactivity | High | Moderate | High |
Experimental Protocols: From Theory to Practice
The true test of a synthetic method lies in its practical application. Below are representative, self-validating protocols for both the HWE and Wittig reactions. The causality behind key experimental choices is explained to provide a deeper understanding.
This protocol details the synthesis of an (E)-α,β-unsaturated ester from an aldehyde. The choice of a phosphonate with an electron-withdrawing group ensures the formation of a stabilized carbanion, leading to high (E)-selectivity.
Materials:
-
Aldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
Preparation of the Phosphonate Carbanion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride to the THF. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate. The reaction is exothermic and produces hydrogen gas, necessitating careful addition at a reduced temperature.
-
Slowly add the triethyl phosphonoacetate dropwise to the stirred suspension of NaH in THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by the cessation of hydrogen evolution and the formation of a clear solution.
-
Olefination Reaction: Cool the solution of the phosphonate carbanion back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise. Causality: The addition is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography. Causality: The aqueous work-up effectively removes the water-soluble phosphate byproduct, a key advantage of the HWE reaction.[3]
This protocol describes the synthesis of a (Z)-alkene from an aldehyde using a non-stabilized ylide, which is generated in situ.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., bromide or iodide) (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Pentane or Hexanes
Procedure:
-
Preparation of the Ylide (Wittig Reagent): To a flame-dried Schlenk flask under an inert atmosphere, add the alkyltriphenylphosphonium salt and anhydrous THF. Cool the resulting suspension to 0 °C. Causality: An inert atmosphere is crucial as unstabilized ylides are highly reactive and can be quenched by oxygen and moisture.[10]
-
While stirring vigorously, slowly add the n-BuLi solution dropwise. The appearance of a characteristic color (often orange, red, or deep yellow) signals the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Olefination Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde in anhydrous THF dropwise. Causality: The low temperature is critical for achieving high (Z)-selectivity by favoring the kinetically controlled pathway.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add water, and extract with pentane or hexanes (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product contains triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel using a non-polar eluent. Causality: The non-polar nature of the triphenylphosphine oxide byproduct necessitates chromatographic separation from the desired alkene.[2]
Caption: A comparative workflow of the HWE and Wittig olefination protocols.
Conclusion: A Strategic Choice for Modern Synthesis
Both the Horner-Wadsworth-Emmons and Wittig reactions are powerful and indispensable tools for alkene synthesis. The choice between them is not a matter of inherent superiority but of strategic alignment with the synthetic goal.
For the stereoselective synthesis of (E)-alkenes, particularly when dealing with less reactive carbonyls or when ease of purification is a priority, the Horner-Wadsworth-Emmons reaction is often the method of choice.[2] Its operational simplicity and the facile removal of its byproduct make it highly amenable to both small-scale and large-scale synthesis.
Conversely, the Wittig reaction remains the gold standard for the synthesis of (Z)-alkenes from non-stabilized ylides.[9][10] Furthermore, variations such as the Schlosser modification allow for the synthesis of (E)-alkenes from these same non-stabilized ylides, adding to its versatility.[7][9]
Ultimately, a deep understanding of the mechanistic nuances, stereochemical drivers, and practical considerations of both reactions empowers the modern chemist to make informed decisions, leading to more efficient, selective, and successful synthetic outcomes.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. adichemistry.com [adichemistry.com]
A Senior Application Scientist's Guide to Olefination: High-Fidelity Alternatives to Conventional Phosphorus-Based Reagents
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational pillar, critical to the assembly of pharmaceuticals, natural products, and advanced materials. For decades, phosphorus-based reagents, such as those used in the Horner-Wadsworth-Emmons (HWE) reaction, have been the workhorses for converting carbonyls into alkenes. While reliable, the standard protocols often exhibit limitations, particularly in controlling stereochemistry and in the practical challenges of byproduct removal.
This guide moves beyond the textbook examples to explore robust, field-proven alternatives that offer superior control and operational simplicity. We will dissect two powerful strategies—the Still-Gennari Olefination for accessing thermodynamically disfavored (Z)-alkenes and the Julia-Kocienski Olefination for a highly efficient, (E)-selective transformation with a simplified purification profile. This document is intended for the practicing researcher who requires not just a protocol, but a deep, mechanistic understanding to inform their synthetic strategy.
The Benchmark and Its Boundaries: The Standard Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, prized for its reliability and the high nucleophilicity of the phosphonate carbanion. The reaction typically employs a phosphonate ester, which is deprotonated with a base to form a stabilized carbanion. This anion then attacks an aldehyde or ketone, proceeding through an oxaphosphetane intermediate to yield an alkene and a water-soluble phosphate salt.
A defining characteristic of the standard HWE reaction is its strong thermodynamic preference for the (E)-alkene.[1][2] This selectivity arises from the reversibility of the intermediate steps, which allows the system to equilibrate to the most stable anti-oxaphosphetane intermediate, leading to the trans-alkene. While advantageous for (E)-alkene synthesis, this inherent bias presents a significant challenge when the (Z)-isomer is the desired product. Furthermore, while the phosphate byproduct is more soluble than the triphenylphosphine oxide generated in the classic Wittig reaction, its removal can still be cumbersome in certain contexts.
These limitations necessitate the use of alternative reagents that can override the intrinsic thermodynamic preference of the HWE reaction or circumvent the phosphorus-based methodology altogether.
Alternative 1: Overriding Thermodynamics for (Z)-Alkene Synthesis – The Still-Gennari Olefination
For syntheses where the (Z)-olefin is paramount, the Still-Gennari modification of the HWE reaction is the preeminent strategy.[2][3] This protocol achieves high (Z)-selectivity by fundamentally altering the electronics of the phosphonate reagent and the kinetics of the reaction pathway.
Mechanism and Rationale for (Z)-Selectivity
The key innovation of the Still-Gennari olefination is the use of phosphonates bearing highly electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) (TFEP) or di(1,1,1,3,3,3-hexafluoroisopropyl) (HFIPP) esters.[1][2][4] These electronegative groups dramatically increase the electrophilicity of the phosphorus atom.
The reaction proceeds as follows:
-
Irreversible Addition: The initial nucleophilic attack of the phosphonate carbanion on the aldehyde is rate-determining and effectively irreversible.[5]
-
Kinetic Control: Unlike the standard HWE reaction, the subsequent elimination of the phosphate from the oxaphosphetane intermediate is extremely rapid due to the electron-withdrawing nature of the fluoroalkoxy groups.[2][5]
-
Favored Syn-Pathway: The reaction proceeds under kinetic control, and the transition state leading to the syn-oxaphosphetane is favored, which then rapidly collapses to form the (Z)-alkene.[5] The use of non-chelating counterions (e.g., K+ with 18-crown-6) prevents equilibration to the more stable anti-intermediate, thus locking in the (Z)-geometry.
Caption: Kinetic control in the Still-Gennari olefination.
Comparative Performance
The Still-Gennari protocol consistently delivers high (Z)-selectivity across a range of aldehydes, a feat unattainable with standard HWE reagents.
| Aldehyde Substrate | Reagent Type | Conditions | Yield (%) | (Z:E) Ratio | Reference |
| Benzaldehyde | Ethyl bis(HFIPP)phosphonoacetate | NaH, THF, 0 °C | 95 | 98:2 | [1] |
| Cyclohexanecarboxaldehyde | Ethyl bis(HFIPP)phosphonoacetate | NaH, THF, 0 °C | 96 | 97:3 | [1] |
| Octanal | Ethyl bis(TFEP)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 85 | >99:1 | [6] |
| Benzaldehyde | Standard Triethyl phosphonoacetate | NaH, THF | 90 | 10:90 | [1] |
HFIPP: di(1,1,1,3,3,3-hexafluoroisopropyl), TFEP: bis(2,2,2-trifluoroethyl)
Experimental Protocol: Synthesis of a (Z)-α,β-Unsaturated Ester
This protocol is adapted from literature procedures for the Still-Gennari olefination.[1][6]
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 equiv) in THF dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the phosphonate anion solution.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.
-
Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Alternative 2: Enhanced Efficiency and Purity – The Julia-Kocienski Olefination
When the target is an (E)-alkene, particularly within a complex molecular framework, the Julia-Kocienski olefination offers significant advantages over phosphorus-based methods.[7][8][9] This reaction is renowned for its high (E)-selectivity, mild conditions, broad functional group tolerance, and, most notably, a simplified workup due to the nature of its byproducts.[10][11]
Mechanism and Rationale for (E)-Selectivity
The Julia-Kocienski reaction involves the coupling of an aldehyde with a metallated heteroaryl sulfone, typically a 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfone.[8][9]
-
Addition: The sulfone is deprotonated with a strong base (e.g., NaHMDS or KHMDS) to form a stabilized carbanion, which adds to the aldehyde to form a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: The key step for BT-sulfones is a spontaneous intramolecular rearrangement (Smiles rearrangement) to form a more stable adduct.[8]
-
Elimination: This intermediate then undergoes β-elimination, expelling sulfur dioxide (SO₂) and the heteroaryl group as a water-soluble salt, to form the alkene.
-
Thermodynamic Control: The high (E)-selectivity is the result of a kinetically controlled addition of the metalated sulfone to the aldehyde, which yields an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene.[9]
Caption: Comparative workflow of HWE vs. Julia-Kocienski olefination.
Comparative Performance
The Julia-Kocienski reaction is a powerful tool for constructing (E)-alkenes, often providing superior yields and selectivity compared to standard HWE, especially with sterically hindered substrates.
| Aldehyde Substrate | Sulfone Reagent | Conditions | Yield (%) | (E:Z) Ratio | Reference |
| 4-methoxybenzaldehyde | Alkyl-PT-Sulfone | KHMDS, THF, -78 °C to RT | 91 | >98:2 | [9] |
| Dodecanal | Alkyl-PT-Sulfone | NaHMDS, DME, -60 °C to RT | 88 | >95:5 | [12] |
| 2-Phenylpropanal | Alkyl-PT-Sulfone | KHMDS, THF, -78 °C to RT | 85 | >98:2 | [9] |
| 4-methoxybenzaldehyde | Triethyl phosphonoacetate | NaH, THF | 86 | 92:8 | (Typical) |
PT: 1-phenyl-1H-tetrazol-5-yl
Experimental Protocol: Synthesis of an (E)-Disubstituted Alkene
This protocol is adapted from literature procedures for the Julia-Kocienski olefination.[9][12]
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.1 equiv) and anhydrous dimethoxyethane (DME, 0.1 M).
-
Deprotonation: Cool the solution to -70 °C. Add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir the resulting orange-red solution for 45 minutes at -70 °C.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous DME dropwise.
-
Reaction: Allow the reaction mixture to stir at -70 °C for 4 hours, then let it warm slowly to room temperature and stir overnight.
-
Quench and Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with ethyl acetate (3x). The aqueous layer will contain the tetrazole byproduct.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Summary and Strategic Application
The choice of an olefination reagent is a critical decision in the design of a synthetic route. While standard HWE reactions are effective for many applications, the Still-Gennari and Julia-Kocienski reactions provide superior solutions for specific and often challenging synthetic problems.
| Feature | Standard HWE | Still-Gennari Olefination | Julia-Kocienski Olefination |
| Primary Product | (E) -Alkene | (Z) -Alkene | (E) -Alkene |
| Key Reagent | Dialkyl Phosphonate Ester | Fluoroalkyl Phosphonate Ester | Heteroaryl Sulfone (PT, BT) |
| Driving Force | Thermodynamic Control | Kinetic Control | Thermodynamically Favored Pathway |
| Typical Conditions | NaH, THF/DME | KHMDS, 18-crown-6, -78 °C | NaHMDS/KHMDS, THF/DME, -70 °C to RT |
| Key Byproducts | Phosphate Salt | Fluoro-phosphate Salt | SO₂ (gas), Heteroaryl Salt |
| Workup Advantage | Moderate | Moderate | Excellent ; byproducts are gaseous or highly water-soluble |
| Best For... | Simple, robust (E)-alkene synthesis | High-purity (Z)-alkenes; complex natural products | (E)-alkenes in complex settings; simplified purification |
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Stereochemistry of Products from Diphenyl(vinyl)phosphine Oxide Reactions
For researchers and professionals in drug development and asymmetric catalysis, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its function. P-stereogenic compounds, particularly chiral phosphine oxides, are of immense importance as ligands, organocatalysts, and bioactive molecules.[1][2][3] Diphenyl(vinyl)phosphine oxide (DPVPO) has emerged as a uniquely versatile building block for accessing these complex chiral architectures.[4] Its activated vinyl group is primed for a variety of stereoselective transformations, including conjugate additions, hydrogenations, and cycloadditions.[5][6]
However, the synthesis of a potentially chiral molecule is only half the battle. The subsequent, and arguably more critical, phase is the unambiguous validation of its stereochemistry. An erroneous stereochemical assignment can invalidate biological data and lead research efforts astray. This guide provides an in-depth comparison of the primary analytical methodologies for determining the stereochemistry of DPVPO derivatives. It is structured not as a rigid set of instructions, but as a logical workflow, explaining the causality behind experimental choices to empower researchers to build self-validating analytical systems.
The Stereochemical Challenge: From Reaction to Validation
Reactions involving DPVPO can generate stereocenters at the phosphorus atom (P-chiral centers), at the α- or β-carbons of the original vinyl group, or both. The analytical task is therefore twofold: determining the enantiomeric excess (ee) or diastereomeric ratio (dr) and, ultimately, assigning the absolute configuration of each new stereocenter.
Caption: A generalized workflow from a stereoselective reaction of DPVPO to the final validation of product stereochemistry.
Core Validation Methodologies: A Comparative Analysis
Choosing the right analytical tool depends on the specific question being asked. Is it a simple purity check? A determination of enantiomeric excess? Or an unambiguous assignment of absolute configuration? Here, we compare the titans of stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse
NMR is invariably the first technique employed post-synthesis. It confirms the chemical structure and, crucially, provides the first insights into stereochemical purity.
-
Expertise & Causality: The phosphorus nucleus (³¹P) is an exquisite probe of its local electronic and steric environment.[7] In a mixture of diastereomers, each diastereomer will typically exhibit a distinct signal in the ³¹P NMR spectrum. The relative integration of these signals provides a direct and reliable measure of the diastereomeric ratio (dr). This is the foundational step; without confirming the bulk purity and diastereomeric ratio, any subsequent enantiomeric analysis is meaningless.
-
Determining Enantiomeric Excess (ee) with Chiral Solvating Agents (CSAs): For enantiomers, which are indistinguishable in a standard NMR experiment, the use of a Chiral Solvating Agent (CSA) is a powerful strategy.[8] A CSA (e.g., (S)-naphthylethylamine or chiral carboxylic acids) complexes with both enantiomers of the phosphine oxide product to form transient diastereomeric solvates.[8][9] These diastereomeric complexes have slightly different chemical environments, leading to the splitting of a single enantiomeric signal into two distinct, quantifiable signals in the ³¹P (or sometimes ¹H) NMR spectrum. The integration ratio of these new signals directly corresponds to the enantiomeric excess.
-
2D NMR for Relative Stereochemistry: Techniques like NOESY and ROESY can establish the relative configuration of stereocenters on the carbon backbone by identifying protons that are close in space.[6] For example, a strong NOE between a proton on the α-carbon and a proton on the β-carbon can define their relative orientation (e.g., syn or anti).
X-ray Crystallography: The Unambiguous Arbiter
When an unambiguous determination of absolute stereochemistry is required, single-crystal X-ray diffraction is the gold standard.[10][11]
-
Expertise & Causality: This technique directly maps the electron density of a molecule in a crystalline lattice, providing a precise three-dimensional structure.[12] For chiral molecules crystallizing in a non-centrosymmetric space group, the use of X-ray radiation near the absorption edge of a heavier atom (like phosphorus) causes anomalous dispersion.[13] The analysis of intensity differences between Friedel pairs of reflections, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration (R/S).[11][14] This method is definitive; it does not rely on comparison to other compounds or theoretical models.
-
Trustworthiness: The primary limitation is the absolute requirement for a single, well-diffracting crystal. Many promising products are oils or amorphous solids, rendering this technique inapplicable. A poor-quality crystal can lead to an inconclusive or erroneous result. Therefore, the quality of the diffraction data and the refinement statistics are critical for a trustworthy assignment.
Chiral High-Performance Liquid Chromatography (HPLC): The Separation Specialist
Chiral HPLC is the premier technique for both quantifying enantiomeric excess and for the preparative separation of enantiomers.[15]
-
Expertise & Causality: The method relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector.[9][16] As the racemic mixture of the phosphine oxide product passes through the column, the two enantiomers interact diastereomerically with the CSP. One enantiomer will form a more stable transient complex, causing it to be retained longer on the column, resulting in separation into two distinct peaks. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating P-chiral phosphine oxides.[9][17]
-
Comparison to NMR with CSAs: While NMR with a CSA is often faster for a quick ee determination, chiral HPLC typically offers superior resolution and sensitivity, allowing for more accurate quantification, especially for very high ee values (>99%). Furthermore, HPLC is not just analytical; it can be scaled for preparative separation to provide pure enantiomers for further study.[16]
Chiroptical Methods: Circular Dichroism (CD)
CD spectroscopy provides information about the three-dimensional structure of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light.[10]
-
Expertise & Causality: Each enantiomer of a chiral phosphine oxide will produce a CD spectrum that is a mirror image of the other. While not typically used for determining ee, it is a powerful tool for assigning absolute configuration.[8] This is often achieved by comparing the experimentally measured spectrum to the spectrum of a known compound or, more powerfully, to a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R-enantiomer).[1] A match between the experimental and calculated spectra provides strong evidence for that absolute configuration.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| ³¹P NMR with CSA | Enantiomeric Excess (ee), Diastereomeric Ratio (dr) | Solution, mg scale, moderate purity | Fast, requires only an NMR spectrometer, good for initial screening | Peak overlap can complicate quantification; CSA may not resolve all enantiomers |
| X-ray Crystallography | Absolute Configuration, Relative Stereochemistry, Solid-State Conformation | Single, high-quality crystal | Unambiguous and definitive "gold standard" determination | Obtaining suitable crystals can be a major bottleneck; not applicable to non-crystalline materials |
| Chiral HPLC | High-accuracy Enantiomeric Excess (ee), Preparative Separation | Solution, µg-g scale, must be soluble | Excellent resolution and sensitivity, can provide pure enantiomers | Requires method development (column/mobile phase screening), dedicated equipment |
| Circular Dichroism (CD) | Assignment of Absolute Configuration | Solution, high purity required | Sensitive to stereochemistry, can be used for non-crystalline samples | Assignment often requires comparison to standards or complex quantum chemical calculations |
Detailed Experimental Protocol: ee Determination by ³¹P NMR
This protocol describes a self-validating system for determining the enantiomeric excess of a newly synthesized chiral phosphine oxide using a chiral solvating agent.
Objective: To quantify the enantiomeric excess of a purified chiral phosphine oxide.
Materials:
-
Sample of chiral phosphine oxide (~5 mg)
-
High-quality NMR tube
-
Deuterated chloroform (CDCl₃)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(1-Naphthyl)ethylamine
-
Micropipettes
Workflow Diagram:
Caption: Step-by-step workflow for determining enantiomeric excess using ³¹P NMR with a chiral solvating agent (CSA).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5.0 mg of the purified phosphine oxide product and dissolve it in ~0.6 mL of CDCl₃ directly in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard proton-decoupled ³¹P NMR spectrum.
-
Causality Check: This spectrum serves as a crucial baseline. It should show a single, sharp signal corresponding to the phosphine oxide. The absence of other signals validates the sample's chemical purity.
-
-
Addition of CSA: To the same NMR tube, add a sub-stoichiometric amount (e.g., 0.5 to 1.5 equivalents) of the CSA, such as (R)-(-)-1-(1-Naphthyl)ethylamine. Gently mix the contents.
-
Experimental Insight: The optimal amount of CSA may require titration. Too little may not induce sufficient splitting, while too much can cause line broadening or shifts in the baseline.
-
-
Second Spectrum Acquisition: Re-acquire the proton-decoupled ³¹P NMR spectrum under identical conditions as the first.
-
Data Analysis:
-
If the CSA is effective, the original single peak will be resolved into two separate peaks, corresponding to the two diastereomeric solvate complexes.
-
Carefully integrate both signals. Ensure the integration region covers the entire peak for both signals and that the baseline is corrected properly.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Major Enantiomer Integral - Minor Enantiomer Integral) / (Major Enantiomer Integral + Minor Enantiomer Integral) ] x 100
-
Conclusion: A Multi-faceted Approach to Certainty
Validating the stereochemistry of products from this compound reactions is a critical process that demands a rigorous, multi-technique approach. While ³¹P NMR provides an invaluable first look at purity and diastereoselectivity, and can determine enantiomeric excess with the aid of chiral solvating agents, it is not a standalone solution. Chiral HPLC offers a more sensitive and preparative method for quantifying and isolating enantiomers. Ultimately, for the unambiguous assignment of absolute configuration—a necessity for patent applications and clinical development—single-crystal X-ray crystallography remains the definitive authority, supplemented by chiroptical methods when crystallization is not feasible. By understanding the strengths and limitations of each technique and applying them within a logical, self-validating workflow, researchers can confidently and accurately characterize the chiral molecules that drive innovation in science and medicine.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. infoscience.epfl.ch [infoscience.epfl.ch]
A Comparative Guide to Vinylphosphine Oxides in Catalysis: From Synthesis to Application
For researchers, scientists, and professionals in drug development, the selection of the appropriate catalytic system is paramount to achieving desired reaction outcomes. Among the diverse array of organophosphorus compounds, vinylphosphine oxides have emerged as versatile and powerful tools in modern catalysis. Their unique electronic and steric properties make them valuable as both organocatalysts and ligands in transition metal-catalyzed reactions. This guide provides an in-depth comparative study of different vinylphosphine oxides, offering insights into their synthesis, catalytic performance supported by experimental data, and detailed protocols to facilitate their application in the laboratory.
Introduction: The Rise of Vinylphosphine Oxides in Catalysis
Vinylphosphine oxides are organophosphorus compounds characterized by a phosphoryl group (P=O) directly attached to a vinyl moiety. The electrophilic nature of the β-carbon of the vinyl group, enhanced by the electron-withdrawing phosphoryl group, makes these molecules excellent Michael acceptors and dienophiles in a variety of chemical transformations.[1] Furthermore, the substituents on the phosphorus atom can be readily modified, allowing for the fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity.
This guide will explore the comparative performance of various vinylphosphine oxides in key catalytic reactions, with a particular focus on the asymmetric Stetter reaction. We will delve into the synthesis of these valuable compounds and provide detailed experimental protocols to enable their practical implementation.
Comparative Performance in the Asymmetric Stetter Reaction
The intramolecular Stetter reaction, a powerful tool for the formation of carbon-carbon bonds, has been a significant area of application for vinylphosphine oxides. In this reaction, a nucleophilic N-heterocyclic carbene (NHC) catalyst adds to an aldehyde, which then acts as an acyl anion equivalent that adds to an intramolecular Michael acceptor. Vinylphosphine oxides have proven to be highly effective Michael acceptors in this transformation, leading to the synthesis of chiral keto phosphine oxides with high yields and enantioselectivities.[1][2]
A seminal study by Rovis and co-workers provides a direct comparison of the performance of various vinylphosphine oxides and their vinylphosphonate counterparts in the intramolecular Stetter reaction. The data clearly demonstrates the impact of the phosphorus substituent on the reaction outcome.
Table 1: Comparison of Vinylphosphine Oxides and Vinylphosphonates in the Intramolecular Stetter Reaction
| Entry | Substrate | R Group | Yield (%) | ee (%) |
| 1 | Vinylphosphine Oxide (1a) | Phenyl (Ph) | 95 | 94 |
| 2 | Vinylphosphine Oxide (1b) | 4-Chlorophenyl | 92 | 93 |
| 3 | Vinylphosphine Oxide (1c) | 4-Methoxyphenyl | 96 | 95 |
| 4 | Vinylphosphine Oxide (1d) | 3-Methoxyphenyl | 91 | 92 |
| 5 | Vinylphosphonate (2a) | Ethyl (EtO) | 85 | 88 |
| 6 | Vinylphosphonate (2b) | Phenyl (PhO) | 90 | 92 |
Data synthesized from Rovis, et al. Org. Lett. 2008, 10, 14, 3141–3144.[1][2]
Analysis of Performance:
-
Superiority of Vinylphosphine Oxides: The data in Table 1 clearly indicates that vinylphosphine oxides generally provide higher yields and enantioselectivities compared to their vinylphosphonate analogs in the asymmetric Stetter reaction. For instance, diphenylvinylphosphine oxide (Entry 1) afforded the product in 95% yield and 94% ee, outperforming diethyl vinylphosphonate (Entry 5) which gave an 85% yield and 88% ee.
-
Influence of Aryl Substituents: The electronic nature of the substituents on the aryl rings of the diarylvinylphosphine oxides has a discernible effect on the catalytic performance. Electron-donating groups, such as the p-methoxy substituent in Entry 3, can lead to slightly higher yields and enantioselectivities. Conversely, the presence of halogen substituents is well-tolerated, providing good to excellent results.[1]
-
Steric Effects: The steric bulk of the groups on the phosphorus atom can also influence the outcome of the reaction. While not explicitly shown in this table for a direct comparison of alkyl vs. aryl on the phosphine oxide, related studies on phosphonates suggest that increased steric demand can lead to improved enantioselectivity.[3]
Synthesis of Vinylphosphine Oxides: Experimental Protocols
The accessibility of vinylphosphine oxides is crucial for their widespread application. Several synthetic routes have been developed, with the choice of method often depending on the desired substituents on the phosphorus atom.
Synthesis of Diphenylvinylphosphine Oxide
A common method for the synthesis of diarylvinylphosphine oxides involves the reaction of a secondary phosphine oxide with an alkyne. Here, we provide a detailed protocol for the synthesis of diphenylvinylphosphine oxide.
Experimental Protocol: Synthesis of Diphenylvinylphosphine Oxide
Materials:
-
Diphenylphosphine oxide
-
Acetylene (gas) or a suitable acetylene source
-
AIBN (Azobisisobutyronitrile) as a radical initiator
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add diphenylphosphine oxide (1.0 eq) and anhydrous toluene.
-
Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add AIBN (0.1 eq) to the reaction mixture.
-
Bubble acetylene gas through the solution at a steady rate while heating the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure diphenylvinylphosphine oxide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine oxide and other reagents.
-
Radical Initiator: AIBN is used to initiate the radical addition of the P-H bond of diphenylphosphine oxide across the triple bond of acetylene.
-
Solvent: Anhydrous toluene is a suitable solvent for this reaction, as it is relatively non-polar and has a boiling point appropriate for the reaction temperature.
Synthesis of a Chiral Vinylphosphine Oxide
The synthesis of chiral vinylphosphine oxides is of great interest for their application in asymmetric catalysis. One approach involves the nucleophilic substitution at a chiral phosphorus center.
Conceptual Workflow for Chiral Vinylphosphine Oxide Synthesis
Caption: Synthesis of chiral vinylphosphine oxides via nucleophilic substitution.
Broader Catalytic Applications of Vinylphosphine Oxides
Beyond the Stetter reaction, vinylphosphine oxides have demonstrated their utility in a range of other catalytic transformations.
Diels-Alder Reactions
The electron-deficient nature of the double bond in vinylphosphine oxides makes them excellent dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. These reactions are a powerful method for the construction of six-membered rings. While often performed thermally, catalysis can enhance the rate and selectivity of these transformations.[4]
Conjugate Addition Reactions
Vinylphosphine oxides are highly effective Michael acceptors in conjugate addition reactions. A variety of nucleophiles can add to the β-position of the vinyl group, providing access to a wide range of functionalized phosphine oxides. These reactions can be catalyzed by bases or other nucleophilic catalysts.
Ligands in Transition Metal Catalysis
The phosphine oxide moiety can act as a ligand for transition metals, influencing the catalytic activity and selectivity of the metal center. The oxygen atom of the phosphoryl group can coordinate to the metal, and this interaction can be crucial in stabilizing catalytic intermediates. While less common than their phosphine counterparts, phosphine oxide ligands have found applications in various cross-coupling and other transition metal-catalyzed reactions.
Logical Relationship of Vinylphosphine Oxide Functionality
Caption: Diverse catalytic roles of vinylphosphine oxides.
Conclusion and Future Outlook
Vinylphosphine oxides are a class of remarkably versatile compounds in the field of catalysis. Their tunable electronic and steric properties, coupled with their diverse reactivity, have established them as valuable assets for synthetic chemists. The comparative data presented in this guide highlights the superior performance of vinylphosphine oxides in the asymmetric Stetter reaction and provides a foundation for their rational application in other catalytic transformations.
Future research in this area will likely focus on the development of novel chiral vinylphosphine oxides for a broader range of asymmetric catalytic reactions. Furthermore, a deeper exploration of their role as ligands in transition metal catalysis is expected to unlock new and efficient catalytic systems. The continued investigation of these powerful molecules will undoubtedly lead to the discovery of new synthetic methodologies and the more efficient construction of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. Catalytic Asymmetric Stetter Reaction Onto Vinylphosphine Oxides and Vinylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric stetter reaction onto vinylphosphine oxides and vinylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Diphenyl(vinyl)phosphine Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for carbon-carbon bond formation is paramount. Olefination reactions, in particular, are fundamental transformations for the construction of alkenes, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials. This guide provides an in-depth performance evaluation of Diphenyl(vinyl)phosphine oxide (DPVPO) as a versatile precursor for olefination reagents and a valuable Michael acceptor. We will objectively compare its utility and performance against established alternatives, namely the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, supported by mechanistic insights and experimental data.
Introduction to this compound: A Multifaceted Reagent
This compound (DPVPO) is a crystalline solid that has emerged as a powerful and versatile building block in organic synthesis.[1] Its reactivity is dominated by two key features: the electron-deficient vinyl group, which makes it an excellent Michael acceptor, and the diphenylphosphinoyl moiety, which can be elaborated into a potent olefination reagent. This dual reactivity allows for a modular approach to the synthesis of complex alkenes.
The primary application of DPVPO in olefination chemistry is through its conversion into β-substituted diphenylphosphine oxides via Michael addition. These adducts can then be deprotonated to generate phosphine oxide-stabilized carbanions, which are the key intermediates in the Horner-Wittig reaction.[2] This two-step sequence provides a strategic advantage, allowing for the introduction of a wide variety of substituents at the β-position of the resulting alkene.
The Horner-Wittig Reaction: A Distinctive Olefination Strategy
The Horner-Wittig reaction, a modification of the classical Wittig reaction, employs phosphine oxide-stabilized carbanions for the olefination of aldehydes and ketones.[3] Unlike the Wittig and HWE reactions, the Horner-Wittig reaction often allows for the isolation of the intermediate β-hydroxyphosphine oxide adducts. These diastereomeric adducts can sometimes be separated, offering a pathway to stereochemically pure E- or Z-alkenes upon subsequent elimination.[2]
Mechanistic Rationale: The Path to Stereoselectivity
The stereochemical outcome of the Horner-Wittig reaction is intricately linked to the stereochemistry of the intermediate β-hydroxyphosphine oxide and the conditions used for its elimination. The initial addition of the phosphine oxide-stabilized carbanion to an aldehyde can lead to two diastereomeric adducts, syn and anti. The relative stereochemistry of these adducts is influenced by factors such as the nature of the cation (e.g., Li⁺ vs. K⁺), the solvent, and the steric bulk of the reactants.[4]
Generally, kinetic deprotonation with a strong lithium base followed by reaction with an aldehyde at low temperature favors the formation of the syn adduct, which upon syn-elimination (often promoted by heat or a base like NaH) yields the Z-alkene. Conversely, thermodynamic equilibration or specific reaction sequences that favor the anti adduct can lead to the E-alkene upon anti-elimination.[5]
Logical Flow of the Horner-Wittig Reaction
Caption: Workflow for alkene synthesis using DPVPO via a Horner-Wittig strategy.
Comparative Performance Analysis: DPVPO vs. Wittig and HWE Reagents
To provide a clear and objective comparison, we will examine the performance of these three key olefination methods in terms of yield, stereoselectivity, and operational considerations.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Horner-Wittig (DPVPO-derived) |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion | Phosphine Oxide-stabilized Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove)[6] | Diphenylphosphinate salt (generally water-soluble) |
| Reagent Basicity | High (non-stabilized ylides) to moderate (stabilized ylides) | Lower than Wittig ylides | Generally high |
| Reactivity with Ketones | Good with non-stabilized ylides, often poor with stabilized ylides | Generally good, more reactive than stabilized Wittig ylides[7] | Good, comparable to non-stabilized Wittig ylides |
| General Stereoselectivity | Non-stabilized ylides: Z-selective; Stabilized ylides: E-selective[8] | Generally E-selective[9] | Can be controlled to yield either E- or Z-alkenes[2] |
Stereoselectivity: A Deeper Dive
The ability to control the stereochemical outcome of an olefination reaction is a significant advantage. While the Wittig and HWE reactions often exhibit inherent, and sometimes difficult to overturn, stereoselectivities, the Horner-Wittig approach offers a greater degree of control.
-
Wittig Reaction: The stereoselectivity is primarily dictated by the stability of the ylide. Non-stabilized ylides (e.g., alkyl-substituted) react under kinetic control via a puckered four-membered transition state to favor the Z-alkene. In contrast, stabilized ylides (e.g., with an adjacent ester or ketone) react under thermodynamic control, often leading to the more stable E-alkene.[8]
-
Horner-Wadsworth-Emmons Reaction: The HWE reaction almost invariably produces the thermodynamically more stable E-alkene with high selectivity. This is attributed to the steric interactions in the transition state leading to the oxaphosphetane intermediate, which strongly disfavor the formation of the Z-isomer.[9]
-
Horner-Wittig Reaction: The potential for separation of the diastereomeric β-hydroxyphosphine oxide intermediates is a key advantage for achieving high stereochemical purity. By carefully choosing the reduction method for a β-ketophosphine oxide precursor or the conditions for the addition of the carbanion to an aldehyde, one can favor the formation of either the syn or anti adduct, which can then be converted to the corresponding Z- or E-alkene.[5]
Stereochemical Pathways of Olefination Reactions
Caption: Comparison of the stereochemical control in major olefination reactions.
DPVPO as a Michael Acceptor: Expanding Synthetic Utility
Beyond its role in olefination, the electron-deficient vinyl group in DPVPO makes it a highly effective Michael acceptor for a wide range of nucleophiles. This reactivity provides a straightforward route to a diverse array of functionalized organophosphorus compounds.
-
Heteronucleophiles: Amines, thiols, and phosphines readily add to DPVPO to afford β-amino, β-thio, and bis(phosphine oxide) derivatives, respectively.[10] These products can serve as ligands in coordination chemistry or as precursors for further synthetic transformations.
-
Carbon Nucleophiles: Enolates and other carbanions can also be added to DPVPO, leading to the formation of β-ketophosphine oxides or other carbon-substituted phosphine oxides.[11] These adducts are particularly valuable as they are direct precursors to the phosphine oxide-stabilized carbanions used in the Horner-Wittig reaction.
Experimental Protocol: Michael Addition of an Enolate to DPVPO
This protocol describes a general procedure for the synthesis of a β-ketophosphine oxide, a key intermediate for the Horner-Wittig reaction.
Materials:
-
This compound (DPVPO) (1.0 eq)
-
Ketone (e.g., acetone, cyclohexanone) (1.2 eq)
-
Strong base (e.g., Lithium diisopropylamide (LDA), 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl solution)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA solution in THF) dropwise to the stirred ketone solution. Maintain the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
In a separate flask, dissolve DPVPO in anhydrous THF.
-
Slowly add the DPVPO solution to the enolate solution at -78 °C via a cannula or dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-ketophosphine oxide.
Conclusion: A Strategic Choice for Alkene Synthesis
This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its utility as a Michael acceptor allows for the straightforward synthesis of a wide range of β-functionalized phosphine oxides. These adducts, in turn, serve as precursors for the Horner-Wittig reaction, a powerful olefination method that offers a high degree of stereochemical control, often allowing for the selective synthesis of either E- or Z-alkenes.
When compared to the classical Wittig and Horner-Wadsworth-Emmons reactions, the Horner-Wittig approach using DPVPO-derived reagents provides a strategic advantage in cases where stereochemical control is paramount and where the modular introduction of a β-substituent is desired. While the HWE reaction is often the method of choice for the synthesis of E-alkenes due to its operational simplicity and the ease of byproduct removal, and the Wittig reaction remains a staple for Z-alkene synthesis from non-stabilized ylides, the Horner-Wittig reaction offers a level of flexibility and control that is unmatched by the other methods. The choice of olefination strategy will ultimately depend on the specific synthetic target and the desired stereochemical outcome.
References
- 1. Stereoselective and stereospecific olefin synthesis - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. Stereochemically controlled synthesis of unsaturated alcohols by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 19-stereoselective_olefination_reactions.pdf [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Flame Retardants: Benchmarking Diphenyl(vinyl)phosphine Oxide
In the ever-evolving landscape of materials science, the demand for high-performance, safe, and environmentally benign flame retardants is paramount. This guide provides a comprehensive technical comparison of Diphenyl(vinyl)phosphine oxide (VPO) against other prevalent flame retardant technologies. As researchers, scientists, and professionals in material and drug development, understanding the nuanced performance differences between these additives is critical for optimizing product safety and efficacy. This document moves beyond a simple cataloging of properties to offer a causal analysis of experimental choices and a robust framework for comparative evaluation.
Introduction: The Imperative for Advanced Flame Retardancy
Polymers, ubiquitous in modern applications, are inherently combustible. Flame retardants are crucial additives that inhibit, suppress, or delay the combustion of these materials, thereby enhancing safety. The ideal flame retardant should not only be effective at low concentrations but also exhibit thermal stability during processing, have minimal impact on the polymer's mechanical properties, and possess a favorable toxicological and environmental profile.
This compound (VPO) belongs to the class of organophosphorus flame retardants, which are increasingly favored as halogen-free alternatives. The presence of the vinyl group in VPO offers the potential for it to be chemically incorporated into the polymer matrix as a reactive flame retardant, which can prevent leaching and improve long-term performance. This guide will benchmark the expected performance of VPO, based on data from its close structural analogs like diphenylphosphine oxide (DPO), against established flame retardants from different chemical classes.
Mechanisms of Flame Retardancy: A Primer
Flame retardants operate through two primary mechanisms: gas phase and condensed phase inhibition. A thorough understanding of these pathways is essential for interpreting experimental data and selecting the appropriate flame retardant for a given application.
-
Gas Phase Inhibition: This mechanism involves the flame retardant or its decomposition products interfering with the chemical reactions of combustion in the gaseous phase. Volatile radical species, such as H• and OH•, that propagate the fire are trapped by the flame retardant, effectively quenching the flame.[1]
-
Condensed Phase Action: In the condensed phase, the flame retardant alters the thermal decomposition of the polymer. This can involve promoting the formation of a stable, insulating char layer that acts as a barrier to heat and flammable volatiles.[1] Some flame retardants also release water or other inert gases upon decomposition, which can cool the substrate and dilute the fuel source.
Phosphorus-based flame retardants like VPO are known to exhibit a combination of both gas phase and condensed phase activity, making them highly efficient.[2]
Caption: General mechanisms of flame retardancy.
Comparative Performance Analysis
This section benchmarks the anticipated performance of VPO against other major classes of flame retardants: phosphorus-based, nitrogen-based, and inorganic flame retardants. The comparison is based on standard flammability tests, including the UL-94 Vertical Burn Test, the Limiting Oxygen Index (LOI), and Cone Calorimetry.
Phosphorus-Based Flame Retardants
This compound (VPO) and its Analogs (DPO, DOPO)
-
Mechanism: VPO is expected to function similarly to other phosphine oxides, exhibiting both gas phase and condensed phase activity.[2] During combustion, it can release phosphorus-containing radicals (PO•) that quench the flame in the gas phase.[3] In the condensed phase, it promotes the formation of a protective char layer.[4] The vinyl group allows for its potential covalent bonding within the polymer matrix, which can enhance its effectiveness and permanence.
-
Performance: Data on diphenylphosphine oxide (DPO) shows that it can achieve a UL-94 V-0 rating in epoxy resins at a phosphorus content of 0.9 wt%, with a Limiting Oxygen Index (LOI) of 30.5%.[5][6][7] In comparison, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) required a similar phosphorus content to achieve a V-0 rating in some formulations, while in others it only reached a V-1 rating.[5][8][9] It is anticipated that VPO would exhibit comparable or superior performance due to its reactive nature.
Nitrogen-Based Flame Retardants
Melamine Cyanurate (MCA)
-
Mechanism: MCA is a nitrogen-based flame retardant that acts primarily through gas phase inhibition. Upon heating, it sublimes and decomposes, releasing inert gases like ammonia and nitrogen that dilute the flammable gases and oxygen in the combustion zone.[10][11] It also has a cooling effect due to its endothermic decomposition.[8]
-
Performance: MCA is particularly effective in polyamides, where it can help achieve a UL-94 V-0 rating.[10] Its high thermal stability makes it suitable for processing at the high temperatures required for engineering plastics.[10]
Inorganic Flame Retardants
Aluminum Hydroxide (ATH)
-
Mechanism: Aluminum hydroxide is an inorganic flame retardant that functions in the condensed phase. It undergoes an endothermic decomposition at high temperatures, releasing water vapor.[4][5] This process cools the polymer surface and dilutes the flammable gases. The resulting aluminum oxide forms a protective layer on the polymer surface.[12]
-
Performance: ATH is widely used in a variety of polymers, including polyethylene. A significant advantage is its low cost and smoke-suppressant properties. However, it typically requires high loading levels (often >50 wt%) to be effective, which can negatively impact the mechanical properties of the polymer.[13]
Halogenated Flame Retardants
Tetrabromobisphenol A (TBBPA)
-
Mechanism: TBBPA is a brominated flame retardant that is highly effective in the gas phase. Upon heating, it releases bromine radicals that interfere with the chain reactions of combustion.[2]
-
Performance: TBBPA has been a widely used and effective flame retardant, particularly in epoxy resins for electronics. However, due to environmental and health concerns regarding the release of toxic dioxins and furans during combustion, its use is increasingly restricted.[2]
Quantitative Performance Data
The following table summarizes typical performance data for the discussed flame retardants in various polymer matrices. It is important to note that the performance of a flame retardant is highly dependent on the specific polymer, the formulation, and the test conditions.
| Flame Retardant Class | Example Compound | Polymer Matrix | Loading (wt%) | UL-94 Rating | LOI (%) | Key Cone Calorimeter Findings |
| Phosphorus-Based | Diphenylphosphine Oxide (DPO) (analog to VPO) | Epoxy | ~3-5 (0.9% P) | V-0 | 30.5 | Significant reduction in peak heat release rate (pHRR) and total heat release (THR).[6][7][14] |
| 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) | Epoxy | ~5-10 (1-2% P) | V-0 / V-1 | ~30 | Reduced pHRR and promotion of char formation.[1][8][9] | |
| Nitrogen-Based | Melamine Cyanurate (MCA) | Polyamide 6 (PA6) | 10-15 | V-0 | ~32 | Acts as a heat sink and releases inert gases.[10][15] |
| Inorganic | Aluminum Hydroxide (ATH) | Polyethylene (LDPE) | 40-60 | V-0 | ~28 | Endothermic decomposition releases water, cooling the substrate.[4][5] |
| Halogenated | Tetrabromobisphenol A (TBBPA) | Epoxy | 15-20 | V-0 | ~35 | Highly effective gas phase inhibition.[2] |
Experimental Protocols
To ensure the reproducibility and validity of flame retardancy testing, standardized experimental protocols must be followed. Below are detailed methodologies for the key experiments cited in this guide.
UL-94 Vertical Burn Test
This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a small flame.
Methodology:
-
Specimen Preparation: Prepare at least five test specimens of the material to the required dimensions (typically 125 mm x 13 mm, with a thickness representative of the end-use application).
-
Conditioning: Condition the specimens for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Test Setup: Clamp the specimen vertically from its top end, with the lower end 300 mm above a layer of dry absorbent cotton.
-
Flame Application (First): Apply a calibrated Bunsen burner flame (20 mm high) to the bottom edge of the specimen for 10 seconds.
-
Observation (First): After 10 seconds, remove the flame and record the afterflame time (t1).
-
Flame Application (Second): Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.
-
Observation (Second): After the second flame application, record the afterflame time (t2) and the afterglow time (t3).
-
Dripping: Observe if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[16]
Caption: UL-94 Vertical Burn Test Workflow.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Specimen Preparation: Prepare test specimens of a standard size (e.g., for self-supporting plastics, 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).
-
Apparatus: Use a specialized LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control and measurement devices.
-
Procedure:
-
Place the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with an igniter flame.
-
Adjust the oxygen concentration in the gas mixture until the flame on the specimen is just extinguished.
-
The LOI is the minimum volume percentage of oxygen that sustains combustion.[1]
-
Cone Calorimetry (ISO 5660)
The cone calorimeter is a versatile bench-scale instrument that measures various fire-related properties of materials under controlled heat flux conditions.
Methodology:
-
Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm) of a specified thickness.
-
Apparatus: A cone calorimeter consists of a conical radiant heater, a load cell for measuring mass loss, an ignition system, and an exhaust gas analysis system.
-
Procedure:
-
Place the specimen on the load cell below the conical heater.
-
Expose the specimen to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the flammable gases evolved from the specimen.
-
Continuously measure the oxygen concentration in the exhaust gas to determine the heat release rate (HRR).
-
Other parameters measured include time to ignition, mass loss rate, smoke production, and CO/CO₂ generation.[17][18]
-
Conclusion and Future Outlook
The selection of a flame retardant is a multifaceted decision that requires a balance of performance, cost, processability, and safety. While direct comparative data for this compound is still emerging, the performance of its close analogs suggests that it is a highly promising candidate, particularly for reactive flame retardancy in thermosetting resins. Its anticipated high efficiency, combined with the benefits of being a halogen-free organophosphorus compound, positions it favorably against traditional flame retardants.
Future research should focus on generating comprehensive performance data for VPO in a variety of polymer systems. Of particular interest will be studies that quantify the impact of its reactive incorporation on flame retardancy, mechanical properties, and long-term aging characteristics. As regulatory pressures and market demands for safer, more sustainable materials continue to grow, the development and thorough evaluation of novel flame retardants like VPO will be critical for advancing material science and engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. News - Introduction to Nitrogen-Based Flame Retardants for Nylon [taifengfr.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Bridge-Linked Phosphorus-Containing Flame Retardant for Endowing Vinyl Ester Resin with Low Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. specialchem.com [specialchem.com]
- 17. cris.unibo.it [cris.unibo.it]
- 18. epublications.marquette.edu [epublications.marquette.edu]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Diphenyl(vinyl)phosphine Oxide
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and care. Diphenyl(vinyl)phosphine oxide, a valuable reagent in organic synthesis, is no exception. However, the lifecycle of this compound within the laboratory does not end upon the completion of a reaction. Its proper disposal is a critical, final step that ensures the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Foundational Knowledge: Understanding the Hazard Profile
Before addressing disposal, it is imperative to understand the inherent characteristics of this compound. It is an organophosphorus compound that, while having low acute toxicity, is recognized as a skin and eye irritant.[1] Its toxicological properties are not fully elucidated, and therefore, it should be handled with the caution afforded to all novel chemical entities.[2]
During storage, it is crucial to keep this compound away from strong oxidizing agents to prevent potentially hazardous reactions.[1] This principle of chemical incompatibility is a cornerstone of its safe management, from storage to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[3][4] The following PPE is required when working with this compound in any form (solid, solution, or as a component of a reaction mixture):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes that can cause eye irritation. |
| Hand Protection | Nitrile or chloroprene gloves. | Provides a barrier against skin contact, which can lead to irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from minor spills and contamination. |
Always inspect your PPE for integrity before use and follow proper removal techniques to avoid cross-contamination.
Waste Management: A Step-by-Step Protocol
The paramount principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5] The following protocol outlines the necessary steps for its proper disposal.
Waste Characterization and Segregation
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[6][7] The first step is to determine if your waste is a "listed" or "characteristic" hazardous waste. This compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes.[6][8][9][10][11] Therefore, it must be evaluated for the four characteristics of hazardous waste:
-
Ignitability: Does the waste have a low flashpoint?
-
Corrosivity: Is the waste highly acidic or basic?
-
Reactivity: Is the waste unstable or does it react violently with water?
-
Toxicity: Does the waste contain contaminants that could leach into groundwater?
A Safety Data Sheet (SDS) for your specific waste mixture should be consulted. If the waste exhibits any of these characteristics, it must be managed as hazardous waste. Given its chemical nature, it is prudent to handle all this compound waste as hazardous.
The Golden Rule of Waste Segregation: Never mix incompatible chemicals in a waste container. Waste containing this compound should be segregated from strong oxidizing agents, acids, and bases to prevent exothermic or gas-generating reactions.[1][7]
Waste Accumulation and Labeling
All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[12] The container must be:
-
In good condition and compatible with the waste.
-
Kept closed except when adding waste.
-
Labeled with the words "Hazardous Waste" and the full chemical names of all constituents.
An example of a proper waste label would be: "Hazardous Waste: this compound, Toluene."
Final Disposal Pathway
The recommended and most common method for the final disposal of this compound is through a licensed and reputable hazardous waste disposal company.[5] The typical disposal route for this type of organic waste is incineration at a permitted facility. This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.
Spill Management and Decontamination
Accidents can happen, and a prepared response is key to mitigating any potential harm.
Immediate Spill Response
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
Spill Cleanup Procedure
-
Containment: For liquid spills, use an absorbent material like sand, vermiculite, or a commercial absorbent pad to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container. For solid spills, carefully sweep the material to avoid creating dust.
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol) to remove any remaining residue. All cleaning materials must be disposed of as hazardous waste.
-
Follow the solvent wipe with a thorough cleaning using soap and water.
-
-
Labeling: Seal and label the container with all the contents, including the spilled chemical and the cleaning materials, as "Hazardous Waste."
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of understanding the hazard, utilizing appropriate PPE, and following a stringent waste management protocol are the pillars of safe science.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 2096-78-8 [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. actenviro.com [actenviro.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. epa.gov [epa.gov]
- 7. my.alfred.edu [my.alfred.edu]
- 8. wku.edu [wku.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling of Diphenyl(vinyl)phosphine oxide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of Diphenyl(vinyl)phosphine oxide (CAS 2096-78-8). The following procedural guidance is designed to ensure the safety of laboratory personnel and maintain the integrity of your research by outlining robust operational and disposal plans. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: Understanding this compound
This compound is a solid organophosphorus compound utilized in various synthetic applications. While exhibiting low acute toxicity, it is classified as a hazardous substance requiring careful handling to mitigate risks.[1]
1.1. GHS Classification
A thorough risk assessment begins with understanding the formal hazard classifications of the substance.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation Mark | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07: Exclamation Mark | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07: Exclamation Mark | H319: Causes serious eye irritation |
1.2. Physical and Chemical Properties
Understanding the physical state and solubility is critical for anticipating its behavior in the laboratory.
| Property | Value |
| Appearance | White to pale yellow crystals or crystalline powder.[1] |
| Melting Point | 117.5 °C.[1][2] |
| Solubility | Soluble in THF, CH2Cl2, and toluene; insoluble in water. |
1.3. Reactivity Profile
This compound's reactivity is a key consideration for safe storage and handling. It is a Horner-Wittig reagent and can participate in various cycloaddition and conjugate addition reactions. Of note, it can undergo anionic polymerization in the presence of Grignard reagents. It is crucial to avoid contact with strong oxidizing agents.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive assessment of its hazards.
2.1. Engineering Controls: Fume Hood
All handling of this compound powder should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][3] This primary engineering control minimizes the inhalation of any airborne particles.
2.2. Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, safety glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards must be worn.
-
Chemical Safety Goggles: For procedures with a higher risk of splashing or dust generation, chemical safety goggles that provide a complete seal around the eyes are required.
-
Face Shield: In addition to safety goggles, a face shield should be worn when handling larger quantities or during procedures with a significant risk of splashing.
2.3. Skin Protection
-
Laboratory Coat: A flame-retardant lab coat should be worn at all times to protect from incidental skin contact.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option for incidental contact.[4] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid contaminating your skin. For prolonged contact or when handling solutions, consult a glove compatibility chart for the specific solvent being used.[4][5][6][7][8]
2.4. Respiratory Protection
Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9][10]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for minimizing exposure and preventing contamination.
3.1. Preparation and Weighing
-
Designate a Handling Area: Before starting, designate a specific area within the fume hood for handling this compound.
-
Gather all Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is within the fume hood before opening the chemical container.
-
Don Appropriate PPE: Put on your lab coat, safety goggles, and gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Avoid creating dust by handling the powder gently.
3.2. Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to your reaction vessel within the fume hood.
-
Transfer of Solid: Carefully transfer the weighed this compound to the reaction vessel. A powder funnel can aid in a clean transfer.
-
Rinsing: Rinse the weigh boat and any transfer tools with a small amount of the solvent to ensure all the reagent is transferred to the reaction vessel.
-
Initiate Reaction: Once the reagent is fully dissolved and the reaction setup is complete, proceed with your experimental protocol.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is crucial.
4.1. Spills
-
Small Spills (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan and place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and wipe clean.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and environmental health and safety (EHS) department.
4.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Emergency Response Flowchart
Caption: Immediate first aid procedures following exposure to this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
5.1. Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
5.2. Decontamination
All non-disposable glassware and equipment that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., acetone) in a fume hood. The rinsate should be collected as hazardous liquid waste. After the initial rinse, glassware can be washed with soap and water.
5.3. Final Disposal
All hazardous waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. chembk.com [chembk.com]
- 2. Cas 2096-78-8,this compound | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. oehs.ecu.edu [oehs.ecu.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus pentachloride [cdc.gov]
- 10. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
